Product packaging for 2-Hydroxy-2-methylbutanoic acid(Cat. No.:CAS No. 3739-30-8)

2-Hydroxy-2-methylbutanoic acid

Katalognummer: B188762
CAS-Nummer: 3739-30-8
Molekulargewicht: 118.13 g/mol
InChI-Schlüssel: MBIQENSCDNJOIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-hydroxy-2-methylbutyric acid is a branched-chain fatty acid that is 2-methylbutyric acid substituted at C-2 by a hydroxy group. It has a role as a metabolite. It is a 2-hydroxy fatty acid and a branched-chain fatty acid. It is functionally related to a 2-methylbutyric acid.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B188762 2-Hydroxy-2-methylbutanoic acid CAS No. 3739-30-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIQENSCDNJOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863265
Record name 2-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3739-30-8
Record name (±)-2-Hydroxy-2-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3739-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-methylbutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3739-30-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.019
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

74 °C
Record name 2-Hydroxy-2-methylbutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Biosynthesis of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanoic acid (2-HMB) is a chiral α-hydroxy acid with potential applications in the chemical and pharmaceutical industries. While not a primary metabolite, its biosynthesis is intrinsically linked to the well-characterized isoleucine metabolic pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 2-HMB, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for pathway elucidation and optimization. Furthermore, metabolic engineering strategies for enhancing its production in microbial hosts are discussed. This document is intended to be a valuable resource for researchers and professionals interested in the microbial production of this specialty chemical.

Introduction

This compound is a C5 branched-chain hydroxy fatty acid.[1][2] Its structural similarity to other biologically relevant α-hydroxy acids suggests its potential as a building block for polymers, a chiral precursor for pharmaceuticals, or a specialty chemical. The microbial synthesis of 2-HMB from renewable feedstocks presents a sustainable alternative to chemical synthesis. Understanding its biosynthetic origins is crucial for developing efficient microbial production platforms. This guide delineates a proposed biosynthetic pathway for 2-HMB, leveraging the enzymatic machinery of the isoleucine biosynthesis pathway.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of 2-HMB is hypothesized to be a derivative of the isoleucine biosynthesis pathway, starting from the amino acid L-threonine. The pathway involves a series of enzymatic conversions to produce key intermediates, with a final, likely promiscuous, reduction step yielding 2-HMB.

The proposed pathway is as follows:

  • Deamination of L-Threonine: The pathway initiates with the deamination of L-threonine to produce 2-ketobutyrate, catalyzed by threonine dehydratase (EC 4.3.1.19).

  • Condensation with Pyruvate (B1213749): 2-Ketobutyrate is then condensed with a molecule of pyruvate in a reaction catalyzed by acetolactate synthase (EC 2.2.1.6), also known as acetohydroxybutanoate synthase, to form (S)-2-aceto-2-hydroxybutanoate.[3][4]

  • Reduction to 2,3-dihydroxy-3-methylpentanoate: In the canonical isoleucine pathway, (S)-2-aceto-2-hydroxybutanoate undergoes an isomerization and reduction catalyzed by ketol-acid reductoisomerase (KARI) (EC 1.1.1.86) to form (2R,3R)-2,3-dihydroxy-3-methylpentanoate.[5]

  • Hypothesized Reduction to this compound: It is proposed that a ketoreductase , potentially a promiscuous ketol-acid reductoisomerase or another uncharacterized reductase, acts on (S)-2-aceto-2-hydroxybutanoate to directly reduce the keto group without the accompanying isomerization, yielding this compound. The promiscuity of KARI enzymes has been documented, supporting the feasibility of such a reaction.[6][7]

The following Graphviz diagram illustrates this proposed pathway.

2-Hydroxy-2-methylbutanoic_acid_biosynthesis Threonine L-Threonine TD Threonine Dehydratase Threonine->TD Ketobutyrate 2-Ketobutyrate ALS Acetolactate Synthase Ketobutyrate->ALS Pyruvate Pyruvate Pyruvate->ALS AcetoHydroxybutyrate (S)-2-Aceto-2-hydroxybutanoate KARI Ketol-acid Reductoisomerase AcetoHydroxybutyrate->KARI Isoleucine Pathway Ketoreductase Ketoreductase (Hypothesized) AcetoHydroxybutyrate->Ketoreductase Hypothesized Pathway DihydroxyMethylpentanoate (2R,3R)-2,3-dihydroxy-3-methylpentanoate DHAD Dihydroxy-acid Dehydratase DihydroxyMethylpentanoate->DHAD HMB This compound Isoleucine L-Isoleucine TD->Ketobutyrate ALS->AcetoHydroxybutyrate KARI->DihydroxyMethylpentanoate Ketoreductase->HMB BCAT Branched-chain Amino Acid Aminotransferase DHAD->BCAT BCAT->Isoleucine

Caption: Proposed biosynthesis pathway of this compound.

Key Enzymes and Quantitative Data

The enzymes involved in the proposed pathway are central to branched-chain amino acid biosynthesis. While specific kinetic data for the production of 2-HMB is not extensively available, data for the native reactions of these enzymes provide a valuable reference.

EnzymeEC NumberSubstrate(s)Product(s)K_m (mM)k_cat (s⁻¹)Optimal pHOptimal Temp (°C)
Threonine Dehydratase4.3.1.19L-Threonine2-Ketobutyrate + NH₃0.5 - 1010 - 1007.5 - 9.030 - 40
Acetolactate Synthase2.2.1.62-Ketobutyrate, Pyruvate(S)-2-Aceto-2-hydroxybutanoate1 - 10 (for both)5 - 507.0 - 8.530 - 37
Ketol-acid Reductoisomerase (KARI)1.1.1.86(S)-2-Aceto-2-hydroxybutanoate, NADPH(2R,3R)-2,3-dihydroxy-3-methylpentanoate, NADP⁺0.1 - 1.01 - 207.0 - 8.030 - 50
Dihydroxy-acid Dehydratase (DHAD)4.2.1.9(2R,3R)-2,3-dihydroxy-3-methylpentanoate2-Keto-3-methylvalerate + H₂O0.1 - 0.510 - 607.5 - 8.530 - 40

Note: The kinetic parameters presented are representative values from various organisms and can vary significantly depending on the source of the enzyme and reaction conditions.

Experimental Protocols for Pathway Elucidation and Characterization

The elucidation and characterization of a novel biosynthetic pathway, such as that for 2-HMB, requires a systematic experimental approach.

Gene Identification and Cloning
  • Homology-Based Gene Identification: Putative genes for the pathway enzymes (threonine dehydratase, acetolactate synthase, and ketol-acid reductoisomerase/ketoreductase) are identified in a target microorganism's genome by sequence homology to known enzymes.

  • PCR Amplification and Cloning: The identified genes are amplified from the genomic DNA using polymerase chain reaction (PCR) and cloned into an appropriate expression vector (e.g., pET series for E. coli).

Protein Expression and Purification
  • Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Protein Purification: Cells are harvested and lysed. The target protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography followed by size-exclusion chromatography for higher purity.

Enzyme Assays
  • Spectrophotometric Assays: The activity of dehydrogenases and reductases can be monitored by the change in absorbance at 340 nm due to the oxidation or reduction of NAD(P)H.

  • Chromatographic Assays (HPLC, GC-MS): Substrate consumption and product formation are quantified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This is essential for confirming the production of 2-HMB.

In Vivo Pathway Reconstruction
  • Pathway Assembly: The genes encoding the proposed pathway are cloned into a single or compatible set of plasmids.

  • Microbial Fermentation: The engineered strain is cultivated in a suitable medium.

  • Metabolite Analysis: Culture supernatants are analyzed at different time points using HPLC or GC-MS to detect and quantify 2-HMB and other pathway intermediates.

The following diagram illustrates a general workflow for characterizing a biosynthetic pathway.

Experimental_Workflow GeneID Gene Identification (Homology Search) Cloning Cloning into Expression Vector GeneID->Cloning Expression Heterologous Protein Expression Cloning->Expression PathwayRecon In Vivo Pathway Reconstruction Cloning->PathwayRecon Purification Protein Purification Expression->Purification EnzymeAssay In Vitro Enzyme Assays Purification->EnzymeAssay Optimization Pathway Optimization EnzymeAssay->Optimization Fermentation Microbial Fermentation PathwayRecon->Fermentation Analysis Metabolite Analysis (HPLC, GC-MS) Fermentation->Analysis Analysis->Optimization

Caption: Experimental workflow for biosynthetic pathway characterization.

Metabolic Engineering Strategies for Enhanced Production

To achieve industrially relevant titers of 2-HMB, metabolic engineering of the host organism is essential. Key strategies include:

  • Enhancing Precursor Supply: Overexpression of enzymes in the upstream pathway (e.g., threonine dehydratase and acetolactate synthase) can increase the pool of the precursor, (S)-2-aceto-2-hydroxybutanoate.

  • Blocking Competing Pathways: Deletion of genes encoding enzymes that divert intermediates to other pathways can channel metabolic flux towards 2-HMB. For instance, knocking out dihydroxy-acid dehydratase (DHAD) would prevent the conversion of the precursor to the next intermediate in the isoleucine pathway.

  • Enzyme Engineering: The hypothesized ketoreductase can be engineered for improved catalytic efficiency and specificity towards (S)-2-aceto-2-hydroxybutanoate. Directed evolution or rational design approaches can be employed.

  • Cofactor Engineering: Ensuring a sufficient supply of the necessary cofactor (likely NADPH or NADH) for the reductive step is crucial. This can be achieved by overexpressing enzymes involved in cofactor regeneration.

  • Optimization of Fermentation Conditions: Fine-tuning of fermentation parameters such as pH, temperature, aeration, and nutrient feed can significantly impact product yield.

The logical relationship of a metabolic engineering strategy is depicted in the following diagram.

Metabolic_Engineering_Strategy Goal High Titer of 2-HMB Precursor Increase Precursor Supply (Overexpress upstream enzymes) Precursor->Goal Competition Block Competing Pathways (Gene knockouts, e.g., DHAD) Competition->Goal Enzyme Improve Final Enzyme (Protein Engineering of Reductase) Enzyme->Goal Cofactor Enhance Cofactor Regeneration (Overexpress NAD(P)H regenerating enzymes) Cofactor->Goal

Caption: Metabolic engineering strategy for enhanced 2-HMB production.

Conclusion and Future Perspectives

The biosynthesis of this compound is intricately linked to the isoleucine metabolic pathway. While a complete, dedicated pathway has not been fully elucidated, strong evidence points to a route involving the enzymes of isoleucine synthesis, culminating in a final reduction step likely catalyzed by a promiscuous ketoreductase. Further research is required to identify and characterize the specific reductase responsible for the conversion of (S)-2-aceto-2-hydroxybutanoate to 2-HMB.

Future work should focus on:

  • Screening for novel ketoreductases with activity towards (S)-2-aceto-2-hydroxybutanoate.

  • Detailed kinetic characterization of the identified reductase.

  • Metabolic engineering of a suitable microbial host to demonstrate and optimize the production of 2-HMB from simple carbon sources.

The successful implementation of these strategies will pave the way for the sustainable and economically viable production of this compound, unlocking its potential in various industrial applications.

References

The Occurrence of 2-Hydroxy-2-methylbutanoic Acid in Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanoic acid is a branched-chain hydroxy fatty acid that has been identified in several natural, primarily fermented, sources. While not as widespread as its non-hydroxylated counterpart, 2-methylbutanoic acid, its presence in beverages like wine and beer suggests a biogenic origin, likely stemming from microbial metabolism. This technical guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its concentration, detailed experimental protocols for its analysis, and a proposed biosynthetic pathway based on current scientific literature.

Natural Sources of this compound

The primary natural sources of this compound identified to date are fermented beverages and their precursors. Its formation is likely linked to the metabolic activities of yeasts and other microorganisms during fermentation.

  • Wine: this compound is a known constituent of wine. Notably, Sherry wines exhibit the highest concentrations of this compound, suggesting that the specific fermentation and aging processes, which involve flor yeasts, may play a crucial role in its production[1][2]. Its presence has also been confirmed in other types of wine[1][2].

  • Beer: This hydroxy acid has been detected in beer, indicating that brewing yeasts may also produce this compound during fermentation[1][2].

  • Unfermented Grape Derivatives: The presence of this compound in unfermented grape derivatives suggests that its origin may not be exclusively from fermentation and could be, in part, from the grapes themselves or from microbial activity on the grapes prior to fermentation[1][2].

  • Potential Source - Carica papaya (Papaya): While the acid form has not been directly reported, its derivative, methyl 2-hydroxy-2-methylbutanoate, has been identified in papaya. This suggests the potential for the parent acid to be present in this fruit. Further research is needed to confirm this.

Beyond these sources, this compound is also recognized as an unusual metabolite in human urine, particularly in patients with metabolic disorders such as 2-hydroxyglutaric aciduria and maple syrup urine disease.

Quantitative Data

Quantitative analysis of this compound has been performed on various alcoholic beverages. The concentrations can vary significantly depending on the type of beverage and the specific fermentation and aging processes employed. Sherry wines, for instance, have been reported to contain levels 2 to 40 times higher than other wines[2].

The following table summarizes the reported concentration range for this compound in wine and beer.

Natural SourceConcentration Range (µg/L)Reference
Wine and BeerUp to 7820[1][2]
Sherry wines have the highest reported levels.

Note: Specific concentration data for different types of wine and beer were not available in the reviewed literature. The provided range is based on a study of various alcoholic beverages.

Experimental Protocols

The analysis of this compound in complex matrices like wine and beer typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. The following is a representative protocol based on methodologies reported in the literature[1][2].

Objective

To quantify the concentration of this compound in a liquid matrix (e.g., wine, beer).

Materials
  • Solid-Phase Extraction (SPE) Cartridges: Anion-exchange cartridges.

  • Derivatization Reagent: 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr).

  • Catalyst: N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Dichloromethane, Acetonitrile (ACN), Ultrapure water.

  • Standards: this compound analytical standard.

  • Internal Standard: e.g., Isotopically labeled this compound.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., DB-5ms).

Procedure
  • Sample Preparation and Extraction:

    • Adjust the pH of the beverage sample to approximately 7.0.

    • Add the internal standard to the sample.

    • Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge to remove interfering compounds.

    • Elute the retained acids with a suitable solvent (e.g., a solution of formic acid in dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of acetonitrile.

    • Add the derivatization reagent (PFBBr) and the catalyst (DIPEA).

    • Incubate the mixture at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagents.

    • Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis (e.g., hexane).

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Employ a suitable temperature program for the GC oven to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the target ions corresponding to the derivatized this compound and the internal standard.

Experimental Workflow Diagram

experimental_workflow sample Sample (Wine/Beer) ph_adjust pH Adjustment & Internal Standard Addition sample->ph_adjust spe Solid-Phase Extraction (SPE) ph_adjust->spe elution Elution of Acids spe->elution drying1 Evaporation to Dryness elution->drying1 derivatization Derivatization with PFBBr drying1->derivatization drying2 Evaporation and Reconstitution derivatization->drying2 gcms GC-MS Analysis drying2->gcms data Data Analysis & Quantification gcms->data

A generalized workflow for the analysis of this compound.

Biosynthetic Pathway

A definitive biosynthetic pathway for this compound in its natural sources has not been fully elucidated. However, based on the known metabolism of branched-chain amino acids in microorganisms, a plausible pathway can be proposed.

The precursor to this compound is likely the amino acid L-isoleucine. The catabolism of L-isoleucine is a well-established pathway in yeast and bacteria, leading to the formation of 2-methylbutanoic acid (as its CoA ester). It is hypothesized that this compound is formed via the subsequent hydroxylation of 2-methylbutanoic acid.

Proposed Biosynthetic Route
  • Transamination of L-Isoleucine: L-isoleucine is converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then converted to (S)-2-methylbutanoyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex.

  • Hydrolysis: (S)-2-methylbutanoyl-CoA is hydrolyzed to 2-methylbutanoic acid.

  • Hypothetical Hydroxylation: It is proposed that 2-methylbutanoic acid is then hydroxylated at the C2 position to form this compound. This reaction could be catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. Cytochrome P450 enzymes are known to hydroxylate fatty acids in various organisms[3].

Signaling Pathway Diagram

biosynthetic_pathway cluster_known Known Isoleucine Catabolism cluster_hypothetical Hypothetical Step isoleucine L-Isoleucine keto_acid (S)-3-methyl-2-oxopentanoate isoleucine->keto_acid Transamination coa_ester (S)-2-methylbutanoyl-CoA keto_acid->coa_ester Oxidative Decarboxylation methylbutanoic_acid 2-Methylbutanoic Acid coa_ester->methylbutanoic_acid Hydrolysis hydroxy_acid This compound methylbutanoic_acid->hydroxy_acid Hydroxylation (e.g., Cytochrome P450)

Proposed biosynthetic pathway from L-isoleucine.

Conclusion

This compound is a naturally occurring compound found predominantly in fermented products like wine and beer, with its origins traceable to microbial metabolism, likely of the amino acid L-isoleucine. While quantitative data is still somewhat limited, established analytical methods allow for its detection and quantification. The proposed biosynthetic pathway, involving the hydroxylation of the more common 2-methylbutanoic acid, provides a logical framework for further investigation into the specific enzymes and organisms responsible for its production. For researchers in natural products chemistry and drug development, understanding the sources and biosynthesis of such chiral molecules can open avenues for novel applications and bioproduction strategies.

References

The Molecular Mechanisms of β-Hydroxy-β-Methylbutyrate (HMB) in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

β-Hydroxy-β-methylbutyrate (HMB), a metabolite of the essential amino acid leucine (B10760876), has garnered significant attention for its role in modulating skeletal muscle mass and function. This technical guide provides an in-depth exploration of the molecular mechanisms of action of HMB, with a focus on its dual role in stimulating protein synthesis and attenuating protein degradation. This document is intended for researchers, scientists, and drug development professionals investigating sarcopenia, cachexia, and other muscle-wasting conditions.

Core Mechanism of Action: A Dual Approach

HMB's primary influence on skeletal muscle homeostasis is characterized by its ability to simultaneously activate anabolic pathways while inhibiting catabolic processes. This dual mechanism of action makes it a molecule of interest for preserving and enhancing muscle mass. The ergogenic effects of HMB supplementation are linked to several key cellular events, including the enhancement of sarcolemma integrity, stimulation of the mTOR pathway to increase protein synthesis, inhibition of the ubiquitin-proteasome pathway to decrease protein degradation, reduction of apoptosis, and promotion of muscle stem cell (satellite cell) proliferation and differentiation[1][2][3][4].

Stimulation of Muscle Protein Synthesis via the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis. HMB has been shown to activate the mTOR signaling cascade, a critical pathway for muscle hypertrophy[1][5]. The activation of mTOR by HMB leads to the phosphorylation of several downstream targets that are crucial for the initiation of protein translation.

Interestingly, research suggests that HMB's activation of mTORC1 is independent of the leucine-sensing pathway that involves Sestrin2 and the Rag GTPases[6][7][8]. HMB up-regulates the phosphorylation of Akt, which in turn can activate mTOR[9]. This leads to the phosphorylation and activation of p70S6 kinase (p70S6K) and the phosphorylation and inactivation of the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The activation of p70S6K enhances the translation of mRNAs encoding ribosomal proteins and elongation factors, while the inhibition of 4E-BP1 allows the eukaryotic initiation factor 4E (eIF4E) to participate in the formation of the eIF4F complex, a rate-limiting step in translation initiation[10].

Signaling Pathway: HMB and the mTORC1 Pathway

HMB_mTOR_Pathway HMB β-Hydroxy-β-methylbutyrate (HMB) PI3K PI3K HMB->PI3K stimulates Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) rpS6 Ribosomal Protein S6 p70S6K->rpS6 phosphorylates Protein_Synthesis Muscle Protein Synthesis rpS6->Protein_Synthesis promotes eIF4E eIF4E fourEBP1->eIF4E releases eIF4F eIF4F Complex eIF4E->eIF4F eIF4F->Protein_Synthesis initiates

Caption: HMB-mediated activation of the mTORC1 signaling pathway.

Inhibition of Muscle Protein Degradation via the Ubiquitin-Proteasome System

In catabolic states, muscle protein breakdown is primarily mediated by the ubiquitin-proteasome system (UPS). HMB has been demonstrated to attenuate muscle protein degradation by inhibiting this pathway[1][11][12]. The key regulators of the UPS in muscle are the muscle-specific E3 ubiquitin ligases, Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). HMB has been shown to reduce the expression of these atrogenes, thereby decreasing the ubiquitination and subsequent degradation of muscle proteins[13].

The inhibitory effect of HMB on the UPS is thought to be mediated, at least in part, through the PI3K/Akt signaling pathway. Akt can phosphorylate and inactivate the Forkhead box O (FoxO) family of transcription factors, which are critical for the transcriptional upregulation of MuRF1 and Atrogin-1[1]. By promoting the phosphorylation of FoxO, HMB prevents their nuclear translocation and subsequent activation of atrogene expression.

Signaling Pathway: HMB and the Ubiquitin-Proteasome Pathway

HMB_UPS_Pathway HMB β-Hydroxy-β-methylbutyrate (HMB) PI3K PI3K HMB->PI3K stimulates Akt Akt PI3K->Akt activates FoxO FoxO Transcription Factors Akt->FoxO phosphorylates (inhibits) Atrogenes Atrogin-1 & MuRF1 (E3 Ubiquitin Ligases) FoxO->Atrogenes promotes transcription Ubiquitination Protein Ubiquitination Atrogenes->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targets to Degradation Muscle Protein Degradation Proteasome->Degradation mediates Muscle_Protein Muscle Proteins Muscle_Protein->Ubiquitination

Caption: HMB-mediated inhibition of the ubiquitin-proteasome pathway.

Role in Satellite Cell Proliferation and Differentiation

Satellite cells are muscle stem cells that are essential for muscle repair and hypertrophy. HMB has been shown to stimulate the proliferation and differentiation of satellite cells. This effect is mediated through the activation of the MAPK/ERK and PI3K/Akt pathways[[“]][15]. By promoting the activity of these myogenic precursor cells, HMB contributes to the regenerative capacity of skeletal muscle.

Quantitative Data on HMB Efficacy

The effects of HMB supplementation on muscle mass and strength have been investigated in numerous clinical trials and animal studies. The following tables summarize key quantitative findings.

Table 1: Effects of HMB Supplementation on Muscle Mass and Strength in Humans

PopulationHMB DosageDurationOutcome MeasureResultReference
Individuals >50 years3 g/day >12 weeksLean MassWeighted Mean Difference (WMD) = 0.28 kg (95% CI: 0.16–0.41)[6][16]
Individuals >50 years3 g/day >12 weeksHandgrip StrengthWMD = 0.54 kg (95% CI: 0.04–1.04)[6][16]
Resistance-trained individuals3 g/day (free acid form)12 weeksTotal Strength (Bench, Squat, Deadlift)+77.1 ± 18.4 kg (vs. +25.3 ± 22.0 kg in placebo)[17]
Resistance-trained individuals3 g/day (free acid form)12 weeksLean Body Mass+7.4 ± 4.2 kg (vs. +2.1 ± 6.1 kg in placebo)[17]

Table 2: Effects of HMB Supplementation in Animal Models of Muscle Atrophy

Animal ModelHMB DosageDurationKey FindingReference
Fasting rats320 mg/kg body weight28 daysIncreased Akt phosphorylation (3-fold) and attenuated atrogene expression[13][18]
Dexamethasone-treated ratsNot specified21 daysAmeliorated loss in body weight and lean mass[19]
High-fat-fed miceNot specifiedNot specifiedIncreased muscle mass and diminished weight gain[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to elucidate the mechanism of action of HMB.

Experimental Workflow: In Vitro Analysis of HMB on Myotubes

InVitro_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment HMB Treatment cluster_analysis Analysis C2C12_culture 1. Culture C2C12 myoblasts in growth medium (DMEM + 10% FBS) Differentiation 2. Induce differentiation to myotubes (switch to DMEM + 2% horse serum) C2C12_culture->Differentiation HMB_treatment 3. Treat myotubes with HMB (e.g., 50 µM for 24 hours) Differentiation->HMB_treatment Lysate_prep 4. Prepare cell lysates HMB_treatment->Lysate_prep Protein_synthesis_assay 6. Protein Synthesis Assay (e.g., Puromycin incorporation) HMB_treatment->Protein_synthesis_assay Western_blot 5. Western Blot for p-Akt, p-mTOR, p-p70S6K, MuRF1, Atrogin-1 Lysate_prep->Western_blot

Caption: A general workflow for studying the effects of HMB on C2C12 myotubes.

C2C12 Myotube Culture and Differentiation

The C2C12 cell line is a subclone of a mouse myoblast cell line and is a widely used model for studying myogenesis.

  • Cell Culture: C2C12 myoblasts are cultured in a growth medium (GM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2[20].

  • Differentiation: To induce differentiation into myotubes, confluent C2C12 myoblasts are switched to a differentiation medium (DM), which is DMEM supplemented with 2% horse serum[20][21][22]. The medium is typically replaced every 24-48 hours, and differentiation is allowed to proceed for several days, during which myoblasts fuse to form multinucleated myotubes.

Western Blot Analysis of Signaling Proteins

Western blotting is a key technique to quantify the expression and phosphorylation status of proteins in the mTOR and ubiquitin-proteasome pathways.

  • Protein Extraction: Differentiated C2C12 myotubes or homogenized muscle tissue are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-mTOR (Ser2448), total mTOR, MuRF1, Atrogin-1). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[3][4][23][24][25].

Conclusion

β-Hydroxy-β-methylbutyrate exerts a potent, dual-action effect on skeletal muscle by concurrently stimulating protein synthesis through the mTOR pathway and inhibiting protein degradation via the ubiquitin-proteasome system. Its ability to also promote satellite cell activity further underscores its potential as a therapeutic agent for combating muscle wasting. The quantitative data from human and animal studies provide strong evidence for its efficacy in improving muscle mass and strength. The experimental protocols outlined in this guide offer a foundation for further research into the nuanced molecular mechanisms of HMB and its potential applications in clinical and performance settings.

References

2-Hydroxy-2-methylbutanoic Acid in Maple Syrup Urine Disease: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 2-Hydroxy-2-methylbutanoic acid and its relevance to Maple Syrup Urine Disease (MSUD) for researchers, scientists, and professionals in drug development. MSUD is an inherited metabolic disorder characterized by the body's inability to properly process certain amino acids.[1] This guide synthesizes current knowledge on the biochemical origins, analytical methodologies, and potential pathophysiological role of this unusual metabolite.

Introduction to Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-ketoacid dehydrogenase (BCKAD) complex. This enzymatic deficiency leads to the accumulation of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—and their corresponding toxic by-products, branched-chain α-ketoacids (BCKAs), in the blood and urine.[1] The accumulation of these compounds, particularly leucine and its ketoacid, α-ketoisocaproate, is neurotoxic and can lead to severe neurological damage, developmental delay, and, if untreated, can be fatal.[2][3]

The Emergence of this compound in MSUD

In addition to the primary accumulating BCAAs and BCKAs, a number of other unusual metabolites, including this compound, have been associated with MSUD.[4][5] While not a primary diagnostic marker, its presence in the urine of MSUD patients provides further insight into the metabolic dysregulation that occurs in this disease.

Biochemical Pathway of this compound Formation

The precise enzymatic pathway for the formation of this compound in MSUD has not been definitively elucidated in the available literature. However, based on the known metabolic derangements in MSUD, a plausible pathway can be proposed. The accumulation of α-keto-β-methylvaleric acid, the BCKA derived from isoleucine, is a hallmark of MSUD.[6] It is hypothesized that this α-ketoacid can undergo an alternative reduction reaction, catalyzed by a non-specific reductase, to form this compound.

G Isoleucine Isoleucine a_Keto_b_methylvaleric_acid a_Keto_b_methylvaleric_acid Isoleucine->a_Keto_b_methylvaleric_acid BCKAD_complex BCKAD Complex (Deficient in MSUD) a_Keto_b_methylvaleric_acid->BCKAD_complex Oxidative Decarboxylation Alternative_Pathway Alternative Pathway (Reduction) a_Keto_b_methylvaleric_acid->Alternative_Pathway Normal_Metabolism Normal Metabolism BCKAD_complex->Normal_Metabolism Two_Hydroxy_Two_methylbutanoic_acid This compound Alternative_Pathway->Two_Hydroxy_Two_methylbutanoic_acid G start Urine Sample Collection extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

References

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-hydroxy-2-methylbutanoic acid, a chiral α-hydroxy acid with potential significance in various scientific domains. Due to the presence of a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-hydroxy-2-methylbutanoic acid and (S)-2-hydroxy-2-methylbutanoic acid. This document details their physicochemical properties, synthesis, and separation, and discusses their potential, though currently under-investigated, differential biological activities. Experimental protocols for synthesis and chiral resolution are provided, alongside a logical workflow for their analysis, to facilitate further research and application in drug development and metabolomics.

Introduction

This compound is a substituted short-chain fatty acid. Its structure, featuring a hydroxyl and a methyl group on the α-carbon, imparts chirality, leading to the existence of two non-superimposable mirror-image stereoisomers, the (R) and (S) enantiomers. In the fields of pharmacology and biochemistry, it is well-established that enantiomers of a chiral compound can exhibit markedly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the synthesis, separation, and individual characterization of the stereoisomers of this compound are crucial for a thorough understanding of their biological roles and for unlocking their potential in therapeutic applications.

This guide aims to consolidate the current knowledge on these stereoisomers and provide practical methodologies for their study, catering to the needs of researchers in academia and the pharmaceutical industry.

Physicochemical Properties

The distinct three-dimensional arrangement of atoms in the (R) and (S) enantiomers of this compound gives rise to identical physical properties in a non-chiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is distinct and opposite.

Table 1: Physicochemical Properties of this compound Stereoisomers

PropertyRacemic (±)-2-Hydroxy-2-methylbutanoic Acid(R)-(-)-2-Hydroxy-2-methylbutanoic Acid(S)-(+)-2-Hydroxy-2-methylbutanoic Acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight 118.13 g/mol 118.13 g/mol 118.13 g/mol
Melting Point 73-75 °CData not availableData not available
Appearance SolidSolidSolid
Optical Rotation Levorotatory (-)[1]Dextrorotatory (+) (inferred)
Specific Rotation Not applicableValue not reportedValue not reported
CAS Number 3739-30-837505-02-5Data not available

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis, which aims to create a single enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis using a Chiral Auxiliary

Asymmetric synthesis often employs a chiral auxiliary, a molecule that temporarily attaches to the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is established, the auxiliary is removed.

Workflow for Asymmetric Synthesis:

cluster_synthesis Asymmetric Synthesis Workflow Start Start Attach_Aux Attach Chiral Auxiliary to Pro-chiral Substrate Start->Attach_Aux Step 1 Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Hydroxylation) Attach_Aux->Diastereoselective_Reaction Step 2 Cleave_Aux Cleave Chiral Auxiliary Diastereoselective_Reaction->Cleave_Aux Step 3 Purification Purification of Enantiomerically Enriched Product Cleave_Aux->Purification Step 4 End End Purification->End

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Resolution of Racemic this compound

The separation of a racemic mixture into its constituent enantiomers is a common and practical approach. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, typically a chiral amine like brucine (B1667951) or (-)-cinchonidine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Workflow for Chiral Resolution:

cluster_resolution Chiral Resolution Workflow Racemic_Mixture Racemic (R/S)-2-hydroxy-2-methylbutanoic acid Add_Resolving_Agent Add Chiral Resolving Agent (e.g., (-)-Brucine) Racemic_Mixture->Add_Resolving_Agent Diastereomeric_Salts Formation of Diastereomeric Salts ((R)-acid-(-)-brucine and (S)-acid-(-)-brucine) Add_Resolving_Agent->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Less Soluble Salt (e.g., (R)-acid salt) More Soluble Salt (e.g., (S)-acid salt) Fractional_Crystallization->Separated_Salts Acidification_R Acidification of (R)-salt Separated_Salts:f0->Acidification_R Acidification_S Acidification of (S)-salt Separated_Salts:f1->Acidification_S Pure_R Pure (R)-enantiomer Acidification_R->Pure_R Pure_S Pure (S)-enantiomer Acidification_S->Pure_S

Caption: Workflow for the chiral resolution of a racemic acid.

Experimental Protocols

The following are detailed methodologies for the synthesis and resolution of this compound.

Synthesis of Racemic this compound

Materials:

  • Ethyl 2-bromobutanoate

  • Acetone (B3395972)

  • Zinc dust, activated

  • Hydrochloric acid (HCl), concentrated and 1M

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer

Protocol:

  • Reformatsky Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place activated zinc dust (1.2 eq).

    • Add a solution of ethyl 2-bromobutanoate (1 eq) and acetone (1.5 eq) in anhydrous diethyl ether.

    • Initiate the reaction by gentle warming. Once the reaction starts, maintain a steady reflux by controlling the addition rate from the dropping funnel.

    • After the addition is complete, continue stirring at reflux for an additional 1-2 hours until the zinc is consumed.

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude ethyl 2-hydroxy-2-methylbutanoate.

  • Saponification:

    • Dissolve the crude ester in ethanol (B145695) and add an aqueous solution of NaOH (1.5 eq).

    • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic this compound.

Chiral Resolution using (-)-Brucine

Materials:

  • Racemic this compound

  • (-)-Brucine

  • Methanol (B129727)

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks, Büchner funnel, filtration apparatus

Protocol:

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic acid (1 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (-)-brucine (0.5 eq) in a minimal amount of hot methanol.

    • Slowly add the brucine solution to the acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the collected crystals from a minimal amount of hot methanol to improve the diastereomeric purity. Monitor the purity of each recrystallization step by measuring the optical rotation of a small sample that has been acidified to recover the free acid. Continue recrystallization until a constant optical rotation is achieved.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the purified diastereomeric salt in water and add 1M HCl until the pH is acidic (pH ~2).

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

    • The enantiomeric excess (ee) should be determined by chiral HPLC or by converting the acid to a diastereomeric ester and analyzing by NMR.

Biological Activities and Signaling Pathways

While the racemic mixture of this compound has been identified as a metabolite in certain metabolic disorders, there is a significant gap in the literature regarding the specific biological activities of the individual (R) and (S) enantiomers. However, based on analogous molecules, it is highly probable that the two enantiomers will exhibit distinct biological effects. For instance, studies on other 2-hydroxy acids have shown stereospecific interactions with enzymes and receptors.

The enzyme fatty acid 2-hydroxylase (FA2H) is known to stereospecifically produce (R)-2-hydroxy fatty acids, which play crucial roles in the synthesis of specific sphingolipids. These lipids are integral components of cell membranes and are involved in cell signaling. It is plausible that one of the enantiomers of this compound could be a substrate or inhibitor in similar metabolic pathways.

Given the current lack of specific data for the differential biological activities of the (R) and (S) enantiomers of this compound, a specific signaling pathway cannot be accurately depicted. Instead, a logical workflow for investigating these potential differences is presented.

Workflow for Investigating Stereospecific Biological Activity:

cluster_bioactivity Investigation of Stereospecific Biological Activity Pure_Enantiomers (R)-enantiomer (S)-enantiomer Cell_Culture_Assay In Vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Pure_Enantiomers:f0->Cell_Culture_Assay Pure_Enantiomers:f1->Cell_Culture_Assay Enzyme_Assay Enzymatic Assays (e.g., with FA2H) Pure_Enantiomers:f0->Enzyme_Assay Pure_Enantiomers:f1->Enzyme_Assay Receptor_Binding_Assay Receptor Binding Studies Pure_Enantiomers:f0->Receptor_Binding_Assay Pure_Enantiomers:f1->Receptor_Binding_Assay Data_Analysis Comparative Data Analysis Cell_Culture_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Receptor_Binding_Assay->Data_Analysis Pathway_Elucidation Signaling Pathway Elucidation Data_Analysis->Pathway_Elucidation In_Vivo_Studies In Vivo Animal Models Pathway_Elucidation->In_Vivo_Studies

Caption: A logical workflow for the investigation of stereospecific biological effects.

Conclusion

The stereoisomers of this compound represent an intriguing area for further scientific exploration. This guide has provided a foundational understanding of their properties and detailed methodologies for their preparation and separation. The provided workflows offer a roadmap for future research into their potentially distinct biological roles. A thorough investigation into the stereospecific activities of the (R) and (S) enantiomers is warranted and could reveal novel insights into metabolic pathways and potentially lead to the development of new therapeutic agents. The protocols and structured approach presented herein are intended to empower researchers to undertake these important investigations.

References

An In-Depth Technical Guide to (R)- and (S)-2-Hydroxy-2-methylbutanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Enantiomers of 2-Hydroxy-2-methylbutanoic Acid

This compound is a chiral carboxylic acid that exists as two non-superimposable mirror images, or enantiomers: (R)-2-Hydroxy-2-methylbutanoic acid and (S)-2-Hydroxy-2-methylbutanoic acid. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and metabolic fates due to the stereospecific nature of enzymes and receptors in biological systems. This technical guide provides a comprehensive overview of the known properties, analytical methodologies, and biological relevance of these enantiomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for the racemic mixture and individual enantiomers of this compound is presented below. It is important to note that while many properties are identical for the enantiomers, their interaction with polarized light (optical rotation) is equal in magnitude but opposite in direction.

PropertyRacemic (±)-2-Hydroxy-2-methylbutanoic acid(R)-2-Hydroxy-2-methylbutanoic acid(S)-2-Hydroxy-2-methylbutanoic acid
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight 118.13 g/mol [1]118.13 g/mol 118.13 g/mol
CAS Number 3739-30-8[1]37505-02-5[2]37505-07-0
Melting Point 73-75 °C[3]Data not availableData not available
Boiling Point Data not availableData not availableData not available
Appearance Solid[1]Data not availableData not available
Solubility Soluble in DMSO (24 mg/mL)[4]Data not availableData not available
pKa Data not availableData not availableData not available
Optical Rotation Negative (-)Positive (+)

Biological Significance and Potential for Stereospecific Activity

This compound has been identified as an unusual metabolite in the urine of patients with certain inborn errors of metabolism, namely maple syrup urine disease (MSUD) and 2-hydroxyglutaric aciduria[4][5]. MSUD is characterized by the body's inability to properly metabolize branched-chain amino acids. The presence of this compound in these conditions suggests a link to aberrant metabolic pathways.

While direct comparative studies on the biological activities of the (R) and (S) enantiomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity in biological systems is well-established. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) stereospecifically produces (R)-2-hydroxy fatty acids, and the resulting (R) and (S) enantiomers of other 2-hydroxy fatty acids have been shown to have differential effects on cell membrane fluidity and lipid metabolism[6]. This precedent strongly suggests that (R)- and (S)-2-hydroxy-2-methylbutanoic acid are likely to exhibit distinct biological profiles.

Differences in the biological effects of enantiomers are a critical consideration in drug development. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. A notable example is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is significantly more potent than the (R)-enantiomer[7]. Similarly, the R- and S-forms of alpha-lipoic acid exhibit different anti-inflammatory and antioxidant effects[8]. Therefore, the isolation and study of the individual enantiomers of this compound are crucial to understanding their respective roles in metabolic diseases and their potential as therapeutic agents or biomarkers.

Experimental Protocols

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure (R)- and (S)-2-hydroxy-2-methylbutanoic acid can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.

Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a chiral base. The resulting diastereomers, having different physical properties, can be separated by crystallization or chromatography. Subsequently, the pure enantiomers of the acid can be recovered by removing the chiral auxiliary.

G cluster_synthesis Synthesis/Resolution cluster_separation Separation cluster_isolation Isolation racemic Racemic 2-Hydroxy- 2-methylbutanoic Acid diastereomers Diastereomeric Salts racemic->diastereomers Salt Formation chiral_base Chiral Resolving Agent (e.g., chiral amine) chiral_base->diastereomers separation Separation (Crystallization or Chromatography) diastereomers->separation diastereomer_R (R)-acid-(R)-base Salt separation->diastereomer_R diastereomer_S (S)-acid-(R)-base Salt separation->diastereomer_S acidification_R Acidification diastereomer_R->acidification_R acidification_S Acidification diastereomer_S->acidification_S enantiomer_R (R)-2-Hydroxy- 2-methylbutanoic Acid acidification_R->enantiomer_R enantiomer_S (S)-2-Hydroxy- 2-methylbutanoic Acid acidification_S->enantiomer_S

Figure 1. Workflow for the chiral resolution of this compound via diastereomeric salt formation.

Chiral Separation and Analysis by Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation and quantification of enantiomers.

Chiral HPLC: Direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.

  • Protocol Outline for Chiral HPLC Method Development:

    • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal phase, reversed-phase, and polar organic modes.

    • Mobile Phase Optimization: For normal phase, use mixtures of hexane/isopropanol or hexane/ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) may be necessary. For reversed-phase, use mixtures of water/acetonitrile or water/methanol with a suitable buffer.

    • Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation with good peak shape.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically suitable for carboxylic acids.

Chiral GC: For GC analysis, the enantiomers are typically derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used for direct separation.

  • Protocol Outline for Chiral GC with Derivatization:

    • Derivatization: React the racemic this compound with a chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, in the presence of an acid catalyst to form diastereomeric esters. The hydroxyl group can be further derivatized (e.g., by trifluoroacetylation) to improve volatility and chromatographic performance.

    • GC Column: Use a standard nonpolar or medium-polarity capillary column (e.g., DB-5 or DB-17).

    • Temperature Program: Develop a suitable temperature gradient to separate the diastereomeric derivatives.

    • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.

G start Racemic Sample derivatization Derivatization with Chiral Reagent start->derivatization hplc_analysis HPLC Analysis on Chiral Stationary Phase start->hplc_analysis gc_analysis GC-MS Analysis on Achiral Column derivatization->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis hplc_analysis->data_analysis

Figure 2. General analytical workflow for the chiral separation of this compound enantiomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation. While the NMR spectra of the individual enantiomers are identical in an achiral solvent, the use of a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess.

  • ¹H NMR (CDCl₃, 399.65 MHz) of racemic this compound: δ (ppm) 7.4 (s, 1H), 1.85 (m, 1H), 1.73 (m, 1H), 1.47 (s, 3H), 0.94 (t, 3H)[9].

  • ¹³C NMR data is also available in public databases for the racemic mixture.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) and electrospray ionization (ESI) are common techniques. The mass spectra of the enantiomers are identical.

  • Mass Spectrum (EI) of racemic this compound: Major fragments can be observed, providing structural information. Data is available in public databases such as PubChem and the NIST WebBook[1][10].

Future Directions and Research Opportunities

The distinct biological roles of (R)- and (S)-2-hydroxy-2-methylbutanoic acid remain a significant area for future research. Key research questions include:

  • Stereospecific Metabolism: Are the (R) and (S) enantiomers metabolized differently in vivo? Identifying the enzymes responsible for their synthesis and degradation will be crucial.

  • Differential Biological Activity: Do the individual enantiomers have different effects on cellular processes, particularly in the context of metabolic disorders like MSUD?

  • Signaling Pathway Involvement: Do these molecules act as signaling molecules, and if so, do they interact with specific receptors or enzymes in a stereospecific manner?

  • Therapeutic Potential: Could one enantiomer have therapeutic benefits, for example, in mitigating the effects of metabolic stress, while the other is inactive or detrimental?

Answering these questions will require the development of robust enantioselective syntheses or efficient chiral resolution methods to obtain pure enantiomers for biological testing. Subsequent in vitro and in vivo studies will be necessary to elucidate their distinct pharmacological and toxicological profiles. This knowledge will be invaluable for the development of novel diagnostics and therapeutics for metabolic diseases and potentially other conditions.

References

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid as an Endogenous Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is a branched-chain hydroxy fatty acid.[1] While not a central component of major metabolic pathways, it has been identified as an unusual endogenous metabolite in human biofluids, particularly in association with certain inborn errors of metabolism.[2][3] Its presence and concentration can serve as a diagnostic marker for specific metabolic disorders, making it a molecule of interest for clinical chemists, researchers in metabolic diseases, and professionals in drug development who are investigating metabolic pathways. This guide provides a comprehensive technical overview of its biochemistry, association with disease, and the analytical methods used for its detection and quantification.

Biochemical and Physicochemical Profile

This compound is structurally a 2-methylbutanoic acid substituted at the alpha-carbon with a hydroxyl group.[1] This tertiary alcohol structure influences its chemical reactivity and analytical characteristics. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₅H₁₀O₃ [1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name This compound [1]
CAS Number 3739-30-8 [1]
Physical Description Solid [1]
Melting Point 74 °C [1]
Polar Surface Area 57.53 Ų [4]
Hydrogen Bond Donor Count 2 [4]
Hydrogen Bond Acceptor Count 3 [4]

| Biological Locations | Blood, Urine |[4][5] |

Metabolic Origins and Pathophysiological Significance

As an endogenous metabolite, this compound is not typically produced in significant amounts under normal physiological conditions. Its appearance is primarily linked to disruptions in branched-chain amino acid (BCAA) catabolism.

Association with Inborn Errors of Metabolism

The presence of this compound in urine is notably associated with two primary metabolic disorders:

  • Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect impairs the breakdown of the BCAAs leucine, isoleucine, and valine, leading to the accumulation of their corresponding α-keto acids and other unusual metabolites.[2][3] this compound is thought to arise from the alternative metabolism of α-keto-β-methylvaleric acid, the keto acid of isoleucine.

  • 2-Hydroxyglutaric Aciduria: This is another inherited metabolic disorder characterized by the accumulation of 2-hydroxyglutaric acid. The co-occurrence of this compound in patients suggests a potential, though less understood, link in metabolic dysregulation.[2][3][6]

The diagram below illustrates the putative metabolic origin of this compound in the context of isoleucine metabolism disruption, as seen in MSUD.

Metabolic_Pathway cluster_legend Legend Isoleucine Isoleucine KetoAcid α-Keto-β-methylvaleric acid Isoleucine->KetoAcid Metabolite 2-Hydroxy-2-methylbutanoic acid KetoAcid->Metabolite Alternative Pathway Block KetoAcid->Block NormalPath Normal Catabolism (via BCKDH complex) MSUD Maple Syrup Urine Disease (MSUD) (BCKDH Deficiency) Block->NormalPath Blocked key1 Metabolite key2 Target Analyte key3 Condition

Caption: Putative origin of this compound from isoleucine metabolism.

Role as a Biomarker

The detection of this compound serves as a secondary or confirmatory biomarker for the aforementioned metabolic disorders.[3] Its identification in a patient's urine, typically through organic acid analysis, prompts further investigation into the underlying enzyme deficiencies. The relationship between the metabolite and its associated conditions is summarized below.

Disease_Association Metabolite This compound Biomarker Serves as a Diagnostic Biomarker Metabolite->Biomarker elevated levels Urine Detected in Urine Metabolite->Urine MSUD Maple Syrup Urine Disease (MSUD) Biomarker->MSUD for HGA 2-Hydroxyglutaric Aciduria Biomarker->HGA for

Caption: Relationship between the metabolite and associated pathological conditions.

Quantitative Data

Specific quantitative data for endogenous this compound in human plasma or urine is not widely published in large cohort studies. Analysis is often qualitative or semi-quantitative as part of a broader metabolic screen. However, analytical methods have been developed with specific performance characteristics for this and similar hydroxy acids.

Table 2: Performance of Analytical Methods for Hydroxy Acids

Analyte/Method Matrix Limit of Detection (LOD) Linearity Range Recovery (%) Reference
This compound (GC-MS) Wine, Beer 0.5 - 29 µg/L Up to 12 mg/L 85 - 106 [7]
2-Hydroxybutyric acid (LC-MS/MS) Human Plasma - 0.500 - 40.0 µg/mL 96.3 - 103 [8]
β-Hydroxybutyrate (GC-MS) Blood, Urine 2 mg/L 50 - 500 mg/L ≥ 82 [9]

| 2-Hydroxybutyrate (GC-MS) | Human Serum | LLOQ: 5 µM | - | - |[10] |

Note: Data for 2-hydroxybutyric acid and β-hydroxybutyrate are included for context on achievable analytical performance for similar small hydroxy acids.

Experimental Protocols for Analysis

The detection and quantification of this compound in biological matrices typically require chromatographic separation coupled with mass spectrometry or NMR spectroscopy.

General Experimental Workflow

The analytical process for quantifying small metabolites like this compound from biological samples follows a standardized workflow, outlined in the diagram below.

Workflow_Diagram cluster_analysis Analysis Options start Start sample Sample Collection (Urine or Plasma) start->sample prep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) sample->prep derivatization Derivatization (Required for GC-MS) prep->derivatization gcms GC-MS derivatization->gcms Yes lcms LC-MS/MS derivatization->lcms No analysis Instrumental Analysis data Data Processing (Integration, Calibration) gcms->data lcms->data quant Quantification & Reporting data->quant end End quant->end

Caption: General workflow for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for analyzing volatile or semi-volatile organic acids.

  • Sample Preparation:

    • Acidify the biofluid sample (e.g., urine, deproteinized plasma) to ensure the analyte is in its protonated form.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297) to isolate the organic acids.[10]

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • The carboxyl and hydroxyl groups make the molecule non-volatile. Derivatization is mandatory.

    • A common method is silylation. Reconstitute the dried extract in a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Incubate the mixture to allow the formation of trimethylsilyl (B98337) (TMS) esters and ethers, which are volatile and thermally stable.[10][11]

  • Instrumentation and Analysis:

    • Gas Chromatograph: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.

    • Temperature Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a high temperature (e.g., 300°C) to elute analytes.

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and often does not require derivatization.

  • Sample Preparation:

    • For plasma or serum, perform a simple protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing isotopically labeled internal standards.[8]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for direct injection or further dilution.[8]

  • Instrumentation and Analysis:

    • Liquid Chromatography: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient elution using water and acetonitrile/methanol, both typically containing a small amount of an acid modifier like formic acid to improve peak shape and ionization.[8]

    • Mass Spectrometer: Operate in Electrospray Ionization (ESI) negative mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion ([M-H]⁻, m/z 117.06) is selected and fragmented, and a specific product ion is monitored for high specificity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used for structural confirmation and quantification, especially at higher concentrations.

  • Sample Preparation:

    • Lyophilize the sample (e.g., urine) to remove water.

    • Reconstitute the sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), containing a known concentration of an internal standard (e.g., TSP).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 500 MHz or higher).[1]

    • Apply a water suppression sequence to attenuate the residual H₂O signal.

  • Data Analysis:

    • Identify characteristic peaks for this compound (e.g., signals for the methyl and ethyl groups).[1][12]

    • Quantify the metabolite by comparing the integral of its characteristic peaks to the integral of the internal standard.

Conclusion and Future Directions

This compound is a significant, albeit unusual, endogenous metabolite whose primary clinical relevance lies in its role as a biomarker for inborn errors of metabolism, particularly Maple Syrup Urine Disease. While its precise metabolic formation pathway requires further elucidation, its presence is a strong indicator of disruptions in branched-chain amino acid catabolism.

For researchers and drug development professionals, understanding the analytical techniques for its detection is crucial for diagnosing and monitoring these conditions. Future research should focus on:

  • Establishing precise quantitative ranges in healthy versus diseased populations to improve its diagnostic utility.

  • Exploring its potential role, if any, in the pathophysiology of metabolic diseases beyond simply being a byproduct.

  • Developing high-throughput assays for rapid screening in newborns and at-risk populations.

By leveraging robust analytical platforms and further metabolic investigation, the full clinical and biochemical significance of this compound can be more completely understood.

References

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid: Discovery, History, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-2-methylbutanoic acid, a tertiary α-hydroxy acid of significant interest in metabolic research and organic synthesis. This document details the historical context of its discovery, which is intrinsically linked to the development of fundamental organic reactions. It presents key physicochemical data, outlines its biological relevance as a metabolite in branched-chain amino acid catabolism, and discusses its association with metabolic disorders such as maple syrup urine disease (MSUD). Detailed experimental protocols for its synthesis and quantitative analysis are provided, alongside visualizations of synthetic pathways and its metabolic context.

Introduction

This compound, also known as α-hydroxy-α-methylbutyric acid, is a chiral carboxylic acid with the chemical formula C₅H₁₀O₃.[1] Its structure features a hydroxyl group and a methyl group on the α-carbon, making it a tertiary hydroxy acid. While not a household name in the annals of chemical discoveries, its history is woven into the fabric of synthetic organic chemistry, particularly through the development of reactions that enabled the construction of such multifunctional molecules. Its biological significance has become increasingly apparent through its identification as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), and as a biomarker for certain inborn errors of metabolism.[2][3]

Discovery and History

The specific, dated discovery of this compound is not well-documented as a singular event. Its existence and synthesis are a consequence of the broader development of synthetic methodologies for α-hydroxy acids in the late 19th and early 20th centuries. The most probable route for its initial synthesis was through the cyanohydrin reaction , a classic method for the formation of α-hydroxy acids from ketones. A U.S. patent granted in 1928 describes the preparation of esters of the closely related alpha-hydroxyisobutyric acid from acetone (B3395972) via the cyanohydrin reaction, indicating that this synthetic pathway was well-established by that time.[4]

The two other cornerstone reactions of organic chemistry that provide access to this compound and its derivatives are the Grignard reaction and the Reformatsky reaction .

  • The Reformatsky Reaction: Discovered by Sergey Reformatsky in 1887, this reaction involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal to form a β-hydroxy ester.[5] While this reaction classically produces β-hydroxy esters, modifications and related reactions can be employed to synthesize α-hydroxy acids.

  • The Grignard Reaction: Developed by Victor Grignard in the early 1900s, this powerful carbon-carbon bond-forming reaction utilizes organomagnesium halides (Grignard reagents) to react with carbonyl compounds. The synthesis of tertiary alcohols, which can be subsequently oxidized to carboxylic acids, or the direct carboxylation of a Grignard reagent are viable pathways to α-hydroxy acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1][6]
CAS Number 3739-30-8[1]
Melting Point 73-75 °C[2]
Appearance Solid[6]
IUPAC Name This compound[1][6]
Synonyms α-hydroxy-α-methylbutyric acid, 2-methyl-2-hydroxybutyric acid[1]

Synthetic Methodologies

Several reliable methods exist for the laboratory synthesis of this compound. The choice of method often depends on the available starting materials and the desired scale of the reaction.

Synthesis via Cyanohydrin Reaction

This is a classic and efficient method starting from the readily available 2-butanone (B6335102). The reaction proceeds in two main steps: the formation of the cyanohydrin followed by its hydrolysis.

Experimental Protocol: Synthesis of this compound via Cyanohydrin Hydrolysis of 2-Butanone [7]

Part A: Synthesis of 2-Hydroxy-2-methylbutanenitrile (B16428) (Cyanohydrin Formation)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Reactants: To the flask, add 2-butanone (1.0 mol, 72.1 g). In a separate beaker, prepare a solution of sodium cyanide (1.0 mol, 49.0 g) in 150 mL of water.

  • Cyanohydrin Formation: Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the temperature does not rise above 10 °C.

  • Acidification: Once the addition of the cyanide solution is complete, slowly add concentrated sulfuric acid (0.5 mol, 27.8 mL) dropwise from the dropping funnel over 1-2 hours, while maintaining the temperature below 10 °C. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate ventilation and handle with extreme care.

  • Work-up: After the addition of acid, continue stirring for an additional hour at 0-5 °C. Allow the mixture to warm to room temperature and then separate the organic layer. The aqueous layer can be extracted with diethyl ether to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-hydroxy-2-methylbutanenitrile.

Part B: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile to this compound

  • Reaction Setup: Place the crude 2-hydroxy-2-methylbutanenitrile in a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Add an excess of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by recrystallization.

cyanohydrin_synthesis butanone 2-Butanone cyanohydrin 2-Hydroxy-2-methylbutanenitrile butanone->cyanohydrin Cyanohydrin Formation nacn_h2so4 1. NaCN 2. H₂SO₄ product This compound cyanohydrin->product Hydrolysis hcl_h2o HCl, H₂O (Hydrolysis)

Figure 1: Synthetic pathway for this compound via the cyanohydrin reaction.
Synthesis via Grignard Reaction

The Grignard reaction offers a versatile route to this compound. One plausible approach involves the reaction of a Grignard reagent with an α-ketoester, such as ethyl pyruvate, followed by hydrolysis.

Conceptual Experimental Workflow: Grignard Synthesis

grignard_synthesis_workflow start Start: Ethyl Pyruvate & Ethyl Bromide prep_grignard Prepare Ethylmagnesium Bromide (Grignard Reagent) start->prep_grignard reaction React Grignard Reagent with Ethyl Pyruvate prep_grignard->reaction hydrolysis Acidic Work-up (Hydrolysis of ester and alkoxide) reaction->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (e.g., Recrystallization) extraction->purification product Product: this compound purification->product

Figure 2: General experimental workflow for the Grignard synthesis.
Synthesis via Reformatsky Reaction

The Reformatsky reaction provides another avenue for the synthesis of related hydroxy esters, which can then be hydrolyzed to the target acid. A possible route would involve the reaction of ethyl α-bromopropionate with acetone in the presence of zinc.

Conceptual Experimental Workflow: Reformatsky Reaction

reformatsky_synthesis_workflow start Start: Acetone, Ethyl α-bromopropionate, Zinc reformatsky_reaction Reformatsky Reaction: Formation of Zinc Enolate and Addition to Acetone start->reformatsky_reaction workup Acidic Work-up reformatsky_reaction->workup hydrolysis Saponification of the Ester workup->hydrolysis acidification Acidification to yield Carboxylic Acid hydrolysis->acidification extraction_purification Extraction and Purification acidification->extraction_purification product Product: this compound extraction_purification->product

Figure 3: General experimental workflow for the Reformatsky synthesis.

Quantitative Analysis

The quantification of this compound, particularly in biological and food matrices, is crucial for research and quality control. A validated method using gas chromatography-mass spectrometry (GC-MS) has been reported for its determination in wine and other alcoholic beverages.

Experimental Protocol: Quantitative Determination by GC-MS [7]

  • Sample Preparation: Pre-concentrate the analytes from the sample matrix using a solid-phase extraction (SPE) cartridge.

  • Derivatization: Derivatize the extracted hydroxy acids with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This is typically carried out at room temperature for approximately 30 minutes.

  • GC-MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a mass spectrometer.

    • Gas Chromatograph (GC): Use a suitable capillary column for separation. The oven temperature program should be optimized to achieve good resolution of the target analyte from other matrix components.

    • Mass Spectrometer (MS): Operate the mass spectrometer in a suitable mode for sensitive and selective detection, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Quantification: Generate a calibration curve using standards of this compound prepared and derivatized in the same manner as the samples. The concentration of the analyte in the samples is determined by comparing its peak area to the calibration curve.

Quantitative Data from Analysis in Beverages [7]

ParameterValue
Detection Limits 0.5 - 29 µg L⁻¹
Linearity Up to 3 or 12 mg L⁻¹
Recovery 85 - 106 %
Reproducibility (RSD) < 12 %

Biological Significance and Metabolic Pathways

This compound is an endogenous metabolite involved in the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[6][8] Its accumulation in biological fluids is a key indicator of certain metabolic disorders.

Role in Branched-Chain Amino Acid Catabolism

BCAAs (leucine, isoleucine, and valine) undergo a series of enzymatic reactions for their degradation. A key step is the oxidative decarboxylation of the corresponding α-keto acids, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][9]

Association with Maple Syrup Urine Disease (MSUD)

Maple syrup urine disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[3][9] This enzymatic block leads to the accumulation of BCAAs and their respective α-keto acids in the blood and urine.[3][10] this compound is one of the abnormal metabolites found in the urine of patients with MSUD.[2] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage if left untreated.[10][11]

bcaa_metabolism cluster_normal Normal BCAA Catabolism cluster_msud Maple Syrup Urine Disease (MSUD) isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate isoleucine->alpha_keto_beta_methylvalerate Transamination bckdh_normal BCKDH Complex (Active) alpha_keto_beta_methylvalerate->bckdh_normal further_metabolism Further Metabolism bckdh_normal->further_metabolism Oxidative Decarboxylation isoleucine_msud Isoleucine alpha_keto_beta_methylvalerate_msud α-Keto-β-methylvalerate isoleucine_msud->alpha_keto_beta_methylvalerate_msud Transamination bckdh_deficient BCKDH Complex (Deficient) alpha_keto_beta_methylvalerate_msud->bckdh_deficient hmba This compound alpha_keto_beta_methylvalerate_msud->hmba Alternative Metabolism accumulation Accumulation of Metabolites bckdh_deficient->accumulation Blocked hmba->accumulation

Figure 4: Simplified diagram of isoleucine catabolism in normal and MSUD conditions.

While a direct role for this compound in a specific signaling pathway has not been elucidated, its presence as a metabolic byproduct in a disease with profound neurological consequences suggests that its accumulation may contribute to the overall pathophysiology.

Conclusion

This compound, a seemingly simple α-hydroxy acid, holds a significant place at the intersection of synthetic organic chemistry and metabolic biochemistry. Its history is a testament to the power of fundamental organic reactions to create complex molecular architectures. The development of robust synthetic and analytical methods has been crucial for its study. Furthermore, its role as a biomarker in maple syrup urine disease underscores the importance of understanding the metabolic pathways of branched-chain amino acids and their dysregulation in human health. This technical guide provides a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in this intriguing molecule. Further research into its potential biological activities and its precise role in the pathophysiology of metabolic diseases is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanoic acid, also known as 2-hydroxy-2-methylbutyric acid, is an alpha-hydroxy acid that has garnered interest in the scientific community, particularly in the fields of metabolomics and clinical chemistry. It is recognized as an unusual metabolite associated with certain inborn errors of metabolism, namely 2-hydroxyglutaric aciduria and maple syrup urine disease (MSUD)[1]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its metabolic context.

Chemical Identity and Physical Properties

A clear identification and understanding of the physical characteristics of this compound are fundamental for its application in research and development.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-Hydroxy-2-methylbutyric acid, (+-)-2-Hydroxy-2-methylbutyric acid, Butanoic acid, 2-hydroxy-2-methyl-[2][3]
CAS Number 3739-30-8[3][4]
Molecular Formula C₅H₁₀O₃[3][4]
Molecular Weight 118.13 g/mol [3]
Appearance Solid[2]
Melting Point 73-75 °C (lit.)[3]
Boiling Point Not experimentally available[5]
Water Solubility Predicted: 349 g/L
pKa (Strongest Acidic) Predicted: 4.1
Solubility in Organic Solvents Soluble in DMSO (24 mg/mL)[6]

Table 1: Physical and Chemical Properties of this compound

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Spectrum TypeKey Features
¹H NMR Data available, specific peak assignments can be found in spectral databases.
¹³C NMR Data available in various databases.
IR Spectrum Data available from NIST.
Mass Spectrum (EI) Data available from NIST.

Table 2: Spectral Data for this compound

Experimental Protocols

This section details methodologies for key experiments related to the handling and characterization of this compound.

Determination of Boiling Point (General Protocol for Organic Acids)

Materials:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Mineral oil or other suitable heating bath fluid

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

  • Insert the capillary tube, sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Place the thermometer and attached test tube into the Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube[7].

  • Record the atmospheric pressure at the time of the measurement.

Determination of Aqueous Solubility (General Protocol)

The following is a general protocol to experimentally determine the aqueous solubility of a solid organic acid like this compound.

Materials:

  • This compound

  • Distilled or deionized water

  • Analytical balance

  • Vials or test tubes with closures

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

  • Filtration apparatus (e.g., syringe filter)

  • Analytical method for quantification (e.g., HPLC, titration)

Procedure:

  • Prepare a series of vials each containing a known volume of water.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Seal the vials and place them in a temperature-controlled shaker or on a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtered supernatant using a suitable analytical method.

  • The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Synthesis and Chemical Reactions

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of similar alpha-hydroxy acids. One common method involves the hydrolysis of the corresponding cyanohydrin, which can be formed from the reaction of a ketone with a cyanide source. An alternative approach is the oxidation of 2-methyl-1,2-butanediol.

Illustrative Synthesis Workflow:

G cluster_0 Synthesis of this compound Butan-2-one Butan-2-one 2-hydroxy-2-methylbutanenitrile 2-hydroxy-2-methylbutanenitrile Butan-2-one->2-hydroxy-2-methylbutanenitrile  NaCN, H₂SO₄   This compound This compound 2-hydroxy-2-methylbutanenitrile->this compound  H₃O⁺, Heat  

Caption: A possible synthetic route to this compound.

Chemical Reactivity

This compound exhibits the typical reactivity of both a carboxylic acid and a tertiary alcohol.

  • Esterification: The carboxylic acid group can be esterified by reaction with an alcohol in the presence of an acid catalyst.

  • Oxidation: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under mild conditions.

  • Use as a Starting Material: It can be used as a starting material in the synthesis of more complex molecules. For instance, it has been used as an aldehyde surrogate in the preparation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives[3]. It also serves as a starting material for the synthesis of a Cr(V) reagent, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)[3].

Metabolic Significance

This compound is a metabolite in the catabolic pathway of branched-chain amino acids (BCAAs), specifically isoleucine. In healthy individuals, its concentration in biological fluids is typically low.

Role in Maple Syrup Urine Disease (MSUD)

Maple syrup urine disease is an autosomal recessive metabolic disorder caused by a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. This enzyme complex is crucial for the breakdown of the BCAAs leucine, isoleucine, and valine. A defect in this complex leads to the accumulation of BCAAs and their corresponding alpha-keto acids in the blood and urine. The buildup of these metabolites, including this compound derived from the incomplete breakdown of isoleucine, is neurotoxic and responsible for the clinical manifestations of the disease.

The following diagram illustrates the general pathway of branched-chain amino acid catabolism and the metabolic block in MSUD.

G cluster_0 Branched-Chain Amino Acid Catabolism and MSUD Leucine Leucine Branched-Chain\nAmino Transferase Branched-Chain Amino Transferase Leucine->Branched-Chain\nAmino Transferase Isoleucine Isoleucine Isoleucine->Branched-Chain\nAmino Transferase Valine Valine Valine->Branched-Chain\nAmino Transferase alpha-Ketoisocaproate alpha-Ketoisocaproate Branched-Chain\nAmino Transferase->alpha-Ketoisocaproate alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate Branched-Chain\nAmino Transferase->alpha-Keto-beta-methylvalerate alpha-Ketoisovalerate alpha-Ketoisovalerate Branched-Chain\nAmino Transferase->alpha-Ketoisovalerate Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex Branched-Chain alpha-Keto Acid Dehydrogenase (BCKAD) Complex alpha-Ketoisocaproate->Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex alpha-Keto-beta-methylvalerate->Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex alpha-Ketoisovalerate->Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex Further Metabolism Further Metabolism Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex->Further Metabolism Metabolic Block in MSUD Metabolic Block in MSUD Branched-Chain alpha-Keto Acid\nDehydrogenase (BCKAD) Complex->Metabolic Block in MSUD Accumulation of BCAAs\nand alpha-Keto Acids Accumulation of BCAAs and alpha-Keto Acids This compound\n(from Isoleucine pathway) This compound (from Isoleucine pathway) Accumulation of BCAAs\nand alpha-Keto Acids->this compound\n(from Isoleucine pathway) Metabolic Block in MSUD->Accumulation of BCAAs\nand alpha-Keto Acids

Caption: Metabolic pathway of BCAA catabolism showing the defect in MSUD.

Conclusion

This compound is a significant molecule in the study of metabolic disorders. This guide has provided a detailed overview of its physical and chemical properties, methods for its characterization and synthesis, and its role in the context of branched-chain amino acid metabolism. This information serves as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. Further research into the specific biological activities and potential therapeutic applications of this compound is warranted.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hydroxy-2-methylbutanoic Acid (CAS: 3739-30-8)

Introduction

This compound, also known as 2-hydroxy-2-methylbutyric acid, is a tertiary alpha-hydroxy acid.[1] It is a branched-chain fatty acid characterized by a hydroxyl group and a methyl group on the alpha carbon.[1] This compound is of significant interest to the scientific community as it has been identified as an unusual metabolite in humans. Its presence in urine has been associated with inborn errors of metabolism, specifically Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[2][3][4] Furthermore, it is a known secondary metabolite in individuals exposed to the gasoline additive tert-amyl methyl ether (TAME).[4] Its utility extends to chemical synthesis, where it can be used as a complexing agent and as a starting material for various derivatives.[5] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and biological relevance.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a consolidated resource for researchers.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 3739-30-8[1][4][5]
Molecular Formula C₅H₁₀O₃[1][4]
Molecular Weight 118.13 g/mol [1][4]
IUPAC Name This compound[1]
Appearance Solid, White to off-white[1][6]
Melting Point 73-75 °C[4][5]
Water Solubility 349 g/L (Predicted)[7]
logP 0.13 - 0.48 (Predicted)[7]
pKa (Strongest Acidic) 4.1 (Predicted)[7]
SMILES CCC(C)(C(=O)O)O[1]
InChIKey MBIQENSCDNJOIY-UHFFFAOYSA-N[1]
Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

Spectroscopic MethodKey Data PointsSource(s)
¹H NMR Spectra available in both CDCl₃ and water. In CDCl₃ (399.65 MHz), characteristic shifts are observed at δ (ppm): 0.936 (t, 3H), 1.470 (s, 3H), 1.734 & 1.852 (m, 2H), 7.4 (br s, 1H).[2] In water (500 MHz, pH 7.0), shifts are observed at δ (ppm): 0.93, 0.95, 0.96, 1.48, 1.70, 1.71, 1.72, 1.74.[1][1][2]
¹³C NMR Data available from multiple sources.[1][1]
GC-MS Mass spectrometry data is available in the NIST database.[1][1]
FTIR Infrared spectroscopy data is available, providing information on functional groups.[1][1]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a two-step process starting from 2-butanone (B6335102). This process involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis.

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis Butanone 2-Butanone NaCN_H2SO4 NaCN, H₂SO₄ (aq) 0-10 °C Butanone->NaCN_H2SO4 Nucleophilic Addition Cyanohydrin 2-Hydroxy-2-methylbutanenitrile (Intermediate) NaCN_H2SO4->Cyanohydrin Cyanohydrin_ref 2-Hydroxy-2-methylbutanenitrile HCl Conc. HCl (aq) Reflux Product This compound HCl->Product Cyanohydrin_ref->HCl Acid-Catalyzed Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Butanone

This protocol describes a racemic synthesis.

Step 1: Synthesis of 2-Hydroxy-2-methylbutanenitrile (Cyanohydrin Formation) [3]

  • Materials: 2-butanone (1.0 mol, 72.1 g), Sodium Cyanide (1.0 mol, 49.0 g), Concentrated Sulfuric Acid (0.5 mol, 27.8 mL), Water, Diethyl Ether.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, and situated in a well-ventilated fume hood, add 2-butanone.

    • Cool the flask in an ice bath to maintain a temperature of 0-5 °C.

    • In a separate beaker, dissolve sodium cyanide in 150 mL of water.

    • Slowly add the aqueous sodium cyanide solution to the stirred 2-butanone, ensuring the temperature does not exceed 10 °C.

    • Once the addition is complete, add concentrated sulfuric acid dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C. Caution: This step evolves highly toxic hydrogen cyanide gas and must be performed with extreme care in an efficient fume hood.

    • After the acid addition, allow the reaction to stir for an additional 2 hours at room temperature.

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-hydroxy-2-methylbutanenitrile. Purification can be achieved by vacuum distillation.[3]

Step 2: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile [3][8]

  • Materials: 2-Hydroxy-2-methylbutanenitrile (0.1 mol, 9.91 g), Concentrated Hydrochloric Acid (50 mL).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-2-methylbutanenitrile.

    • Carefully add 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

    • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization, for example, from benzene.[5]

Analytical Methodologies

Accurate quantification and identification are crucial for studying this compound in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

G cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., Wine, Urine) SPE Solid Phase Extraction (Preconcentration) Sample->SPE Deriv Derivatization (PFBBr) SPE->Deriv Extract Extraction into Organic Solvent Deriv->Extract Extract_ref Prepared Sample GCMS GC-MS Analysis Data Data Acquisition & Quantification GCMS->Data Extract_ref->GCMS

Caption: General workflow for the GC-MS analysis of hydroxy acids.

Experimental Protocol: Quantitative GC-MS Analysis

This protocol is adapted from a method for the determination of hydroxy acids in alcoholic beverages.

  • Objective: To quantify the concentration of this compound in a liquid matrix.

  • Procedure:

    • Solid Phase Extraction (SPE): Preconcentrate the analyte from the sample matrix using a suitable SPE cartridge.

    • Derivatization: Elute the analyte and derivatize it with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr). This is typically performed at room temperature for approximately 30 minutes to enhance volatility for GC analysis.

    • Extraction: After derivatization, extract the derivatized analyte into an organic solvent suitable for GC injection (e.g., hexane).

    • GC-MS Analysis:

      • Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer.

      • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for separation.

      • Employ an appropriate temperature program for the GC oven to ensure separation from other components.

      • Operate the mass spectrometer in a suitable mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), for sensitive and selective quantification.

    • Quantification: Create a calibration curve using standards of known concentrations of derivatized this compound to determine the concentration in the unknown sample.

Biological Activity and Significance

This compound is not a typical intermediate in major metabolic pathways but rather appears as an "unusual metabolite" under specific pathological conditions.

Association with Inborn Errors of Metabolism

The presence of this compound in urine is a noted biomarker for two primary metabolic disorders:

  • Maple Syrup Urine Disease (MSUD): This autosomal recessive disorder is caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[9][10][11] This enzyme complex is responsible for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[12] A defect in BCKAD leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) in the body. It is hypothesized that under conditions of high BCKA concentration, alternative or minor metabolic pathways become active, leading to the production of unusual metabolites like this compound.

  • 2-Hydroxyglutaric Aciduria: This is a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutarate and/or L-2-hydroxyglutarate in body fluids.[13] The presence of this compound has also been reported in patients with this condition, suggesting a potential link in metabolic dysregulation, although the precise mechanism is not well-defined.[4]

G cluster_0 Normal BCAA Metabolism cluster_1 Maple Syrup Urine Disease (MSUD) BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Ketoacids (BCKAs) BCAA->BCKA Transamination BCKAD_normal BCKAD Complex (Active) BCKA->BCKAD_normal Metabolism Further Metabolism (Energy Production) BCKAD_normal->Metabolism BCAA_msud Branched-Chain Amino Acids BCKA_msud ↑↑ BCKAs (Accumulation) BCAA_msud->BCKA_msud Transamination Block BCKA_msud->Block Alt_Pathway Alternative / Minor Metabolic Pathways BCKA_msud->Alt_Pathway BCKAD_msud BCKAD Complex (Deficient) Block->BCKAD_msud Metabolic Block Product_msud This compound (Unusual Metabolite) Alt_Pathway->Product_msud

Caption: Metabolic context of this compound in MSUD.

Conclusion

This compound is a molecule with growing significance in both clinical diagnostics and chemical synthesis. Its role as a biomarker for specific inborn errors of metabolism underscores the importance of understanding alternative metabolic pathways that become active during disease states. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to produce, identify, and quantify this compound, facilitating further investigation into its biological roles and potential applications. As research into metabolic disorders progresses, a deeper understanding of such "unusual metabolites" will be crucial for developing new diagnostic tools and therapeutic strategies.

References

Microbial Production of 2-Hydroxy-2-methylbutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. While chemical synthesis routes exist, microbial production offers a promising alternative for sustainable and stereoselective synthesis. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of this compound. The focus is on metabolic engineering strategies in microbial hosts, fermentation processes, and downstream purification. Although direct microbial production of this compound is not yet extensively documented in scientific literature, this guide outlines a feasible biosynthetic pathway derived from the catabolism of L-isoleucine and provides benchmark quantitative data from the production of structurally related compounds. Detailed experimental protocols and process diagrams are included to facilitate further research and development in this area.

Introduction

This compound (2-HMBA), also known as α-hydroxy-α-methylbutyric acid, is a branched-chain alpha-hydroxy acid. Its chiral nature makes it a valuable precursor for the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Traditional chemical synthesis of such chiral compounds often involves harsh reaction conditions, the use of toxic reagents, and may result in racemic mixtures requiring costly resolution steps. Microbial fermentation presents an attractive alternative, offering the potential for regio- and stereoselective synthesis from renewable feedstocks under mild conditions.

This guide explores the metabolic engineering strategies and bioprocess considerations for establishing microbial production of 2-HMBA. The proposed biosynthetic route leverages the natural L-isoleucine degradation pathway, which can be engineered in well-established industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum.

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound originates from the catabolism of L-isoleucine. This pathway involves a series of enzymatic reactions that can be harnessed and optimized in a microbial host.

The key enzymatic steps are as follows:

  • Transamination of L-isoleucine: L-isoleucine is first converted to 2-keto-3-methylvalerate (KMV) by a branched-chain amino acid aminotransferase.

  • Oxidative decarboxylation of KMV: KMV is then oxidatively decarboxylated to form 2-methylbutanoyl-CoA.

  • Hydration of an intermediate: Through subsequent steps in the degradation pathway, an intermediate can be hydrated to form 2-hydroxy-2-methylbutanoyl-CoA.

  • Thioester cleavage: Finally, a thioesterase can cleave the CoA moiety to yield the final product, this compound.

Isoleucine_Degradation_Pathway

Metabolic Engineering Strategies

To achieve efficient production of 2-HMBA, several metabolic engineering strategies can be employed in host organisms like E. coli or C. glutamicum.

  • Overexpression of Key Enzymes: The genes encoding the enzymes in the isoleucine degradation pathway should be overexpressed to increase the metabolic flux towards 2-HMBA. This includes the branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase complex.

  • Heterologous Gene Expression: Novel or engineered enzymes, such as specific enoyl-CoA hydratases and thioesterases with high activity towards the intermediates, may need to be introduced from other organisms.

  • Deletion of Competing Pathways: To maximize the carbon flux towards 2-HMBA, competing pathways that consume L-isoleucine or key intermediates should be knocked out. This could include pathways for amino acid biosynthesis or other degradation pathways.

  • Cofactor Engineering: The redox balance of the cell may need to be optimized to ensure a sufficient supply of cofactors (e.g., NAD+/NADH) for the enzymatic reactions.

  • Optimization of Gene Expression: The expression levels of the pathway genes should be carefully balanced to avoid the accumulation of toxic intermediates and to reduce the metabolic burden on the host.

Strain_Development_Workflow Start Start: Wild-type Host (e.g., E. coli, C. glutamicum) Plasmid_Construction Plasmid Construction: - Clone pathway genes - Select promoters & RBS Start->Plasmid_Construction Host_Modification Host Modification: - Gene knockouts of  competing pathways Start->Host_Modification Transformation Transformation Plasmid_Construction->Transformation Host_Modification->Transformation Strain_Screening Strain Screening: - Shake flask cultivation - Analytical quantification Transformation->Strain_Screening Optimization Iterative Optimization: - Promoter engineering - Ribosome binding site tuning Strain_Screening->Optimization Final_Strain Final Production Strain Strain_Screening->Final_Strain Select Best Performer Optimization->Strain_Screening Refine Design

Microbial Hosts for Production

Escherichia coli and Corynebacterium glutamicum are two of the most well-characterized and widely used microorganisms in industrial biotechnology.

  • Escherichia coli : Its fast growth, well-understood genetics, and the availability of a vast array of genetic tools make it an ideal host for metabolic engineering. Numerous studies have demonstrated the successful production of various organic acids and amino acids in engineered E. coli.[1]

  • Corynebacterium glutamicum : This Gram-positive bacterium is known for its high-level production of amino acids, particularly L-glutamate and L-lysine.[2] It is generally recognized as safe (GRAS) and has a high tolerance to various organic acids, making it a suitable candidate for 2-HMBA production.[2]

Fermentation Process

The production of 2-HMBA can be carried out using fed-batch fermentation, which allows for high cell densities and high product titers.

  • Medium Composition: A defined mineral medium with a carbon source such as glucose is typically used. The medium should also contain a nitrogen source, phosphate, and essential trace elements.

  • Fed-batch Strategy: The fermentation is initiated as a batch culture. Once the initial carbon source is depleted, a concentrated feed solution containing the carbon source and other necessary nutrients is continuously or intermittently added to the fermenter. This strategy helps to avoid substrate inhibition and allows for precise control of cell growth and product formation.

  • Process Parameters: Key process parameters such as temperature, pH, and dissolved oxygen need to be carefully controlled and optimized to ensure optimal cell growth and product synthesis.

Fed_Batch_Fermentation Inoculation Inoculation of Seed Culture Batch_Phase Batch Phase: - Initial glucose consumption - Biomass growth Inoculation->Batch_Phase Feed_Start Start of Feeding Batch_Phase->Feed_Start Glucose Depletion Fed_Batch_Phase Fed-Batch Phase: - Continuous glucose feed - Product formation Feed_Start->Fed_Batch_Phase Harvest Harvest Fed_Batch_Phase->Harvest End of Fermentation

Downstream Processing

After fermentation, 2-HMBA needs to be recovered and purified from the fermentation broth. A typical downstream process may involve the following steps:

  • Cell Removal: The microbial cells are separated from the broth by centrifugation or microfiltration.

  • Precipitation/Extraction: The product can be precipitated by adjusting the pH or extracted using a suitable organic solvent.

  • Chromatography: Ion-exchange chromatography or other chromatographic techniques can be used for further purification.

  • Crystallization: The final product can be obtained in a pure crystalline form by crystallization.

Quantitative Data on Production of Related Compounds

CompoundHost OrganismTiter (g/L)Yield (g/g substrate)Productivity (g/L/h)Reference
(S)-2-Methylbutanoic acidBacillus spizizenii3.670.46 (g/g L-isoleucine)N/A[3]
β-Hydroxy-β-methylbutyric acidEscherichia coli8.60N/AN/A[4]
2-Hydroxyisovaleric acidEscherichia coli7.80.39 (g/g glucose)N/A
2-Hydroxyisobutyric acidEscherichia coli>10N/AN/A[5]

N/A: Not Available

Experimental Protocols

Construction of an Expression Plasmid
  • Gene Amplification: Amplify the genes encoding the enzymes of the isoleucine degradation pathway from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

  • Vector Preparation: Digest a suitable expression vector (e.g., pET-28a for E. coli) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.

  • Verification: Verify the correct insertion of the genes by colony PCR, restriction digestion, and DNA sequencing.

Fed-Batch Fermentation Protocol (General)
  • Inoculum Preparation: Inoculate a single colony of the production strain into a seed culture medium and incubate overnight.

  • Bioreactor Setup: Prepare the fermentation medium in a bioreactor and sterilize.

  • Inoculation: Inoculate the bioreactor with the seed culture.

  • Batch Phase: Run the fermentation in batch mode until the initial carbon source is depleted, monitoring cell growth (OD600) and substrate consumption.

  • Fed-Batch Phase: Start the continuous feed of the concentrated nutrient solution at a predetermined rate to maintain a low substrate concentration.

  • Induction: If using an inducible promoter, add the inducer (e.g., IPTG) at the appropriate time to initiate gene expression and product formation.

  • Monitoring: Regularly monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. Collect samples periodically for analysis of cell density, substrate concentration, and product titer.

  • Harvest: Stop the fermentation when the desired product concentration is reached or when productivity declines.

Analytical Method: Quantification by HPLC
  • Sample Preparation: Centrifuge the fermentation broth sample to remove cells. Dilute the supernatant with an appropriate mobile phase.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV or refractive index (RI) detector.

  • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid or phosphoric acid in water is commonly used for organic acid analysis.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Quantification: Determine the concentration of 2-HMBA by comparing the peak area to a standard curve prepared with known concentrations of pure 2-HMBA.

Conclusion and Future Outlook

The microbial production of this compound represents a promising and sustainable alternative to chemical synthesis. By leveraging the natural L-isoleucine degradation pathway and applying advanced metabolic engineering techniques, it is feasible to develop robust microbial cell factories for the efficient production of this valuable chiral building block. While direct production data is currently limited, the successful engineering of microorganisms for related branched-chain hydroxy acids provides a strong foundation for future research.

Future work should focus on:

  • Pathway Construction and Optimization: Assembling and fine-tuning the proposed biosynthetic pathway in industrial hosts like E. coli and C. glutamicum.

  • Enzyme Discovery and Engineering: Identifying and engineering novel enzymes with improved catalytic efficiency and substrate specificity.

  • Process Optimization: Developing and optimizing high-density fed-batch fermentation processes to achieve high titers, yields, and productivities.

  • Downstream Process Development: Establishing efficient and scalable purification strategies to obtain high-purity 2-HMBA.

With continued research and development, the microbial production of this compound has the potential to become a commercially viable and environmentally friendly manufacturing process.

References

An In-Depth Technical Guide on 2-Hydroxy-2-methylbutanoic Acid in Human Urine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An emerging metabolite, 2-hydroxy-2-methylbutanoic acid, is gaining attention in the scientific community for its association with inborn errors of metabolism and as a potential biomarker for xenobiotic exposure. This technical guide provides a comprehensive overview of its metabolic origins, analytical methodologies for its detection in human urine, and its clinical significance.

Introduction

This compound is a branched-chain hydroxy fatty acid that has been identified as an unusual metabolite in human urine.[1][2][3][4] Its presence is linked to the catabolism of the essential branched-chain amino acid isoleucine. Furthermore, it has been identified as a minor metabolite of the gasoline additive tert-amyl methyl ether (TAME), indicating a potential role as a biomarker for environmental exposure.[1][3] This guide will delve into the quantitative data available, detailed experimental protocols for its analysis, and the metabolic pathways associated with this compound.

Quantitative Data

While extensive quantitative data for this compound in human urine is not widely available in large cohort studies, its presence is notably elevated in specific metabolic disorders. Inborn errors of metabolism that disrupt the normal catabolism of branched-chain amino acids can lead to the accumulation and subsequent urinary excretion of various intermediary metabolites, including this compound.

ConditionAnalyteTypical Urinary ConcentrationReference
Maple Syrup Urine Disease (MSUD) This compoundElevated (Specific quantitative range not consistently reported)[1][2][3][4]
2-Hydroxyglutaric Aciduria This compoundReported as an unusual metabolite (Specific quantitative range not consistently reported)[1][2][3][4]
Exposure to tert-amyl methyl ether (TAME) This compoundMinor metabolite detected[1][3]
Healthy Individuals This compoundNot typically reported in routine organic acid analysis; likely present at very low or undetectable levels.

Table 1: Reported Urinary Presence of this compound. Note: Specific quantitative values are not consistently available in the reviewed literature. "Elevated" indicates a qualitative observation in patient samples compared to healthy controls.

Metabolic Pathways

The primary endogenous origin of this compound is the catabolic pathway of the branched-chain amino acid, isoleucine. Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex, lead to a buildup of isoleucine and its upstream metabolites. This accumulation can result in the shunting of these intermediates into alternative metabolic pathways, leading to the formation and excretion of atypical metabolites like this compound.

Additionally, this compound has been identified as a xenobiotic metabolite of tert-amyl methyl ether (TAME), a fuel oxygenate.[1][3] The biotransformation of TAME in the human body can lead to the formation of this compound, which is then excreted in the urine.

cluster_0 Isoleucine Catabolism cluster_1 Xenobiotic Metabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate MSUD_block MSUD Metabolic Block (Branched-chain α-keto acid dehydrogenase complex deficiency) alpha_keto_beta_methylvalerate->MSUD_block alternative_pathway Alternative Metabolic Pathways alpha_keto_beta_methylvalerate->alternative_pathway Accumulation propionyl_CoA Propionyl-CoA acetyl_CoA Acetyl-CoA MSUD_block->propionyl_CoA MSUD_block->acetyl_CoA HMBA 2-Hydroxy-2-methylbutanoic acid alternative_pathway->HMBA Excretion Excretion HMBA->Excretion Urinary Excretion TAME tert-Amyl Methyl Ether (TAME) biotransformation Biotransformation (e.g., Cytochrome P450) TAME->biotransformation HMBA2 2-Hydroxy-2-methylbutanoic acid biotransformation->HMBA2 HMBA2->Excretion Urinary Excretion

Metabolic Origins of this compound.

Experimental Protocols

The analysis of this compound in urine is typically performed as part of a broader organic acid profiling using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Organic Acid Analysis

This protocol provides a general workflow for the analysis of organic acids in urine, which would include the detection of this compound.

1. Sample Preparation:

  • Urine Collection: A random or first-morning void urine sample is collected in a sterile container without preservatives.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in urine) is added to a known volume of urine to correct for variations in sample preparation and instrument response.

  • Extraction: Organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the urine to a pH of approximately 1.

  • Derivatization: To increase their volatility for GC analysis, the extracted organic acids are derivatized. A two-step derivatization is common:

    • Oximation: Carbonyl groups are protected by reacting with a hydroxylamine (B1172632) reagent (e.g., methoxyamine hydrochloride in pyridine) to form oximes.

    • Silylation: Hydroxyl and carboxyl groups are converted to their trimethylsilyl (B98337) (TMS) esters and ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

  • Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.

  • Separation: The volatile derivatives are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) using a temperature gradient to elute compounds based on their boiling points and interactions with the stationary phase.

  • Ionization and Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

3. Data Analysis:

  • Identification: Compounds are identified by comparing their retention times and mass spectra to those of authentic standards or to spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library).

  • Quantification: The concentration of each analyte is determined by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard and referencing a calibration curve.

Urine Urine Sample IS Add Internal Standard Urine->IS Extract Liquid-Liquid Extraction IS->Extract Deriv Derivatization (Oximation & Silylation) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

GC-MS Workflow for Urinary Organic Acid Analysis.

Signaling Pathways

Currently, there is limited direct evidence implicating this compound as a signaling molecule that directly activates specific cellular signaling pathways. Its primary role appears to be that of a metabolic intermediate. However, the accumulation of branched-chain amino acids and their metabolites, as seen in MSUD, is known to have downstream effects on signaling pathways, most notably the mTOR pathway, which is a central regulator of cell growth and metabolism. The dysregulation of BCAA metabolism can lead to inappropriate activation or inhibition of mTOR signaling, contributing to the pathophysiology of these disorders. Further research is needed to elucidate any direct signaling roles of this compound.

Conclusion

This compound is a urinary metabolite with established connections to both endogenous metabolic pathways, specifically isoleucine catabolism, and exogenous exposures, such as to the fuel additive TAME. While its presence is a known indicator in certain inborn errors of metabolism like MSUD, a lack of extensive quantitative data in both healthy and patient populations highlights an area for future research. The analytical methods for its detection are well-established within the broader context of urinary organic acid analysis. A deeper understanding of its concentration ranges in various physiological and pathological states will be crucial for its potential development as a specific and reliable biomarker. Further investigation into its potential, albeit likely indirect, role in cellular signaling may also provide new insights into the pathophysiology of related metabolic diseases.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxy-2-methylbutanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the quantitative analysis of 2-Hydroxy-2-methylbutanoic acid in human plasma. This compound is an unusual metabolite associated with certain metabolic disorders like 2-hydroxyglutaric aciduria and maple syrup urine disease.[1] The method outlined employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which is the primary application for the bioanalysis of small molecules.[2] The protocol covers plasma sample preparation using protein precipitation, chromatographic and mass spectrometric conditions, and a summary of method validation parameters based on regulatory guidelines.[3][4] This application note is intended to serve as a comprehensive guide for researchers developing and validating bioanalytical methods for this and similar endogenous metabolites.

Principle of the Method

The method involves the extraction of this compound and a stable isotope-labeled internal standard (SIL-IS) from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A SIL-IS is the preferred choice as it can effectively compensate for matrix effects and variability during sample processing and detection.[5][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.[3]

Materials and Reagents

  • Analytes and Standards:

    • This compound (Reference Standard)

    • This compound-d3 (or other stable isotope-labeled variant) as Internal Standard (IS)

  • Reagents:

  • Human Plasma:

    • K2-EDTA human plasma (for calibration standards and quality controls)

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

    • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

    • Analytical balance

    • Calibrated pipettes

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • 96-well collection plates or autosampler vials

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create working standard solutions for spiking into the plasma.

  • Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.

  • Calibration Standards (CS): Prepare a set of 8-10 calibration standards by spiking the appropriate working standard solutions into blank human plasma. The concentration range should encompass the expected levels of the analyte. A typical range for an endogenous metabolite might be 10 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.[8]

  • Aliquot Samples: Pipette 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Precipitation Solution: Add 200 µL of the Internal Standard Working Solution (100 ng/mL IS in acetonitrile) to each sample.

  • Mix: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[9]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (50 µL) (Calibrator, QC, or Unknown) add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix (1 minute) add_is->vortex centrifuge Centrifuge (10 min @ 14,000 rpm) vortex->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: General workflow for plasma sample preparation.
LC-MS/MS Instrumental Parameters

The following are representative parameters and should be optimized for the specific instrumentation used. The mass spectrometer should be operated in negative ion mode, as is common for carboxylic acids.[10]

Parameter Condition
LC System UHPLC System
Column Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.
Total Run Time ~5 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions To be determined by infusion of pure standardsAnalyte: e.g., m/z 131.1 -> 85.1IS: e.g., m/z 134.1 -> 88.1
Source Temperature 500 °C
IonSpray Voltage -4500 V

Bioanalytical Method Validation

A full method validation should be performed to demonstrate the reliability of the method for its intended purpose.[4][11] The validation should assess selectivity, accuracy, precision, recovery, calibration curve performance, and stability.[3]

G cluster_validation Bioanalytical Method Validation Process start Method Development selectivity Selectivity & Specificity start->selectivity linearity Calibration Curve (Linearity, Range, LLOQ) start->linearity accuracy Accuracy & Precision (Intra- & Inter-day) start->accuracy recovery Recovery & Matrix Effect start->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) start->stability report Validation Report selectivity->report linearity->report accuracy->report recovery->report stability->report end Routine Sample Analysis report->end

Caption: Key components of a bioanalytical method validation.
Validation Data Summary

The following tables present typical acceptance criteria and representative data for a validated method.

Table 1: Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy (Mean) Within ±15% of the nominal value for QC samples.Within ±20% for the LLOQ.[11]
Precision (CV%) ≤15% for QC samples.≤20% for the LLOQ.[11]
LLOQ Analyte signal should be at least 5 times the signal of a blank sample.[4]
Stability (Analyte) Mean concentration at each QC level must be within ±15% of the nominal concentration.

Table 2: Representative Calibration Curve Data

Nominal Conc. (ng/mL) Calculated Conc. (ng/mL) Accuracy (%)
10.0 (LLOQ)9.595.0
25.026.1104.4
50.051.5103.0
10098.798.7
500508101.6
100099199.1
2500245598.2
5000 (ULOQ)5105102.1
Linearity (r²) 0.998

Table 3: Representative Inter-Day Accuracy and Precision Data (n=5 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV%)
LLOQ10.010.8108.09.5
Low QC30.028.996.36.2
Medium QC750771102.84.1
High QC4000395098.83.8

References

Application Note & Protocol: GC-MS Analysis of 2-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-2-methylbutanoic acid is a metabolite of interest in various fields, including clinical diagnostics and food science.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. Due to the polar nature and low volatility of this compound, chemical derivatization is necessary prior to GC-MS analysis to convert it into a more volatile and thermally stable compound.[2][3] This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation and Extraction

The following protocol is a general guideline and may require optimization for specific biological matrices.

  • Internal Standard Addition: To 1 mL of the sample (e.g., urine, plasma, or wine), add an appropriate internal standard. A structurally similar compound not expected to be in the sample is recommended for accurate quantification.

  • Acidification: Acidify the sample to a pH of approximately 1 using 6 M HCl.[3]

  • Saturation: Saturate the aqueous phase by adding solid sodium chloride.[3]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of ethyl acetate (B1210297) to the sample and vortex for 2 minutes to extract the organic acids.[3]

    • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[3]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process twice more, combining the organic extracts.[3]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization

Derivatization is a critical step to increase the volatility of this compound for GC-MS analysis. Two common methods are presented below.

Method A: Silylation Silylation replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility.[4]

  • To the dried extract, add 100 µL of a silylation reagent mixture, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[3]

  • Seal the vial and heat at 60°C for 30 minutes.[5]

  • After cooling to room temperature, the sample is ready for injection into the GC-MS.

Method B: Pentafluorobenzyl Bromide (PFBBr) Derivatization This method is suitable for creating stable derivatives that can be analyzed by GC-MS.

  • Reconstitute the dried extract in a suitable solvent.

  • React the sample with a solution of pentafluorobenzyl bromide (PFBBr) in acetone.[6] For instance, 100 µL of the sample can be reacted with 200 µL of 100 µM PFBBr.[6]

  • The reaction can be carried out at room temperature for 30 minutes or at 65°C for 1 hour.[6][7]

  • After the reaction, add 1 mL of hexane (B92381) and mix gently.[6]

  • Transfer the upper hexane layer to a GC vial for analysis.[6]

3. GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

Parameter Setting
Gas Chromatograph
Column Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]
Injector Temperature 250 °C - 280 °C[2][8]
Injection Mode Split (e.g., 1:15 or 1:20) or Splitless[2]
Injection Volume 1 µL[2]
Carrier Gas Helium at a constant flow rate of 1 mL/min[8]
Oven Temperature Program Initial temperature of 60-100°C, hold for 1-2 minutes, then ramp at 3-10°C/min to a final temperature of 250-280°C, and hold for a few minutes.[2][8][9]
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Ion Source Temperature 200 °C - 230 °C[9]
Transfer Line Temperature 250 °C - 280 °C[2][9]
Scan Mode Full scan (e.g., m/z 50-550) for qualitative analysis and identification.[2]
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for the derivatized analyte and internal standard.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following tables provide templates for presenting results from a validation study.

Table 1: Calibration Curve Data for this compound

Concentration (µg/L)Peak Area Ratio (Analyte/IS)
0.5Value
1Value
5Value
10Value
25Value
50Value
100Value
Linearity (r²) Value

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD) 0.5 - 29 µg/L[7]
Limit of Quantification (LOQ) Value
Linear Range Up to 3 or 12 mg/L[7]
Recovery (%) 85 - 106 %[7]
Precision (RSD %) < 12 %[7]
Within-day Imprecision (RSD %) < 10%[5]
Day-to-day Imprecision (RSD %) < 10%[5]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH ~1) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Evap Dry and Evaporate Extract->Dry_Evap Derivatize Silylation (MSTFA) or PFBBr Derivatization Dry_Evap->Derivatize GC_Inject Inject into GC-MS Derivatize->GC_Inject GC_Separation GC Separation GC_Inject->GC_Separation MS_Detection MS Detection (Scan or SIM) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Analysis Workflow

References

Application Note: Quantification of 2-Hydroxy-2-methylbutanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy-2-methylbutanoic acid in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in a biological matrix.

Introduction

This compound is a small organic acid that may be of interest in various metabolic studies. Accurate and reliable quantification in biological matrices is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application. The method presented here is designed to be robust and straightforward for implementation in a typical analytical laboratory.

Experimental

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in negative mode.

MS/MS Parameters:

ParameterValue (Hypothetical)
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 117.1 (M-H)⁻
Product Ion (m/z) 71.1 (tentative, loss of COOH and CH3)
Collision Energy (CE) To be optimized, typically 10-20 eV
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C

Data Presentation

The following table summarizes hypothetical quantitative data for the LC-MS/MS method.

ParameterResult (Hypothetical)
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect < 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_methanol Add 400 µL Methanol (with IS) plasma->add_methanol vortex1 Vortex add_methanol->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (ESI-) chromatography->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is straightforward, employing a simple protein precipitation for sample preparation, and offers the high selectivity and sensitivity characteristic of tandem mass spectrometry. This methodology is well-suited for applications in clinical research and drug development where accurate measurement of this analyte is required.

Anwendungs- und Protokollhinweise: Derivatisierung von 2-Hydroxy-2-methylbutansäure für die chromatographische Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung 2-Hydroxy-2-methylbutansäure ist ein Stoffwechselprodukt, das in biologischen Proben vorkommt und als Biomarker für bestimmte Stoffwechselkrankheiten wie die 2-Hydroxyglutarat-Azidurie und die Ahornsirupkrankheit von Bedeutung ist[1][2]. Aufgrund ihrer polaren Natur – bedingt durch die Carboxyl- und Hydroxylgruppen – und der daraus resultierenden geringen Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie (GC) oft nicht durchführbar[3]. Auch in der Flüssigchromatographie-Massenspektrometrie (LC-MS) kann eine Derivatisierung die Ionisierungseffizienz und die Nachweisempfindlichkeit erheblich verbessern[4]. Diese Application Note beschreibt detaillierte Protokolle für verschiedene Derivatisierungsmethoden, um die chromatographische Analyse von 2-Hydroxy-2-methylbutansäure zu optimieren.

Allgemeiner Arbeitsablauf der Probenanalyse

Der grundlegende Prozess von der Probenvorbereitung bis zur Datenanalyse umfasst mehrere entscheidende Schritte. Eine sorgfältige Durchführung jedes Schrittes ist für zuverlässige und reproduzierbare Ergebnisse unerlässlich.

General_Workflow cluster_prep Probenvorbereitung cluster_analysis Analyse Sample Biologische Probe (z.B. Serum, Urin) Extraction Extraktion (SPE oder LLE) Sample->Extraction Drydown Trocknung (unter N2-Strom) Extraction->Drydown Derivatization Derivatisierung Drydown->Derivatization Chromatography Chromatographische Trennung (GC oder LC) Derivatization->Chromatography Detection Detektion (MS oder MS/MS) Chromatography->Detection Data Datenauswertung Detection->Data

Abbildung 1: Allgemeiner Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Für die GC-Analyse ist die Umwandlung der polaren Analyten in flüchtigere und thermisch stabilere Derivate zwingend erforderlich. Die gängigsten Methoden hierfür sind die Silylierung und die Alkylierung (insbesondere die Veresterung)[3].

Silylierung mit BSTFA

Die Silylierung ersetzt die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe, was die Polarität reduziert und die Flüchtigkeit erhöht[5]. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein weit verbreitetes und effektives Silylierungsreagenz.

Silylation_Reaction cluster_reactants Reaktanten cluster_products Produkte Analyte 2-Hydroxy-2-methylbutansäure C₅H₁₀O₃ Product Di-TMS-Derivat (flüchtig & thermostabil) Analyte->Product + Reagent BSTFA (mit 1% TMCS) Reagent->Product 80°C Byproduct Nebenprodukte

Abbildung 2: Chemische Reaktion der Silylierung von 2-Hydroxy-2-methylbutansäure.

Experimentelles Protokoll 1: Mikrowellen-unterstützte Silylierung mit BSTFA Dieses Protokoll ist eine Adaption einer validierten Methode für die Analyse von 2-Hydroxybutyrat und eignet sich für eine schnelle und effiziente Derivatisierung[6].

  • Probenvorbereitung: Eine geeignete Menge einer biologischen Probe (z. B. 100 µL Serum) wird mit einem internen Standard versetzt.

  • Extraktion: Die Extraktion erfolgt mittels Flüssig-Flüssig-Extraktion, beispielsweise mit Ethylacetat.

  • Trocknung: Der organische Extrakt wird zur Trockne eingedampft, z. B. unter einem sanften Stickstoffstrom bei 40 °C.

  • Derivatisierung:

    • Zum trockenen Rückstand werden 100 µL des Silylierungsreagenzes (BSTFA mit 1 % TMCS) und 50 µL Pyridin gegeben[7].

    • Das Reaktionsgefäß wird fest verschlossen.

    • Die Derivatisierung erfolgt für 2 Minuten in einem Mikrowellenreaktor[6]. Alternativ kann die Probe für 3 Stunden bei 80 °C in einem Heizblock inkubiert werden[7].

  • Analyse: Nach Abkühlen auf Raumtemperatur wird ein Aliquot (z. B. 1 µL) der derivatisierten Probe direkt in das GC-MS-System injiziert.

Veresterung mit Pentafluorbenzylbromid (PFBBr)

Eine weitere effektive Methode ist die Alkylierung der Carboxylgruppe. PFBBr reagiert mit der Säure zu einem Pentafluorbenzylester, der sich aufgrund seiner hohen Elektronenaffinität besonders gut für die Analyse mit einem Elektroneneinfangdetektor (ECD) oder für die negative chemische Ionisation (NCI) in der Massenspektrometrie eignet.

Experimentelles Protokoll 2: Veresterung mit PFBBr Dieses Protokoll basiert auf einer Methode zur Quantifizierung von Hydroxysäuren in Wein und anderen alkoholischen Getränken[7].

  • Probenvorbereitung: Die Analyten werden mittels Festphasenextraktion (SPE) aus der Probenmatrix vorkonzentriert.

  • Trocknung: Das Eluat der SPE wird zur Trockne eingedampft.

  • Derivatisierung:

    • Der trockene Rückstand wird in einem geeigneten Lösungsmittel (z. B. Acetonitril) aufgenommen.

    • Eine Lösung von 2,3,4,5,6-Pentafluorbenzylbromid (PFBBr) wird zugegeben.

    • Die Reaktion wird bei Raumtemperatur für 30 Minuten inkubiert[7].

  • Aufarbeitung: Nach der Reaktion wird das überschüssige Reagenz entfernt oder die Probe wird direkt für die GC-MS-Analyse verwendet.

ParameterSilylierung (BSTFA)[6]Veresterung (PFBBr)[7]
Nachweisgrenze (LOD/LOQ) LOQ: 5 µMLOD: 0,5 - 29 µg/L
Linearität (R²) > 0,99> 0,99
Wiederfindung (%) 96 - 101 %85 - 106 %
Präzision (RSD %) < 8 %< 12 %
Stabilität des Derivats Bis zu 96 StundenNicht spezifiziert
Reaktionszeit 2 min (Mikrowelle)30 min
Reaktionstemperatur Mikrowellen-BestrahlungRaumtemperatur
Tabelle 1: Vergleich der quantitativen Leistungsdaten von GC-basierten Derivatisierungsmethoden.

Derivatisierung für die Flüssigchromatographie-Massenspektrometrie (LC-MS)

Obwohl 2-Hydroxy-2-methylbutansäure direkt mittels LC-MS analysiert werden kann, verbessert eine Derivatisierung oft die Empfindlichkeit und Selektivität erheblich. Die Derivatisierung zielt darauf ab, eine leicht ionisierbare Gruppe in das Molekül einzuführen, was die Detektion im positiven ESI-Modus verbessert[4].

Experimentelles Protokoll 3: Amidierung mit 2-Picolylamin (PA) Diese Methode nutzt die Reaktion der Carboxylgruppe mit 2-Picolylamin, um ein Derivat zu erzeugen, das im positiven ESI-Modus eine hohe Empfindlichkeit aufweist. Die Nachweisempfindlichkeit kann um das 9- bis 158-fache gesteigert werden[4].

  • Probenvorbereitung: Der getrocknete Probenextrakt wird in einem aprotischen Lösungsmittel (z. B. Acetonitril) gelöst.

  • Reagenzienlösung: Eine Lösung, die 2-Picolylamin (PA), 2,2'-Dipyridyldisulfid und Triphenylphosphin enthält, wird frisch hergestellt.

  • Derivatisierung:

    • Die Reagenzienlösung wird zur Probelösung gegeben.

    • Die Reaktion wird bei Raumtemperatur für 60 Minuten inkubiert.

  • Analyse: Die Reaktionsmischung wird verdünnt und direkt in das LC-ESI-MS/MS-System injiziert. Die Detektion erfolgt im Selected Reaction Monitoring (SRM)-Modus.

ParameterAmidierung (PA)[4]
Nachweisgrenze (LOD) 1,5 - 5,6 fmol (on-column)
Empfindlichkeitssteigerung 9- bis 158-fach
Reaktionszeit 60 min
Reaktionstemperatur Raumtemperatur
Tabelle 2: Quantitative Leistungsdaten der LC-basierten Derivatisierungsmethode.

Chirale Derivatisierung zur Trennung von Enantiomeren

Da 2-Hydroxy-2-methylbutansäure ein chirales Zentrum besitzt, existiert sie in Form von zwei Enantiomeren (R und S)[8][9]. Für stereoselektive pharmakokinetische oder metabolische Studien ist die Trennung dieser Enantiomere unerlässlich. Dies kann durch Derivatisierung mit einem chiralen Derivatisierungsreagenz (CDA) erreicht werden, wodurch die Enantiomere in Diastereomere umgewandelt werden, die dann auf einer achiralen chromatographischen Säule getrennt werden können[10].

Experimentelles Protokoll 4: Veresterung mit einem chiralen Alkohol Dieses Protokoll beschreibt die Veresterung der Carboxylgruppe mit einem chiralen Alkohol, wie z. B. (S)-(+)-3-Methyl-2-butanol, gefolgt von einer Acylierung der Hydroxylgruppe zur Verbesserung der chromatographischen Eigenschaften[11].

  • Probenvorbereitung: Der isolierte und getrocknete Analyt wird in einem geeigneten Lösungsmittel aufgenommen.

  • Erster Schritt: Veresterung:

    • Die Carboxylgruppe wird mit einem chiralen Alkohol (z. B. (S)-(+)-3-Methyl-2-butanol) in Gegenwart eines Katalysators (z. B. Säure) verestert. Dies erzeugt ein Gemisch von Diastereomeren.

  • Zweiter Schritt: Acylierung:

    • Die Hydroxylgruppe am C2-Atom wird anschließend acyliert (z. B. mit Trifluoracetylanhydrid), um die Flüchtigkeit und die chromatographische Peakform zu verbessern[11].

  • Analyse: Das resultierende Gemisch der diastereomeren Derivate wird mittels GC-MS auf einer standardmäßigen achiralen Säule analysiert. Die Diastereomere zeigen unterschiedliche Retentionszeiten, was ihre Quantifizierung ermöglicht.

Zusammenfassung Die Wahl der Derivatisierungsmethode hängt von der analytischen Zielsetzung und der verfügbaren instrumentellen Ausstattung ab. Für die GC-MS-Analyse bieten sowohl die Silylierung mit BSTFA als auch die Veresterung mit PFBBr robuste und empfindliche Methoden. Die mikrowellen-unterstützte Silylierung ist besonders schnell und effizient[6]. Für LC-MS/MS-Analysen kann die Derivatisierung mit Reagenzien wie 2-Picolylamin die Nachweisgrenzen drastisch senken[4]. Wenn eine Unterscheidung der Enantiomere erforderlich ist, ist eine chirale Derivatisierung unumgänglich, um die Enantiomere in trennbare Diastereomere zu überführen[10][11]. Die hier vorgestellten Protokolle und Leistungsdaten bieten eine solide Grundlage für die Entwicklung und Validierung von Methoden zur Analyse von 2-Hydroxy-2-methylbutansäure in verschiedenen Forschungs- und Entwicklungskontexten.

References

Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with a single stereocenter, existing as (R)- and (S)-enantiomers. In the pharmaceutical industry, the enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the development of robust and reliable analytical methods for their separation and quantification is crucial for quality control, pharmacokinetic studies, and regulatory compliance. This application note details two effective HPLC-based protocols for the chiral separation of this compound enantiomers: a direct method using a chiral stationary phase (CSP) and an indirect method involving pre-column derivatization.

Principle of Separation

The direct chiral separation of enantiomers via HPLC is achieved using a Chiral Stationary Phase (CSP). The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. These complexes possess different interaction energies, leading to differential retention times on the column and, consequently, their separation. Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes.[1][2] For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[3]

The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) prior to analysis.[3] These resulting diastereomers have distinct physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[4]

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Polysaccharide-Based CSP

This protocol describes a direct method for the enantioseparation of this compound using an immobilized polysaccharide-based chiral stationary phase. Immobilized CSPs offer the advantage of being compatible with a wider range of solvents.[5]

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample solvent: n-Hexane/IPA (90:10, v/v)

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm (due to the carboxyl chromophore)

  • Injection Volume: 10 µL

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution with the sample solvent to a final concentration of approximately 50 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • The two enantiomers will be separated into two distinct peaks.

  • The resolution (Rs) between the two peaks should be calculated. A value of Rs > 1.5 indicates baseline separation.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol details an alternative method where the enantiomers are first derivatized to form diastereomers, which are then separated on a conventional achiral column. This approach is useful when a suitable chiral column is not available or when direct separation is challenging.

1. Materials and Reagents

  • Racemic this compound standard

  • (S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • Anhydrous Dichloromethane (DCM)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water with 0.1% Formic Acid

  • Quenching solution: 1 M HCl

2. Derivatization Procedure

  • In a clean, dry vial, dissolve 1 mg of racemic this compound in 1 mL of anhydrous DCM.

  • Add 1.2 equivalents of (S)-(-)-α-Methylbenzylamine.

  • Add 1.1 equivalents of DCC.

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours with gentle stirring.

  • Quench the reaction by adding 1 mL of 1 M HCl.

  • Separate the organic layer, wash with deionized water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

3. HPLC System and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Achiral Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic, to be optimized; start with 50:50)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (due to the aromatic ring of the derivatizing agent)

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize the expected chromatographic results for the two protocols. The data presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Chromatographic Data for Direct Chiral Separation (Protocol 1)

Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 5000> 5000

Table 2: Illustrative Chromatographic Data for Indirect Chiral Separation (Protocol 2)

ParameterDiastereomer 1 (S-acid, S-amine)Diastereomer 2 (R-acid, S-amine)
Retention Time (min) ~ 12.3~ 13.5
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Theoretical Plates (N) > 8000> 8000

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

G Experimental Workflow for Direct Chiral HPLC Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Dissolve Racemic Analyte in Sample Solvent prep2 Dilute to Working Concentration (e.g., 50 µg/mL) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto CHIRALPAK® IG Column prep3->hplc1 Prepared Sample hplc2 Isocratic Elution (Hexane/IPA/TFA) hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Obtain Chromatogram with Two Separated Peaks hplc3->data1 Chromatographic Data data2 Calculate Retention Times and Resolution (Rs) data1->data2 G Experimental Workflow for Indirect Chiral HPLC Separation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing deriv1 Dissolve Racemic Acid in Anhydrous DCM deriv2 Add Chiral Amine and Coupling Agent (DCC) deriv1->deriv2 deriv3 React for 2 hours at RT deriv2->deriv3 deriv4 Work-up and Reconstitute in Mobile Phase deriv3->deriv4 hplc1 Inject Diastereomer Mixture onto Achiral C18 Column deriv4->hplc1 Derivatized Sample hplc2 Elution with ACN/Water hplc1->hplc2 hplc3 UV Detection at 254 nm hplc2->hplc3 data1 Obtain Chromatogram with Separated Diastereomers hplc3->data1 Chromatographic Data data2 Correlate Peaks to Original Enantiomers data1->data2

References

Synthesis of 2-Hydroxy-2-methylbutanoic Acid for Research Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 2-hydroxy-2-methylbutanoic acid, a valuable building block in organic synthesis and a metabolite of interest in various metabolic disorders. The protocols outlined below are designed to be reproducible in a standard laboratory setting.

Introduction

This compound is a chiral carboxylic acid with the chemical formula C₅H₁₀O₃.[1][2] It serves as a versatile precursor in the synthesis of more complex molecules and is recognized as an unusual metabolite associated with inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[3][4] Its presence in biological fluids can be indicative of specific metabolic dysregulations, making it a target of interest for diagnostic and research purposes.

This document details a reliable and accessible synthetic route, the cyanohydrin pathway, for the preparation of this compound. Additionally, it provides an overview of asymmetric synthesis strategies for obtaining enantiomerically enriched forms of the molecule.

Data Presentation

Table 1: Summary of a Typical Two-Step Synthesis via the Cyanohydrin Pathway
StepReactionStarting MaterialProductTypical Yield (%)Purity (%)Analytical Method
1Cyanohydrin Formation2-Butanone (B6335102)2-Hydroxy-2-methylbutanenitrile (B16428)85-95>95GC-MS, ¹H NMR
2Nitrile Hydrolysis2-Hydroxy-2-methylbutanenitrileThis compound80-90>98¹H NMR, ¹³C NMR, Elemental Analysis
Table 2: Physicochemical and Spectroscopic Data of this compound
PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1][2]
Molecular Weight118.13 g/mol [1][2]
Melting Point73-75 °C[5]
¹H NMR (CDCl₃, 400 MHz) δ (ppm)1.01 (t, 3H), 1.45 (s, 3H), 1.85 (q, 2H), 3.5-4.5 (br s, 2H)Consistent with structure
¹³C NMR (CDCl₃, 100 MHz) δ (ppm)8.0, 25.5, 33.0, 74.0, 180.5Consistent with structure
IR (KBr, cm⁻¹)3450 (O-H), 2980 (C-H), 1720 (C=O)Consistent with structure

Experimental Protocols

The following protocols describe a two-step synthesis of this compound starting from 2-butanone.

Logical Workflow for the Synthesis of this compound

G A 2-Butanone B Step 1: Cyanohydrin Formation (NaCN, H₂SO₄, H₂O, 0-10 °C) A->B Reagents C 2-Hydroxy-2-methylbutanenitrile B->C Product D Step 2: Acid-Catalyzed Hydrolysis (Conc. HCl, Reflux) C->D Reactant E Crude this compound D->E Product F Purification (Recrystallization or Column Chromatography) E->F Input G Pure this compound F->G Final Product

Caption: A schematic overview of the two-step synthesis of this compound.

Protocol 1: Synthesis of 2-Hydroxy-2-methylbutanenitrile

This protocol is adapted from established cyanohydrin reaction procedures.[6]

Materials:

  • 2-Butanone (1.0 mol, 72.11 g)

  • Sodium cyanide (1.0 mol, 49.01 g)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice

Equipment:

  • 1 L three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up the three-necked flask in a fume hood equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Place the flask in an ice bath and add 2-butanone.

  • In a separate beaker, carefully dissolve sodium cyanide in 150 mL of cold deionized water.

  • Slowly add the sodium cyanide solution to the stirred 2-butanone in the flask, ensuring the temperature is maintained between 0-5 °C.

  • Once the addition is complete, slowly add concentrated sulfuric acid (0.5 mol, 27.2 mL) dropwise from the dropping funnel over 1-2 hours. Caution: Hydrogen cyanide gas is evolved during this step. Ensure adequate ventilation and handle with extreme care. The temperature should not exceed 10 °C.

  • After the addition of acid, continue stirring the mixture in the ice bath for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-hydroxy-2-methylbutanenitrile.

  • The crude product can be purified by vacuum distillation (boiling point approximately 74-76 °C at 10 mmHg) to yield a colorless liquid.[6]

Protocol 2: Hydrolysis of 2-Hydroxy-2-methylbutanenitrile to this compound

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate.[6]

Materials:

  • 2-Hydroxy-2-methylbutanenitrile (from Protocol 1)

  • Concentrated Hydrochloric Acid (37%)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the crude 2-hydroxy-2-methylbutanenitrile and an excess of concentrated hydrochloric acid (e.g., 5-10 molar equivalents).

  • Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or a mixture of ethyl acetate and hexanes) to yield a white solid.

Asymmetric Synthesis Strategies

For applications requiring enantiomerically pure (R)- or (S)-2-hydroxy-2-methylbutanoic acid, several asymmetric synthesis strategies can be employed.

  • Biocatalytic Synthesis: Hydroxynitrile lyases (HNLs) can catalyze the enantioselective addition of cyanide to 2-butanone to produce a chiral cyanohydrin intermediate. For example, the HNL from Hevea brasiliensis has been shown to produce the (S)-cyanohydrin with high enantiomeric excess.[7] Subsequent hydrolysis, as described above, yields the corresponding (S)-2-hydroxy-2-methylbutanoic acid.

  • Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

  • Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid, can create a chiral environment that favors the formation of one enantiomer over the other in reactions such as the addition of a nucleophile to a carbonyl group.

Biological Context and Significance

This compound is a metabolite that can accumulate in certain metabolic disorders. Its detection can be a diagnostic marker for these conditions.

Metabolic Pathway Context of this compound

G cluster_0 Normal Metabolic Pathways cluster_1 Disease State (e.g., Maple Syrup Urine Disease) A Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) B Branched-Chain α-Keto Acids A->B Transamination C Further Metabolism (Energy Production) B->C BCKDH Complex D Branched-Chain α-Keto Acids (Accumulation) E Alternative Metabolic Pathways D->E Metabolic Block F This compound (and other unusual metabolites) E->F G Urinary Excretion (Diagnostic Marker) F->G

Caption: The role of this compound as a biomarker in metabolic disorders.

In conditions like Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of branched-chain α-keto acids. These accumulating metabolites are then shunted into alternative metabolic pathways, resulting in the production and excretion of unusual metabolites, including this compound.[3][4] Therefore, the presence of this compound in urine can serve as a diagnostic indicator for MSUD and other related metabolic disorders.

References

Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid as a Biomarker for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanoic acid is an organic acid that has been identified as a potential biomarker for certain inborn errors of metabolism, particularly Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria.[1][2] This document provides detailed application notes on its relevance as a biomarker, protocols for its detection and quantification, and an exploration of the metabolic pathways involved.

This compound is classified as a hydroxy fatty acid and is typically found at low levels in healthy individuals.[3] However, its concentration can be significantly elevated in the urine of patients with specific metabolic disorders, making it a valuable tool for diagnosis and monitoring of these conditions.

Association with Metabolic Disorders

Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[4][5] This enzymatic complex is crucial for the breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[4][5] A defect in the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) in bodily fluids.[4] The accumulation of these compounds is toxic to the central nervous system and is responsible for the clinical manifestations of MSUD, which include poor feeding, lethargy, and a characteristic maple syrup odor in the urine.[4][6] this compound is considered an unusual metabolite found in the urine of MSUD patients, likely arising from the alternative metabolism of the accumulating BCAAs, particularly isoleucine.[1]

2-Hydroxyglutaric Aciduria

2-Hydroxyglutaric aciduria is a group of rare neurometabolic disorders characterized by the accumulation of 2-hydroxyglutaric acid in the urine, plasma, and cerebrospinal fluid.[7][8][9] There are three forms of this disorder: D-2-hydroxyglutaric aciduria, L-2-hydroxyglutaric aciduria, and the combined D,L-2-hydroxyglutaric aciduria, each with distinct genetic causes and clinical presentations.[8][9] While the primary hallmark of these disorders is elevated 2-hydroxyglutaric acid, other metabolites, including this compound, have also been reported to be elevated in the urine of these patients.[1][2]

Data Presentation

While the presence of this compound is noted in the literature for the aforementioned disorders, specific quantitative data comparing its concentration in healthy individuals versus those with these metabolic disorders is not extensively documented. The following table provides a template for how such data could be presented. Researchers are encouraged to establish their own reference ranges based on their analytical methods and patient populations.

AnalyteConditionMatrixConcentration Range (µmol/mmol creatinine)Reference
This compoundHealthy ControlUrineNot typically reported/Trace amounts
Maple Syrup Urine Disease (MSUD)UrineElevated[1]
2-Hydroxyglutaric AciduriaUrineElevated[1]

Signaling and Metabolic Pathways

The accumulation of this compound in MSUD is a direct consequence of the block in the canonical BCAA degradation pathway. Specifically, the deficiency of the BCKAD complex leads to the buildup of α-keto-β-methylvaleric acid, the α-ketoacid derived from isoleucine. This accumulation forces the metabolism of α-keto-β-methylvaleric acid through alternative, minor pathways, one of which is hypothesized to lead to the formation of this compound.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvaleric_acid α-Keto-β-methylvaleric acid Isoleucine->alpha_keto_beta_methylvaleric_acid Transamination BCKAD Branched-chain α-ketoacid dehydrogenase complex (Deficient in MSUD) alpha_keto_beta_methylvaleric_acid->BCKAD Alternative_Metabolites Alternative Metabolites alpha_keto_beta_methylvaleric_acid->Alternative_Metabolites Alternative Pathway Acetyl_CoA Acetyl-CoA BCKAD->Acetyl_CoA Propionyl_CoA Propionyl-CoA BCKAD->Propionyl_CoA Hydroxy_acid This compound Alternative_Metabolites->Hydroxy_acid

Mitochondrial Dysfunction

Both MSUD and 2-hydroxyglutaric aciduria are associated with mitochondrial dysfunction.[10][11] In MSUD, the accumulation of BCAAs and their corresponding BCKAs can inhibit the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes, crucial enzymes of the Krebs cycle.[12] This inhibition impairs mitochondrial respiration and energy production. Furthermore, studies have shown that fibroblasts from MSUD patients exhibit damage to mitochondrial DNA (mtDNA) and reduced mitochondrial transcription.[10]

In 2-hydroxyglutaric aciduria, the accumulating 2-hydroxyglutaric acid has been shown to inhibit enzymes of the mitochondrial respiratory chain, particularly cytochrome c oxidase (Complex IV) and ATP synthase (Complex V).[11] This leads to impaired energy metabolism and may contribute to the neurological symptoms observed in patients.[11] While the direct toxic effect of this compound on mitochondria has not been extensively studied, its presence as a co-accumulating metabolite in these disorders suggests it may contribute to the overall mitochondrial pathology.

Mitochondrial_Dysfunction BCAAs_BCKAs Accumulated BCAAs & BCKAs (in MSUD) Pyruvate_Dehydrogenase Pyruvate_Dehydrogenase BCAAs_BCKAs->Pyruvate_Dehydrogenase Inhibition alpha_KGDH alpha_KGDH BCAAs_BCKAs->alpha_KGDH Inhibition Two_HGA Accumulated 2-Hydroxyglutaric Acid (in 2-HGA) ETC ETC Two_HGA->ETC Inhibition Two_HMBA This compound Two_HMBA->ETC Potential Contribution to Toxicity ATP_Production ATP_Production ETC->ATP_Production

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound in urine. These methods are based on established procedures for organic acid analysis and may require optimization for specific instrumentation and laboratory conditions.

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a common method for the extraction and derivatization of organic acids from urine for GC-MS analysis.

1. Sample Preparation and Extraction: a. To 1 mL of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog of a related organic acid). b. Acidify the sample to a pH of approximately 1 by adding 6 M HCl. c. Saturate the aqueous phase by adding solid sodium chloride. d. Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 2 minutes. e. Centrifuge at 3000 rpm for 10 minutes to separate the layers. f. Transfer the upper organic layer (ethyl acetate) to a clean tube. g. Repeat the extraction (steps d-f) and combine the organic extracts. h. Dry the combined organic extract under a gentle stream of nitrogen at room temperature.

2. Derivatization: a. To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Cap the vial tightly and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters (Example):

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-600.

4. Data Analysis:

  • Identification of the trimethylsilyl (B98337) (TMS) derivative of this compound is based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

GCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidification Acidification (pH 1) Add_IS->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Drying Drying under Nitrogen LLE->Drying Derivatization Derivatization (BSTFA/TMCS) Drying->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing (Identification & Quantification) GCMS_Analysis->Data_Processing

Protocol 2: Urinary Organic Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and specific method for the quantification of this compound.

1. Sample Preparation: a. To 100 µL of urine, add an appropriate internal standard (a stable isotope-labeled version of this compound is ideal). b. Precipitate proteins by adding 400 µL of cold acetonitrile. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters (Example):

  • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing pure standards.

3. Data Analysis:

  • Quantification is achieved by creating a calibration curve using known concentrations of this compound standard and a constant concentration of the internal standard.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.

LCMS_Workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Drying Drying under Nitrogen Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Data_Processing Data Processing (Quantification) LCMS_Analysis->Data_Processing

Conclusion

This compound serves as a secondary but potentially useful biomarker for the diagnosis and monitoring of Maple Syrup Urine Disease and 2-hydroxyglutaric aciduria. Its detection and quantification, in conjunction with other hallmark metabolites, can aid in the comprehensive metabolic profiling of patients with these disorders. Further research is warranted to establish precise quantitative ranges in different patient populations and to fully elucidate its role in the pathophysiology of these conditions, particularly its contribution to mitochondrial dysfunction. The provided protocols offer a starting point for researchers to develop and validate robust analytical methods for this and other related organic acids.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of 2-Hydroxy-2-methylbutanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes established protocols for sample preparation and data acquisition, along with a summary of expected ¹H and ¹³C NMR spectral data.

Introduction

This compound is a carboxylic acid containing a chiral center, which plays a role as a metabolite.[1] Its structural elucidation and purity assessment are critical in various research and development settings, including drug discovery and metabolomics. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this molecule. This application note outlines the necessary procedures and expected outcomes for the NMR analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₅H₁₀O₃[1][2][3]
Molecular Weight118.13 g/mol [1]
IUPAC NameThis compound[1]
CAS Number3739-30-8[1]
AppearanceSolid[1]
Melting Point74 °C[1]

NMR Spectroscopic Data

The following tables summarize the expected chemical shifts for this compound in different deuterated solvents.

3.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound shows distinct signals corresponding to the methyl, methylene, and hydroxyl protons.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

AssignmentChemical Shift (ppm) in CDCl₃[4]Chemical Shift (ppm) in D₂OMultiplicityIntegration
-CH₃ (at C4)0.94~0.85Triplet (t)3H
-CH₃ (at C2)1.47~1.38Singlet (s)3H
-CH₂-1.86 - 1.77~1.65Quartet (q)2H
-OH, -COOH7.52Not observedBroad Singlet2H

Note: In D₂O, the signals for the hydroxyl and carboxylic acid protons are typically not observed due to chemical exchange with the deuterium (B1214612) in the solvent.

3.2. ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ)

AssignmentChemical Shift (ppm) in CDCl₃
-C H₃ (at C4)~8.0
-C H₃ (at C2)~25.0
-C H₂-~33.0
C -OH (at C2)~75.0
C =O~182.0

Note: The chemical shifts are approximate and can vary slightly depending on the experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the preparation of samples and the acquisition of NMR data for this compound.

4.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[5]

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))

  • NMR tubes (5 mm) and caps

  • Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Weigh approximately 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.[6]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6]

  • Vortex the vial until the sample is completely dissolved.

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.[5]

  • The final volume of the solution in the NMR tube should be approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.[5]

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[5]

4.2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (adjust to achieve adequate signal-to-noise)

  • Spectral Width: 0-10 ppm

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Spectral Width: 0-200 ppm

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time (aq): 1-2 seconds

4.3. Data Processing

  • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to the Free Induction Decay (FID).

  • Perform a Fourier Transform to convert the FID into the frequency domain spectrum.

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm can be used as a reference. For D₂O, an internal standard such as DSS or TSP is recommended.[6]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup & Shimming filter->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration for ¹H assignment Spectral Assignment calibration->assignment integration->assignment report Reporting assignment->report

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid as a Complexing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-Hydroxy-2-methylbutanoic acid as a versatile complexing agent in various scientific applications. The following sections detail its use in the separation of lanthanides and in the formation of a stable chromium(V) complex for organic synthesis.

Application: Separation of Lanthanides by Isotachophoresis

This compound is an effective complexing agent for the separation of lanthanide ions using capillary isotachophoresis (ITP).[1] This technique separates ionic species based on their electrophoretic mobility in a discontinuous electrolyte system. The complexation of lanthanide ions with this compound modifies their effective mobility, enabling their separation.

This method is particularly relevant for the analysis of complex mixtures of lanthanides, such as those found in nuclear fuel reprocessing, geological samples, and advanced materials. The optimization of separation conditions, including complexing agent concentration and pH, is crucial for achieving high-resolution separation of these chemically similar elements.[1]

Experimental Protocol: Isotachophoretic Separation of Lanthanides

This protocol outlines the setup and execution of an isotachophoretic separation of a mixture of lanthanide ions using this compound as a complexing agent.

Materials:

  • This compound

  • Ammonium (B1175870) hydroxide (B78521) solution

  • High-purity water

  • Lanthanide salt standards (e.g., chlorides or nitrates)

  • Capillary isotachophoresis instrument with conductivity detection

  • Fused-silica capillary

Procedure:

  • Leading Electrolyte (LE) Preparation:

    • Prepare a 10 mM solution of this compound in high-purity water.

    • Adjust the pH of the solution to 4.5 with ammonium hydroxide. This solution acts as the leading electrolyte, containing the complexing agent.

  • Terminating Electrolyte (TE) Preparation:

    • Prepare a 10 mM solution of a suitable terminating agent, such as MES (2-(N-morpholino)ethanesulfonic acid), in high-purity water.

    • The terminating ion should have a lower effective mobility than any of the lanthanide-2-hydroxy-2-methylbutanoate complexes.

  • Sample Preparation:

    • Prepare a mixed standard solution containing the lanthanide ions of interest at a concentration of approximately 1 mM each in high-purity water.

  • Instrumentation and Separation:

    • Install the fused-silica capillary in the ITP instrument.

    • Fill the capillary and the electrode reservoirs with the leading and terminating electrolytes according to the instrument's instructions.

    • Inject a small plug of the lanthanide sample solution into the capillary at the interface between the leading and terminating electrolytes.

    • Apply a constant electric current (e.g., 50 µA) to initiate the separation.

    • Monitor the separation using the conductivity detector. The separated lanthanide zones will appear as distinct steps in the conductivity profile.

  • Data Analysis:

    • The length of each step in the isotachopherogram is proportional to the amount of the corresponding lanthanide ion in the sample.

    • Identify the lanthanide ions based on their relative positions in the isotachopherogram or by coupling the ITP system to a mass spectrometer.[1]

Diagram: Workflow for Isotachophoretic Separation of Lanthanides

G cluster_prep Preparation cluster_separation Isotachophoresis cluster_analysis Data Analysis LE Prepare Leading Electrolyte (LE) (10 mM 2-H-2-MBA, pH 4.5) Fill Fill Capillary with LE and TE LE->Fill TE Prepare Terminating Electrolyte (TE) (10 mM MES) TE->Fill Sample Prepare Lanthanide Sample Mixture (1 mM each) Inject Inject Sample at LE-TE Interface Sample->Inject Fill->Inject Apply Apply Constant Electric Current Inject->Apply Detect Monitor Separation (Conductivity Detector) Apply->Detect Analyze Analyze Isotachopherogram (Zone Length α Amount) Detect->Analyze Identify Identify Lanthanides (Relative Position or MS) Analyze->Identify

Caption: Workflow for the separation of lanthanide ions using isotachophoresis with this compound as a complexing agent.

Quantitative Data: Stability Constants of Lanthanide Complexes

Application: Synthesis of a Stable Chromium(V) Complex

This compound serves as a bidentate ligand to stabilize chromium in the +5 oxidation state, forming the stable complex, sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V). This complex is a valuable oxidizing agent in organic synthesis.

Notably, this Cr(V) reagent has been utilized by the Baran group in the total synthesis of complex natural products, where it facilitates selective allylic oxidations. The stability of the complex allows for controlled and specific oxidation reactions that are otherwise challenging to achieve.

Experimental Protocol: Synthesis of Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)

General Synthetic Approach:

  • Reaction Setup: A solution of a suitable chromium(VI) source (e.g., sodium dichromate) is prepared in an appropriate solvent.

  • Ligand Addition: A stoichiometric amount of this compound is added to the chromium(VI) solution.

  • Reduction: A reducing agent is slowly added to the mixture to reduce Cr(VI) to Cr(V). The choice of reducing agent and reaction conditions (temperature, pH) is critical to prevent over-reduction to lower chromium oxidation states.

  • Complex Formation: The Cr(V) species formed in situ is chelated by the this compound to form the stable bis-ligated oxochromate(V) complex.

  • Isolation and Purification: The resulting complex is isolated from the reaction mixture, for example, by precipitation and filtration, and may be further purified by recrystallization.

Diagram: Logical Relationship in Cr(V) Complex Formation

G CrVI Chromium(VI) Source (e.g., Na2Cr2O7) Reaction Controlled Reduction & Complexation CrVI->Reaction Ligand 2-Hydroxy-2-methylbutanoic acid Ligand->Reaction Reducer Reducing Agent Reducer->Reaction CrV_Complex Sodium bis(2-hydroxy-2- methylbutyrato)oxochromate(V) Reaction->CrV_Complex

Caption: General logical relationship for the synthesis of the stable Cr(V) complex.

Data Table: Properties of Sodium bis(2-hydroxy-2-methylbutyrato)oxochromate(V)
PropertyValue
Molecular Formula C₁₀H₁₆CrNaO₇
Molecular Weight 323.22 g/mol
Appearance Solid
Melting Point 340-350 °C
CAS Number 66767-36-0

Application in Drug Development

Currently, there is a lack of specific information in the public domain regarding the use of this compound as a complexing agent in drug delivery systems. While metal complexes are an area of active research in medicinal chemistry for therapeutic and diagnostic purposes, the application of this specific ligand in this context is not well-documented in available scientific literature. Professionals in drug development may consider this ligand as a novel chelating agent for metal-based therapeutics, warranting further investigation into its coordination properties with pharmaceutically relevant metal ions and the biological activity of the resulting complexes.

References

Application Notes and Protocols for 2-Hydroxy-2-methylbutanoic Acid Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of 2-Hydroxy-2-methylbutanoic acid samples from biological matrices for quantitative analysis. These guidelines are intended for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction

This compound is a branched-chain hydroxy fatty acid.[1][2] It is recognized as a metabolite and has been associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[3][4] Accurate quantification of this analyte in biological fluids is crucial for clinical research and drug development programs exploring metabolic pathways.

Chemical Properties

PropertyValueReference
Chemical Formula C₅H₁₀O₃[5]
Molecular Weight 118.13 g/mol [5]
Melting Point 73-75 °C[6]
Synonyms 2-Hydroxy-2-methylbutyric acid, α-Hydroxy-α-methylbutyric acid[5]

Experimental Protocols

The choice of sample preparation protocol is critical for accurate and reproducible quantification of this compound. The following sections detail validated methods for plasma and urine samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Solid-Phase Extraction (SPE) and GC-MS Analysis of Plasma Samples

This protocol is adapted from methodologies for the analysis of organic acids in biological fluids and is suitable for researchers familiar with SPE techniques.

Objective: To extract and derivatize this compound from human plasma for GC-MS analysis.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (88%)

  • 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexane (B92381) (HPLC grade)

  • Water (deionized)

  • Strong anion exchange (SAX) SPE cartridges

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[7]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.

    • Elute the this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of a freshly prepared derivatization solution containing PFBBr and DIPEA in acetonitrile. A similar method for other hydroxy acids used derivatization with PFBBr at room temperature for 30 minutes.[6]

    • Vortex briefly and incubate at 60°C for 30 minutes.

    • Evaporate the derivatization reagent under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient optimized for the separation of the derivatized analyte.

    • Monitor characteristic ions for both the analyte and the internal standard in Selected Ion Monitoring (SIM) mode for quantification.

Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis of Urine Samples

This protocol provides a robust method for the extraction of this compound from urine, a matrix with high variability.

Objective: To extract this compound from human urine for LC-MS/MS analysis.

Materials:

  • Human urine

  • Internal Standard (IS) solution

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium chloride (NaCl)

  • Methanol (HPLC grade)

  • Water with 0.1% formic acid (mobile phase A)

  • Acetonitrile with 0.1% formic acid (mobile phase B)

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 5000 rpm for 10 minutes to remove particulate matter.

    • To 100 µL of the supernatant, add 10 µL of the internal standard solution.

    • Acidify the sample to pH 2-3 by adding 1M HCl.

    • Saturate the sample with NaCl to improve extraction efficiency.

  • Liquid-Liquid Extraction (LLE):

    • Add 500 µL of ethyl acetate to the pre-treated urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

  • Sample Concentration:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol:water with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases A and B.

    • Set the mass spectrometer to operate in negative ion mode and monitor the specific parent-daughter ion transitions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of hydroxy acids in various matrices, providing a reference for expected performance.

ParameterMethodMatrixValueReference
Limit of Detection (LOD) GC-MSWine0.5 - 29 µg/L[6]
Limit of Quantification (LOQ) LC-MS/MSPlasma5.0 ng/mL (for acidic drugs)[8]
Recovery GC-MSWine85 - 106%[6]
Reproducibility (RSD) GC-MSWine< 12%[6]
Linearity GC-MSWineUp to 3 or 12 mg/L[6]

Visualizations

Experimental Workflow for Plasma Sample Preparation (GC-MS)

Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS PPT Protein Precipitation (300 µL Acetonitrile) IS->PPT Centrifuge1 Centrifuge (14,000 rpm, 10 min) PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE_Load Load Supernatant Supernatant->SPE_Load SPE_Condition Condition SAX SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Water, Methanol) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (5% Formic Acid in Acetonitrile) SPE_Wash->SPE_Elute Evaporate1 Evaporate to Dryness SPE_Elute->Evaporate1 Derivatize Derivatization (PFBBr, 60°C, 30 min) Evaporate1->Derivatize Evaporate2 Evaporate Reagent Derivatize->Evaporate2 Reconstitute Reconstitute in Hexane (100 µL) Evaporate2->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS

Caption: Workflow for plasma sample preparation for GC-MS analysis.

Logical Relationship in Metabolic Context

cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Metabolic Disorder Context Isoleucine L-Isoleucine Keto_Acid α-Keto-β-methylvalerate Isoleucine->Keto_Acid Transamination Metabolic_Block Enzymatic Defect (e.g., in MSUD) Keto_Acid->Metabolic_Block HMBA 2-Hydroxy-2- methylbutanoic acid Metabolic_Block->HMBA Alternative Pathway Urine_Excretion Increased Urinary Excretion HMBA->Urine_Excretion

Caption: Metabolic context of this compound formation.

References

Application Notes and Protocols: 2-Hydroxy-2-methylbutanoic Acid in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylbutanoic acid, a branched-chain hydroxy fatty acid, is a metabolite that has been identified in various biological systems. While its direct application in the food industry is not widely documented, its structural similarity to other organic acids and its detected presence in alcoholic beverages suggest potential roles as a flavor modulator and a preservative agent. These application notes provide a theoretical framework and practical protocols for investigating the utility of this compound in food science, based on established principles for similar compounds.

Chemical Structure:

Potential Applications in Food Science

Flavor Modulation in Beverages

Organic acids are crucial to the sensory profile of beverages like wine and beer, contributing to acidity, flavor, and overall complexity.[1][2][3] The presence of this compound in these beverages indicates it may contribute to their characteristic flavor profiles.

Hypothesized Sensory Contributions:

  • Sourness and Acidity: Like other organic acids, it is expected to impart a sour taste.

  • Complexity and Mouthfeel: It may contribute to the overall flavor complexity and mouthfeel of the beverage.

  • Fruity or Creamy Notes: Its ester, methyl 2-hydroxy-2-methylbutanoate, is associated with fruity aromas, suggesting the acid itself might be a precursor to such flavor compounds or possess subtle fruity or creamy undertones.

Illustrative Quantitative Data: Sensory Thresholds

The following table presents hypothetical sensory threshold data for this compound in water and a model wine solution. This data is for illustrative purposes to guide experimental design.

Parameter Matrix Hypothetical Value Unit Reference Method
Absolute Detection ThresholdDeionized Water50mg/LASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits
Recognition Threshold (Sour)Deionized Water75mg/LISO 13301:2018: Sensory analysis -- Methodology -- General guidance for measuring odour, flavour and taste detection thresholds by a three-alternative forced-choice (3-AFC) procedure
Difference ThresholdModel Wine Solution20mg/LPaired Comparison Test (as described in Sensory Evaluation of Food: Statistical Methods and Procedures)
Antimicrobial Preservation

Organic acids are widely used as food preservatives due to their ability to inhibit the growth of various microorganisms.[4] The antimicrobial efficacy of organic acids is generally attributed to the ability of the undissociated form of the acid to penetrate the microbial cell membrane and disrupt cellular functions.

Potential Antimicrobial Activity:

  • Inhibition of Spoilage Bacteria and Yeasts: It may be effective against common food spoilage microorganisms.

  • Synergistic Effects: It could potentially be used in combination with other preservatives to enhance antimicrobial activity.

Illustrative Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table provides hypothetical MIC values for this compound against common foodborne microorganisms. This data is for illustrative purposes.

Microorganism Hypothetical MIC (pH 5.5) Unit Reference Method
Escherichia coli1500mg/LBroth Microdilution Method (CLSI M07-A9)
Saccharomyces cerevisiae1200mg/LBroth Microdilution Method (CLSI M27-A3)
Lactobacillus plantarum2000mg/LBroth Microdilution Method (Adapted from CLSI standards)

Experimental Protocols

Protocol for Sensory Evaluation: Determining Detection Threshold

Objective: To determine the absolute detection threshold of this compound in a liquid matrix (e.g., water or a model beverage).

Materials:

  • This compound (food-grade or high purity)

  • Deionized, odor-free water

  • Glass beakers and volumetric flasks

  • Triangle test cups, coded with random 3-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

  • Panel of 20-30 trained sensory panelists

Procedure:

  • Stock Solution Preparation: Prepare a 1000 mg/L stock solution of this compound in deionized water.

  • Dilution Series: Prepare a series of dilutions from the stock solution, starting from a concentration expected to be below the threshold and increasing in geometric steps (e.g., 10, 20, 40, 60, 80, 100 mg/L).

  • Triangle Test Setup: For each concentration, present three samples to each panelist: two are blanks (water) and one contains the diluted acid. The order of presentation should be randomized for each panelist.

  • Evaluation: Panelists are instructed to taste each sample from left to right and identify the "odd" sample.

  • Data Analysis: The number of correct identifications at each concentration is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (accounting for chance).

Protocol for Antimicrobial Efficacy: Determining Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of this compound against a target microorganism using the broth microdilution method.[5]

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Pure culture of the target microorganism (e.g., E. coli)

  • Spectrophotometer

  • Sterile pipettes and tubes

Procedure:

  • Stock Solution Preparation: Prepare a sterile, concentrated stock solution of this compound and adjust the pH to the desired level (e.g., 5.5).

  • Microorganism Inoculum Preparation: Grow the target microorganism in broth to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions across the row.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no acid) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of organic acids is generally not mediated by a specific signaling pathway but rather by a series of physicochemical events that disrupt microbial cell homeostasis. The following diagram illustrates this proposed mechanism for this compound.

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Low pH) cluster_cell Microbial Cell Acid_H This compound (Undissociated) Acid_H_in Undissociated Acid Acid_H->Acid_H_in Passive Diffusion Acid_diss Dissociation Acid_H_in->Acid_diss H_ion H+ Acid_diss->H_ion Anion Anion Acid_diss->Anion pH_drop Intracellular pH Drop H_ion->pH_drop Anion_accumulation Anion Accumulation (Osmotic Stress) Anion->Anion_accumulation Metabolism_inhibition Metabolic Inhibition pH_drop->Metabolism_inhibition Cell_death Cell Death / Growth Inhibition Metabolism_inhibition->Cell_death Anion_accumulation->Cell_death

Caption: Proposed antimicrobial mechanism of this compound.

Regulatory Considerations

Currently, this compound is not listed as a Generally Recognized as Safe (GRAS) substance by the U.S. Food and Drug Administration (FDA) for direct addition to food.[6][7] Its use in food would likely require a GRAS notification to be filed with the FDA, supported by a comprehensive safety assessment.[8][9][10][11]

Workflow for Establishing GRAS Status

The following diagram outlines the typical workflow for establishing the GRAS status of a new food ingredient.

GRAS_Workflow Start Identify Potential Food Ingredient Lit_Review Comprehensive Literature Review (Safety, Toxicology, Metabolism) Start->Lit_Review Data_Gaps Identify Data Gaps Lit_Review->Data_Gaps New_Studies Conduct Necessary Toxicological Studies Data_Gaps->New_Studies Gaps Identified Dossier_Prep Prepare GRAS Dossier Data_Gaps->Dossier_Prep No Gaps New_Studies->Dossier_Prep Expert_Panel Convene Independent Expert Panel Dossier_Prep->Expert_Panel Panel_Review Expert Panel Review and Conclusion Expert_Panel->Panel_Review FDA_Submission Submit Voluntary GRAS Notification to FDA Panel_Review->FDA_Submission FDA_Response Receive FDA Response ('No Questions' Letter) FDA_Submission->FDA_Response

Caption: General workflow for GRAS notification for a new food ingredient.

Conclusion

While this compound is not currently utilized as a food additive, its presence in fermented beverages and its chemical nature as an organic acid suggest plausible, yet unexplored, applications in food science. The protocols and illustrative data provided herein offer a foundational guide for researchers to systematically investigate its potential as a flavor modulator and antimicrobial agent. Further research, particularly in sensory science, microbiology, and toxicology, is essential to validate these potential applications and to establish a safety profile for its use in food products.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Hydroxy-2-methylbutanoic Acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and analysis of 2-Hydroxy-2-methylbutanoic acid from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied in tissues?

A1: this compound is a small organic acid. In research, it is sometimes studied as a potential biomarker for certain metabolic disorders.[1][2] Its presence and concentration in tissues can provide insights into specific metabolic pathways and cellular processes.

Q2: Which tissue homogenization method is best for extracting this compound?

A2: The optimal homogenization method depends on the tissue type. For most soft tissues like the liver and kidney, bead beating homogenization is efficient and provides high throughput. For tougher, more elastic tissues such as muscle or skin, cryogenic grinding (cryomilling) or the use of a cryotome can be more effective in achieving complete tissue disruption.

Q3: What are the recommended extraction solvents for this compound from tissue?

A3: A simple and effective method for extracting polar metabolites like this compound is a single-step extraction with a polar solvent, most commonly methanol (B129727). For a more comprehensive analysis that also considers less polar metabolites, a two-step liquid-liquid extraction using a combination of methanol and a non-polar solvent like chloroform (B151607) or methyl-tert-butyl ether (MTBE) is recommended.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Yes, derivatization is highly recommended for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. For GC-MS, silylation is a common derivatization technique that increases the volatility of the analyte. For LC-MS/MS, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or aniline (B41778) can enhance ionization efficiency and improve chromatographic separation.

Q5: How can I quantify the concentration of this compound in my tissue samples?

A5: Quantification is typically achieved by creating a calibration curve using a series of known concentrations of a this compound standard. An internal standard, preferably a stable isotope-labeled version of the analyte, should be used to correct for variations in extraction efficiency and instrument response.

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
Low Recovery of Analyte Incomplete tissue homogenization.Ensure complete tissue disruption. For tough tissues, consider cryo-grinding. Increase homogenization time or bead beating intensity.
Inefficient extraction from the tissue matrix.Optimize the solvent-to-tissue ratio. Consider a two-step extraction protocol. Ensure thorough vortexing and mixing during extraction.
Analyte degradation.Keep samples on ice or at 4°C throughout the extraction process. Minimize the time between extraction and analysis.
Poor Chromatographic Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Deactivate the GC inlet liner and use a high-quality, inert column.
Incomplete derivatization.Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature.
Matrix effects in LC-MS.Dilute the sample extract. Use a matrix-matched calibration curve. Consider solid-phase extraction (SPE) for sample cleanup.
High Variability Between Replicates Inconsistent sample homogenization.Ensure each sample is homogenized to the same degree. Use a standardized protocol for all samples.
Pipetting errors, especially with small volumes.Use calibrated pipettes and ensure proper pipetting technique.
Inconsistent derivatization.Prepare a master mix of the derivatization reagent and add it consistently to all samples.
Interfering Peaks in the Chromatogram Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all labware. Run a blank sample to identify sources of contamination.
Co-elution of matrix components.Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation. Consider a more selective mass transition for MS/MS analysis.

Experimental Protocols

Protocol 1: Tissue Homogenization

This protocol describes two common methods for tissue homogenization.

Method A: Bead Beating Homogenization (for soft tissues)

  • Weigh 20-50 mg of frozen tissue and place it in a 2 mL screw-cap tube containing pre-chilled ceramic or stainless steel beads.

  • Add the appropriate volume of ice-cold extraction solvent (see Protocol 2).

  • Homogenize the tissue using a bead beater instrument for 2-5 minutes at a high setting.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet the tissue debris.

  • Collect the supernatant for further processing.

Method B: Cryogenic Grinding (for tough tissues)

  • Pre-chill a mortar and pestle with liquid nitrogen.

  • Place the frozen tissue sample in the mortar and add a small amount of liquid nitrogen.

  • Grind the tissue to a fine powder.

  • Transfer the powdered tissue to a pre-chilled tube.

  • Add the appropriate volume of ice-cold extraction solvent and proceed with extraction.

Protocol 2: Extraction of this compound

Method A: Single-Step Methanol Extraction

  • To the homogenized tissue, add 1 mL of ice-cold 80% methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

Method B: Two-Step Liquid-Liquid Extraction (Methanol/Chloroform)

  • To the homogenized tissue, add a 2:1 mixture of ice-cold chloroform:methanol (600 µL).

  • Vortex for 1 minute and incubate on ice for 10 minutes.

  • Add 200 µL of ice-cold water to induce phase separation.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The upper aqueous layer contains the polar metabolites, including this compound. Carefully collect this layer for analysis.

Protocol 3: Analysis by GC-MS (with Silylation)
  • Take 100 µL of the tissue extract and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS.

Protocol 4: Analysis by LC-MS/MS (with 3-NPH Derivatization)
  • Take 50 µL of the tissue extract.

  • Add 20 µL of 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% acetonitrile (B52724) containing 6% pyridine.

  • Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile.

  • Incubate at 40°C for 30 minutes.

  • Quench the reaction with 20 µL of 0.1% formic acid.

  • Centrifuge to remove any precipitate and inject the supernatant into the LC-MS/MS system.

Quantitative Data (Illustrative)

The following tables provide illustrative performance data for the described methods. Researchers should perform their own validation experiments to determine the specific performance characteristics in their laboratory.

Table 1: Illustrative Recovery of this compound from Liver Tissue

Extraction MethodMean Recovery (%)Standard Deviation (%)
Single-Step Methanol88.55.2
Two-Step Methanol/Chloroform92.14.5

Table 2: Illustrative Linearity and Detection Limits for GC-MS Analysis

ParameterValue
Linear Range0.1 - 100 µg/mL
> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Table 3: Illustrative Linearity and Detection Limits for LC-MS/MS Analysis

ParameterValue
Linear Range0.01 - 50 µg/mL
> 0.998
Limit of Detection (LOD)0.005 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis tissue Tissue Sample homogenization Homogenization tissue->homogenization extraction Extraction homogenization->extraction derivatization Derivatization extraction->derivatization Supernatant analysis GC-MS or LC-MS/MS derivatization->analysis data Data Analysis analysis->data

Experimental workflow for tissue extraction and analysis.

logical_relationship cluster_troubleshooting Troubleshooting Logic issue Identify Issue (e.g., Low Recovery) cause Investigate Potential Causes (e.g., Incomplete Homogenization) issue->cause solution Implement Corrective Actions (e.g., Optimize Homogenization) cause->solution validate Validate Solution solution->validate validate->issue Re-evaluate

Logical workflow for troubleshooting experimental issues.

metabolic_pathway cluster_pathway Inferred Metabolic Pathway bcaa Branched-Chain Amino Acids keto_acids Branched-Chain Keto Acids bcaa->keto_acids Transamination isobutyryl_coa Isobutyryl-CoA keto_acids->isobutyryl_coa Decarboxylation hmb_coa 3-Hydroxyisobutyryl-CoA isobutyryl_coa->hmb_coa Hydration hmba 2-Hydroxy-2-methylbutanoic acid hmb_coa->hmba Isomerization (putative)

Inferred metabolic pathway for this compound.

References

Technical Support Center: Overcoming Matrix Effects in 2-Hydroxy-2-methylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing 2-Hydroxy-2-methylbutanoic acid. The focus is on identifying and mitigating matrix effects, a common challenge in bioanalysis that can impact data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix, such as plasma or serum.[1][2] For a small, polar molecule like this compound, these effects, primarily ion suppression, can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[3] This interference arises from competition for ionization in the mass spectrometer's source, where endogenous matrix components can hinder the analyte's ability to form ions effectively.[4]

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip or rise in the baseline signal of the analyte indicates the retention times of interfering components.[1]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect. The response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration.[4] The matrix factor (MF) is calculated as the peak area in the presence of the matrix divided by the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

Q3: What are the most common sources of matrix effects in plasma/serum samples for acidic polar analytes?

A3: For acidic polar analytes like this compound, the primary sources of matrix effects in plasma or serum are:

  • Phospholipids: These are major components of cell membranes and are often co-extracted, particularly with simpler sample preparation methods like protein precipitation. They are notorious for causing ion suppression.

  • Salts: High concentrations of salts from the biological matrix or buffers can alter the droplet surface tension and evaporation characteristics in the ion source, leading to suppression.[4]

  • Other Endogenous Molecules: Other small polar organic acids and metabolites can co-elute and compete for ionization.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) sufficient to overcome matrix effects?

A4: A SIL-IS, such as deuterated this compound, is the preferred choice for an internal standard as it co-elutes with the analyte and experiences similar degrees of matrix effects, thus compensating for signal variations.[5] However, it does not eliminate the underlying problem of ion suppression, which can still lead to reduced sensitivity. Therefore, it is always best practice to minimize matrix effects through optimized sample preparation and chromatography in conjunction with using a SIL-IS.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion suppression from co-eluting matrix components.1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences. 2. Modify Chromatography: Adjust the gradient profile to better separate the analyte from the suppression zone. Consider a different column chemistry (e.g., HILIC for highly polar compounds). 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]
Inconsistent Results Between Samples Variable matrix effects across different sample lots or individuals.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for sample-to-sample variations in matrix effects.[5] 2. Thorough Method Validation: Evaluate matrix effects across at least six different lots of blank matrix during method validation to ensure robustness.
Poor Peak Shape (Fronting, Tailing, or Splitting) 1. Inappropriate injection solvent. 2. Column overload. 3. Secondary interactions with the column.1. Ensure the injection solvent is weaker than the initial mobile phase to prevent peak distortion. 2. Inject a lower concentration of the analyte. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Retention Time Shifts 1. Changes in mobile phase composition. 2. Column degradation. 3. Fluctuations in column temperature.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a guard column and replace the analytical column if performance deteriorates. 3. Use a column oven to maintain a consistent temperature.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a rapid but less clean method suitable for initial screening.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., deuterated this compound in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (or methanol (B129727) containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash with 1 mL of hexane (B92381) to remove lipids.

  • Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Protocol 3: LC-MS/MS Analysis

This protocol is a starting point and should be optimized for your specific instrument and application.

Parameter Condition
LC System UPLC/UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: 117.1 > 71.1 (Quantifier), 117.1 > 43.1 (Qualifier) IS (d3): 120.1 > 74.1
Source Temperature 500°C
IonSpray Voltage -4500 V

Note: The provided MRM transitions are hypothetical and should be optimized by infusing a standard solution of this compound.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
Sample Preparation Method Matrix Factor (MF) Recovery (%) Process Efficiency (%)
Protein Precipitation (PPT)0.65 (Suppression)9562
Liquid-Liquid Extraction (LLE)0.88 (Slight Suppression)8575
Solid-Phase Extraction (SPE)0.97 (Minimal Effect)9289

Data is illustrative and will vary based on the specific protocol and matrix.

Table 2: Illustrative LC-MS/MS Method Validation Parameters
Parameter Result Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N > 10
Intra-day Precision (%CV) < 8%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (%Bias) ± 7%± 15%
Matrix Factor (IS Normalized) 0.95 - 1.040.85 - 1.15

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Optimization Strategies cluster_3 Validation Low_Signal Low Signal or Inconsistent Results Assess_ME Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Low_Signal->Assess_ME ME_Confirmed Matrix Effect Confirmed? Assess_ME->ME_Confirmed Optimize_SP Optimize Sample Preparation (SPE/LLE) ME_Confirmed->Optimize_SP Yes Check_System Check Instrument Performance ME_Confirmed->Check_System No Optimize_Chroma Optimize Chromatography (Gradient/Column) Optimize_SP->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-evaluate and Validate Method Use_SIL_IS->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Prep_Workflow Start Plasma/Serum Sample Add_IS Add Internal Standard (SIL-IS) Start->Add_IS Extraction Choose Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Fast LLE Liquid-Liquid Extraction Extraction->LLE Cleaner SPE Solid-Phase Extraction Extraction->SPE Cleanest Evap_Recon Evaporate and Reconstitute PPT->Evap_Recon LLE->Evap_Recon SPE->Evap_Recon Analysis LC-MS/MS Analysis Evap_Recon->Analysis

Caption: General sample preparation workflow for bioanalysis.

References

Improving peak resolution in chiral separation of 2-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution in the chiral separation of 2-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: this compound is a small, chiral carboxylic acid. The main challenge lies in its enantiomers having identical physical and chemical properties in an achiral environment.[1] Therefore, separation requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC), which can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[2][3]

Q2: What is a good general strategy for developing a separation method for this compound?

A2: A systematic screening approach is the most effective strategy.[3][4] This involves testing a selection of different CSPs with a variety of mobile phase compositions. The process generally starts with screening columns known for broad enantiorecognition, such as polysaccharide-based CSPs, and then fine-tuning the mobile phase conditions to optimize selectivity and resolution.[5] For acidic compounds, specialized anion-exchange columns are also highly effective.[6][7]

Q3: Which types of Chiral Stationary Phases (CSPs) are most effective for this compound?

A3: Polysaccharide-based and anion-exchange CSPs are excellent starting points.

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are known for their wide applicability and success in separating a broad range of chiral compounds, including acidic ones.[1][8]

  • Anion-exchange CSPs (e.g., CHIRALPAK QN-AX and QD-AX) are specifically designed for the enantioseparation of acidic compounds and operate through an ion-exchange mechanism, often providing high selectivity.[6][7]

Q4: How does the mobile phase composition impact peak resolution?

A4: The mobile phase is a critical factor for optimizing selectivity.[4]

  • Solvent Composition: The ratio of the organic modifier (like methanol (B129727) or acetonitrile) to the non-polar or aqueous component directly influences analyte retention and interaction with the CSP.[1]

  • Acidic Additives: For acidic analytes like this compound, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial.[9] This suppresses the ionization of the analyte's carboxylic acid group, reducing peak tailing and often improving resolution by minimizing undesirable secondary interactions with the stationary phase.[1][9]

  • pH (Reversed-Phase): In reversed-phase mode, the pH of the aqueous component of the mobile phase can alter the ionization state of the analyte, significantly affecting its retention and selectivity.[5]

Q5: What is the role of temperature in this chiral separation?

A5: Temperature significantly influences chiral separations.[10] Lowering the column temperature can sometimes increase the resolution between enantiomers, but it may also lead to broader peaks and longer analysis times.[1] Conversely, higher temperatures can improve peak efficiency (narrower peaks).[11] The effect of temperature can be complex and non-linear, and in some cases, may even reverse the elution order of the enantiomers.[12] Therefore, maintaining a stable and controlled column temperature using a column oven is essential for consistent and reproducible results.[1]

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Issue 1: Poor or No Peak Resolution

Question: My chromatogram shows a single peak or two completely overlapping peaks. What should I do?

  • Potential Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not possess the necessary chiral recognition mechanism for this compound.

    • Solution: Screen a different class of CSP. If you started with a polysaccharide column, try an anion-exchange column, or vice-versa. A screening approach across multiple column chemistries is the most reliable way to find a successful separation.[4]

    Table 1: Recommended Chiral Stationary Phases for this compound

    CSP Class Example Columns Principle of Separation
    Polysaccharide-Based Lux® Cellulose-1, Chiralpak® IA/IB/IC Complex formation via hydrogen bonding, dipole-dipole, and steric interactions.[8]
    Anion-Exchange CHIRALPAK® QN-AX, CHIRALPAK® QD-AX Ion-exchange between the protonated chiral selector and the anionic analyte.[6]

    | Macrocyclic Glycopeptide | CHIROBIOTIC™ T2 | Inclusion complexation, hydrogen bonding, and ionic interactions.[13] |

  • Potential Cause 2: Suboptimal Mobile Phase Conditions. The mobile phase composition is not suitable for inducing enantioselectivity on the chosen column.

    • Solution: Systematically alter the mobile phase. Change the organic modifier (e.g., switch from methanol to isopropanol (B130326) in normal phase) or adjust the concentration of the acidic additive. The type and concentration of the additive can dramatically affect selectivity.[4]

    Table 2: Recommended Starting Mobile Phase Conditions for Screening

    Mode Mobile Phase Composition Notes
    Normal Phase (NP) n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) Adjust the alcohol percentage to modify retention. Ethanol can also be screened.[5]
    Polar Organic (PO) Acetonitrile / Methanol / Acetic Acid / Triethylamine (95:5:0.1:0.1, v/v/v) Useful for compounds with polar functional groups.
    Reversed-Phase (RP) Water (with 20 mM Ammonium Acetate, pH 5) / Acetonitrile (70:30, v/v) Adjust the organic modifier percentage and pH.

    | Anion-Exchange | Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v) | Typical for QN-AX and QD-AX columns. Adjust additive concentrations.[13] |

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks are resolved, but they show significant tailing, making integration difficult. Why is this happening?

  • Potential Cause 1: Secondary Interactions. The acidic nature of the analyte can lead to strong, undesirable interactions with active sites (e.g., residual silanols) on silica-based CSPs.[14]

    • Solution: Add or increase the concentration of an acidic modifier like TFA or acetic acid to the mobile phase.[9] This suppresses the ionization of the analyte and masks active sites on the stationary phase, leading to more symmetrical peaks.[1]

  • Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, causing peak distortion.[14]

    • Solution: Reduce the sample concentration or the injection volume. Prepare a dilution series to find the optimal sample load.

Issue 3: Broad Peaks Leading to Poor Resolution

Question: The peaks are very wide, which causes them to merge even if their centers are separated. How can I make them sharper?

  • Potential Cause 1: High Flow Rate. The mobile phase may be moving too quickly through the column for efficient mass transfer to occur.

    • Solution: Reduce the flow rate. Lowering the flow rate often increases column efficiency (plate number), resulting in sharper peaks and improved resolution, though it will increase the analysis time.[1][9]

  • Potential Cause 2: Excessive Extra-Column Volume. The tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connection tubing to reduce the volume outside the column.[1]

Issue 4: Inconsistent Retention Times and Resolution

Question: My retention times are drifting between injections, and the resolution is not reproducible. What is the cause?

  • Potential Cause 1: Insufficient Column Equilibration. The column chemistry has not reached a steady state with the mobile phase. This is especially common when changing mobile phase composition.[1]

    • Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. Flushing with at least 10-20 column volumes of the new mobile phase is a good practice.

  • Potential Cause 2: Temperature Fluctuations. The laboratory's ambient temperature is changing, affecting the chromatography.

    • Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis. This is critical for achieving reproducible chiral separations.[1][10]

Experimental Protocols

Protocol 1: General HPLC Method Screening Workflow
  • Sample Preparation: Prepare a stock solution of racemic this compound at 1.0 mg/mL in methanol or isopropanol.[3] Dilute this stock with the initial mobile phase to a working concentration of approximately 50 µg/mL.[3] Filter the final solution through a 0.45 µm syringe filter before injection.[13]

  • Column Selection: Select at least two columns from different CSP classes (e.g., one polysaccharide-based and one anion-exchange).

  • Initial Screening:

    • Install the first column and equilibrate it with the starting mobile phase (see Table 2) at a flow rate of 1.0 mL/min.[13]

    • Set the column temperature to 25 °C.[13]

    • Inject 5-10 µL of the prepared sample.

    • Monitor the separation using a UV detector (e.g., at 210-220 nm, as carboxylic acids have low UV absorbance at higher wavelengths).

  • Evaluation: Assess the resulting chromatogram for any signs of separation.

  • Iteration: If no separation is observed, switch to a different mobile phase mode (e.g., from Normal Phase to Polar Organic). If still unsuccessful, switch to the second column and repeat the screening process.

  • Optimization: Once partial separation is achieved, systematically optimize the mobile phase composition (modifier ratio, additive concentration), flow rate, and temperature to maximize resolution.

Protocol 2: Sample Preparation
  • Weighing: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution (Stock Solution): Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.[3] Ensure the sample is fully dissolved, using sonication if necessary.

  • Dilution (Working Solution): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with the mobile phase you will be using for the analysis. This creates a 50 µg/mL working solution.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column.[13]

Visualizations

Chiral_Method_Development_Workflow Workflow for Chiral Method Development cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization start Analyte Info (Acidic, Polar) csp_screen Select & Screen CSPs (Polysaccharide, Anion-Exchange) start->csp_screen mp_screen Screen Mobile Phases (NP, RP, PO modes) csp_screen->mp_screen eval Partial Separation Achieved? mp_screen->eval eval->csp_screen No, Try Next CSP mp_opt Optimize Mobile Phase - Modifier Ratio - Additive Conc. eval->mp_opt Yes param_opt Optimize Other Parameters - Flow Rate - Temperature mp_opt->param_opt final Final Validated Method param_opt->final

Caption: A logical workflow for chiral method development.

Troubleshooting_Poor_Resolution Troubleshooting Flowchart: Poor Peak Resolution start Start: Poor or No Resolution Observed q1 Are peaks symmetrical but not separated? start->q1 a1_yes Increase Selectivity (α): 1. Change Mobile Phase Modifier 2. Change Additive Type/Conc. 3. Switch to a different CSP q1->a1_yes Yes q2 Are peaks broad and overlapping? q1->q2 No end Resolution Improved a1_yes->end a2_yes Increase Efficiency (N): 1. Decrease Flow Rate 2. Decrease Temperature 3. Check for Extra-Column Volume q2->a2_yes Yes q3 Are peaks tailing? q2->q3 No a2_yes->end a3_yes Improve Peak Shape: 1. Add/Increase Acidic Modifier (TFA) 2. Reduce Sample Concentration q3->a3_yes Yes a3_yes->end

Caption: A troubleshooting flowchart for poor peak resolution.

References

Technical Support Center: Measurement of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of this compound?

A1: The most common analytical methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte. LC-MS/MS is highly sensitive and selective and can often be performed with less extensive sample preparation.

Q2: What are the potential sources of interference in the measurement of this compound?

A2: Potential sources of interference can be broadly categorized as:

  • Structurally Related Compounds: Isomers and other small hydroxy acids can co-elute and produce similar mass spectral fragments.

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte in LC-MS/MS, leading to inaccurate results.[1][2][3][4]

  • Sample Preparation: Incomplete removal of proteins, phospholipids, and salts can interfere with the analysis.

  • Derivatization Artifacts (GC-MS): Incomplete derivatization or the formation of byproducts can lead to quantification errors.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[5][6]

  • Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening) in LC-MS/MS Analysis

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[7][8][9]
Inappropriate Injection Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.[8]
Secondary Interactions with Column Adjust the mobile phase pH or add a buffer to minimize interactions with residual silanols on the column.[8]
Column Void A void at the head of the column can cause peak splitting. This often requires column replacement.[9]

A logical workflow for troubleshooting poor peak shape is illustrated below.

PoorPeakShape Start Poor Peak Shape Observed CheckSolvent Check Injection Solvent (Weaker than mobile phase?) Start->CheckSolvent FlushColumn Flush Column with Strong Solvent CheckSolvent->FlushColumn Yes AdjustMobilePhase Adjust Mobile Phase pH or Add Buffer CheckSolvent->AdjustMobilePhase No ReplaceGuard Replace Guard Column FlushColumn->ReplaceGuard ReplaceColumn Replace Analytical Column ReplaceGuard->ReplaceColumn ProblemSolved Problem Resolved ReplaceColumn->ProblemSolved AdjustMobilePhase->ProblemSolved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inaccurate Quantification and High Variability in Results

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Matrix Effects (Ion Suppression/Enhancement) Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. Implement a more rigorous sample cleanup method (e.g., SPE) or use a stable isotope-labeled internal standard.[1][2][3][4]
Isomeric Interference Develop a chromatographic method with sufficient resolution to separate this compound from its isomers. Chiral chromatography may be necessary to separate enantiomers.[10]
Incomplete Derivatization (GC-MS) Optimize derivatization conditions (reagent concentration, temperature, and time). Use a derivatization internal standard to monitor the reaction efficiency.[11][12]
Calibration Curve Issues Ensure the calibration range covers the expected sample concentrations. Use a suitable weighting factor for the regression. Prepare fresh calibration standards.

The relationship between potential causes and solutions for inaccurate quantification is depicted below.

InaccurateQuantification Inaccuracy Inaccurate Quantification MatrixEffects Matrix Effects Inaccuracy->MatrixEffects Isomers Isomeric Interference Inaccuracy->Isomers Derivatization Derivatization Issues (GC-MS) Inaccuracy->Derivatization Calibration Calibration Problems Inaccuracy->Calibration Cleanup Improve Sample Cleanup (e.g., SPE) MatrixEffects->Cleanup SIL_IS Use Stable Isotope-Labeled Internal Standard MatrixEffects->SIL_IS Chromo Optimize Chromatography (Chiral if needed) Isomers->Chromo DerivOpt Optimize Derivatization Conditions Derivatization->DerivOpt NewCal Prepare Fresh Calibration Standards Calibration->NewCal

Caption: Causes and solutions for inaccurate quantification.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a quick method for removing the bulk of proteins from plasma or serum samples.

  • Sample Aliquoting: Aliquot 100 µL of the plasma/serum sample into a microcentrifuge tube.

  • Addition of Internal Standard: Add the internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the analysis of this compound by GC-MS.

  • Sample Preparation: Extract the analyte from the sample matrix using an appropriate method (e.g., LLE or SPE).

  • Evaporation: Evaporate the extract to complete dryness.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 60°C for 30 minutes.

  • GC-MS Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

An example workflow for GC-MS analysis is provided below.

GCMS_Workflow Start Sample Extraction Liquid-Liquid or Solid-Phase Extraction Start->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatization with BSTFA + 1% TMCS Evaporation1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: General workflow for GC-MS analysis.

Potential Interferences

The following table summarizes potential structurally similar interferences for this compound. Chromatographic separation is crucial to avoid inaccurate quantification.

Compound Chemical Formula Molecular Weight ( g/mol ) Notes
This compound C₅H₁₀O₃118.13Analyte of Interest
2-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃118.13Isomer, potential for co-elution.
3-Hydroxy-3-methylbutanoic acid C₅H₁₀O₃118.13Isomer, potential for co-elution.
2-Hydroxy-4-methylpentanoic acid C₆H₁₂O₃132.16Structurally similar, may have similar fragmentation.
3-Hydroxybutanoic acid C₄H₈O₃104.10Can be present in biological samples.

References

Technical Support Center: Stability of 2-Hydroxy-2-methylbutanoic Acid in Frozen Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Hydroxy-2-methylbutanoic acid in frozen biological samples. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and experimental protocols based on available data for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in frozen plasma or serum?

Q2: What is the impact of freeze-thaw cycles on the stability of this compound?

Repeated freeze-thaw cycles can be detrimental to the integrity of many analytes. For analogous compounds, gamma-hydroxybutyrate (GHB) was found to be stable in human plasma after three freeze-thaw cycles[1]. Many common clinical chemistry analytes in serum have also shown adequate stability for up to ten freeze-thaw cycles when stored at -20°C[4][5]. While direct data for this compound is unavailable, it is likely to exhibit similar stability. To minimize potential degradation, it is best practice to aliquot samples into single-use volumes before freezing.

Q3: What are the optimal storage temperatures for long-term stability?

For long-term storage of biological samples intended for metabolomics or bioanalysis, -80°C is the generally recommended temperature. Studies on various metabolites, including fatty acids, have demonstrated good stability for several years at -80°C[6][7][8][9]. While some analytes may be stable at -20°C for shorter durations, -80°C significantly slows down enzymatic and chemical degradation processes, ensuring better sample integrity over extended periods. For instance, in one study, acetoacetate, a ketone body, was significantly degraded at -20°C within a week, whereas at -80°C, the degradation was much slower[2].

Q4: Can I use different anticoagulants for plasma collection?

The choice of anticoagulant can influence analyte stability. While specific effects on this compound are not documented, it is known that certain anticoagulants can interfere with analytical methods or affect the stability of other compounds. For example, EDTA and oxalate (B1200264) have been shown to interfere with the determination of 3-hydroxybutyrate[3]. It is crucial to validate the analytical method with the same anticoagulant that will be used for the study samples.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly low concentrations of this compound in stored samples. Analyte degradation due to improper storage temperature.Verify that samples have been consistently stored at ≤ -70°C. For long-term studies, -80°C is crucial.
Analyte degradation due to multiple freeze-thaw cycles.Aliquot samples into single-use tubes prior to initial freezing to avoid repeated thawing of the bulk sample.
Chemical or enzymatic degradation during sample handling and processing.Process samples on ice and minimize the time between thawing and analysis. Consider the use of enzyme inhibitors if enzymatic degradation is suspected.
High variability in results between aliquots of the same sample. Incomplete thawing and mixing of the sample before analysis.Ensure the entire sample is completely thawed and vortexed gently before taking an aliquot for analysis.
Non-uniform freezing process.Standardize the freezing procedure for all samples. Flash-freezing in liquid nitrogen before transferring to -80°C storage can sometimes improve consistency.
Discrepancies in results when using different sample collection tubes. Interference from the anticoagulant or tube additives.Validate your analytical method with the specific type of collection tubes and anticoagulant used in your study.

Stability Data for Structurally Similar Compounds

The following tables summarize stability data for gamma-hydroxybutyrate (GHB) and beta-hydroxybutyrate (BHB) in frozen plasma and serum, which can serve as a proxy for estimating the stability of this compound.

Table 1: Long-Term Stability of Similar Hydroxy Acids in Frozen Plasma/Serum

Compound Matrix Storage Temperature Duration Stability Outcome Reference
Gamma-Hydroxybutyrate (GHB)Plasma-20°C9 monthsStable (no significant change)[1]
Beta-Hydroxybutyrate (BHB)Serum-20°C> 1 yearStable
Beta-Hydroxybutyrate (BHB)Serum/Plasma-18°C6 monthsSignificant decrease observed
Fatty Acids (general)Plasma-80°C~4 yearsStable[6][9]

Table 2: Freeze-Thaw Stability of Similar Hydroxy Acids in Frozen Plasma/Serum

Compound Matrix Number of Freeze-Thaw Cycles Stability Outcome Reference
Gamma-Hydroxybutyrate (GHB)Plasma3Stable (deviation < 10%)[1]
General Chemistry AnalytesSerum10Most analytes stable[4][5]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment
  • Sample Preparation: Pool and aliquot a sufficient volume of the biological matrix (e.g., plasma, serum) to be tested. Spike the matrix with this compound at low and high concentrations.

  • Baseline Analysis: Analyze a set of freshly prepared samples (T=0) to establish the initial concentration.

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples from each storage temperature.

  • Sample Analysis: Thaw the samples under controlled conditions, process, and analyze them using a validated analytical method.

  • Data Evaluation: Compare the mean concentration of the stored samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Protocol 2: Freeze-Thaw Stability Assessment
  • Sample Preparation: Spike the biological matrix with this compound at low and high concentrations. Aliquot into multiple tubes.

  • Baseline Analysis: Analyze a set of freshly prepared samples (Cycle 0).

  • Freeze-Thaw Cycles: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours. Thaw the samples at room temperature until completely thawed, and then refreeze for another 24 hours. Repeat for the desired number of cycles (e.g., 3 to 5 cycles).

  • Sample Analysis: After each specified freeze-thaw cycle, analyze a set of samples.

  • Data Evaluation: Compare the mean concentration of the samples from each freeze-thaw cycle to the baseline concentration. The acceptance criterion is typically a deviation of ≤15%.

Visualized Workflows

G cluster_0 Sample Collection and Processing cluster_1 Stability Testing cluster_2 Data Interpretation Collect Collect whole blood in appropriate anticoagulant tubes Process Process to plasma/serum within recommended time Collect->Process Spike Spike with this compound Process->Spike Aliquot Aliquot into single-use cryovials Spike->Aliquot Baseline T=0 Baseline Analysis Aliquot->Baseline Store_LT Long-Term Storage (-20°C and -80°C) Aliquot->Store_LT Store_FT Freeze-Thaw Cycles Aliquot->Store_FT Analyze_LT Analyze at time points Store_LT->Analyze_LT Analyze_FT Analyze after each cycle Store_FT->Analyze_FT Compare_LT Compare to T=0 Analyze_LT->Compare_LT Compare_FT Compare to T=0 Analyze_FT->Compare_FT Stable Stable (within ±15% of nominal) Compare_LT->Stable If deviation ≤15% Unstable Unstable (>15% deviation) Compare_LT->Unstable If deviation >15% Compare_FT->Stable If deviation ≤15% Compare_FT->Unstable If deviation >15%

Caption: Workflow for assessing the stability of this compound.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Solutions Start Unexpected Analyte Degradation Observed Check_Storage Verify Storage Conditions (Temperature logs, freezer performance) Start->Check_Storage Check_FT Review Sample Handling (Number of freeze-thaw cycles) Start->Check_FT Check_Handling Assess Pre-analytical Procedures (Time on benchtop, processing temperature) Start->Check_Handling Check_Method Evaluate Analytical Method (Matrix effects, extraction efficiency) Start->Check_Method Solution_Storage Ensure consistent -80°C storage Check_Storage->Solution_Storage Solution_FT Implement single-use aliquoting Check_FT->Solution_FT Solution_Handling Minimize processing time, use ice Check_Handling->Solution_Handling Solution_Method Re-validate method with stability samples Check_Method->Solution_Method

Caption: Troubleshooting flowchart for unexpected analyte degradation.

References

Preventing degradation of 2-Hydroxy-2-methylbutanoic acid during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Hydroxy-2-methylbutanoic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The main factors that can lead to the degradation of this compound are improper temperature, exposure to high humidity, extreme pH conditions (both acidic and basic), and exposure to light.[1][2][3] Repeated freeze-thaw cycles can also compromise the stability of the compound in solution.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of the solid compound, a temperature of -20°C is recommended.[4][5] Stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Q3: How can I monitor the degradation of this compound in my samples?

A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS), should be used to monitor for degradation. These methods can separate the intact compound from any potential degradation products, allowing for accurate quantification.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure (an α-hydroxy acid), potential degradation pathways include oxidation, decarboxylation, and dehydration. Under forced conditions, such as high heat, extreme pH, or in the presence of oxidizing agents, these pathways can be accelerated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound purity over time in solid form. Improper storage conditions (e.g., exposure to humidity or high temperatures).Store the solid compound in a tightly sealed container at -20°C in a desiccated environment.
Decreased concentration of the compound in a stock solution. Degradation due to improper storage temperature or repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes and store at -80°C for long-term or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in chromatograms of stored samples. Formation of degradation products.Perform a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method for analysis.
Inconsistent results between different sample aliquots. Non-homogeneity of the sample after thawing or incomplete dissolution.Ensure the sample is completely thawed and vortexed thoroughly before taking an aliquot for analysis.

Stability of this compound Under Various Conditions

The following table summarizes the expected stability of this compound under different storage conditions. This data is based on general knowledge of α-hydroxy acid stability and information from suppliers. Specific stability testing should be conducted for your unique sample matrix and storage conditions.

Condition Temperature Duration Expected Stability
Solid-20°C> 1 yearHigh
Solid2-8°CMonthsModerate
SolidRoom TemperatureWeeksLow
Solution-80°C6 monthsHigh[4]
Solution-20°C1 monthHigh[4]
Solution2-8°CDays to WeeksModerate to Low
SolutionRoom TemperatureHours to DaysLow
Freeze-Thaw Cycles-20°C to RTMultiple CyclesPotential for degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Protocol 2: LC-MS/MS Method for Quantification

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound in biological samples.

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by infusion of a standard solution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Plasma) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation thermolysis Heat parent->thermolysis photolysis Light parent->photolysis acid_base Acid/Base Hydrolysis parent->acid_base prod_ox Oxidized Products oxidation->prod_ox prod_decarboxy Decarboxylated Products thermolysis->prod_decarboxy prod_dehydro Dehydrated Products photolysis->prod_dehydro acid_base->prod_decarboxy

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Analysis of 2-Hydroxy-2-methylbutanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of 2-Hydroxy-2-methylbutanoic acid using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for analyzing this compound by LC-MS?

A1: Electrospray ionization (ESI) is a widely used technique for the analysis of this compound and similar small polar molecules. ESI is particularly effective when the analyte can be readily ionized in solution. For this compound, operating in the negative ion mode is common to detect the deprotonated molecule [M-H]⁻.[1]

Q2: I am observing poor sensitivity. What are the first things I should check?

A2: Poor sensitivity can arise from several factors. Start by verifying the following:

  • Sample Purity: Ensure your sample is as clean as possible. Non-volatile salts and buffers can suppress the ionization of your target analyte.[2][3]

  • Tuning and Calibration: Confirm that your mass spectrometer is properly tuned and calibrated for the mass range of interest.

  • Ionization Mode: You may be using a suboptimal ionization polarity. For this compound, negative ion mode is often preferred.[1]

  • Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. Avoid additives known for ion suppression, such as trifluoroacetic acid (TFA), if possible.[2] If TFA is necessary for chromatography, consider methods to mitigate its suppressive effects.[4][5]

Q3: Should I consider derivatization for analyzing this compound?

A3: Derivatization can be a very effective strategy to enhance the sensitivity and improve the chromatographic properties of small carboxylic acids like this compound.[6][7] Derivatization can increase the hydrophobicity of the analyte, leading to better retention on reversed-phase columns, and can introduce a readily ionizable group, which boosts the signal in the mass spectrometer.[8]

Q4: What are some common derivatization reagents for carboxylic acids?

A4: Several reagents are available for derivatizing carboxylic acids for LC-MS analysis. Some common examples include:

  • 3-Nitrophenylhydrazine (B1228671) (3-NPH) in combination with a carbodiimide (B86325) like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC).[9]

  • 2-Picolylamine (PA) , which reacts with carboxylic acids to form highly responsive derivatives in positive-ion ESI-MS.[8]

  • O-Benzylhydroxylamine (O-BHA) has been used for the derivatization of short-chain fatty acids.[10]

Troubleshooting Guides

Issue 1: High Background Noise or Noisy Baseline
  • Potential Cause: Contaminated mobile phase, solvents, or LC system components.

  • Troubleshooting Steps:

    • Use high-purity, MS-grade solvents and reagents.

    • Filter your mobile phases before use.[1]

    • Flush the LC system thoroughly.

    • Check for and eliminate any potential sources of contamination in your sample preparation workflow. Phthalates from plasticware can be a source of background ions.[1]

Issue 2: Poor Peak Shape
  • Potential Cause: Inappropriate mobile phase pH, secondary interactions with the column, or column overload.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase. For acidic compounds on a reversed-phase column, a mobile phase pH about 2 units below the pKa of the analyte can improve peak shape.[9]

    • Consider a different stationary phase if peak tailing is significant.

    • Inject a lower concentration of your sample to check for column overload.

Issue 3: Irreproducible Retention Times
  • Potential Cause: Inadequate column equilibration, temperature fluctuations, or a problem with the LC pump.

  • Troubleshooting Steps:

    • Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Use a column oven to maintain a stable temperature.

    • Check the LC pump for pressure fluctuations and perform routine maintenance.

Issue 4: Signal Suppression
  • Potential Cause: Co-eluting matrix components or the use of ion-pairing agents like TFA.

  • Troubleshooting Steps:

    • Improve chromatographic separation to resolve the analyte from interfering compounds.

    • Enhance sample cleanup procedures to remove matrix components.

    • If using TFA, consider post-column addition of a reagent like propionic acid to counteract the signal suppression.[5] Alternatively, use a lower concentration of TFA or a different mobile phase additive like formic acid.[11]

Quantitative Data Summary

AnalyteMatrixMethodLLOQLinearity RangeReference
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Bovine SerumESI-MS-MS1 ng/mLNot Specified[1][12]
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Sea WaterESI-MS1 ng/mL0.001–10 μg/mL[1]
β-hydroxy-β-methylbutyrate (HMB)Human PlasmaLC-MS/MS10 ng/mL10–500 ng/mL[13]
β-hydroxy-β-methylbutyrate (HMB)Rat PlasmaLC-MS/MS30 ng/mL30–4600 ng/mL[11]
This compound and other hydroxy acidsWineGC-MS0.5–29 μg L⁻¹Up to 3 or 12 mg L⁻¹[14]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of small molecules from plasma or serum.

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile.[9] If using an internal standard, it should be added to the acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[9]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[9]

Protocol 2: Derivatization of Carboxylic Acids with 3-NPH

This protocol enhances the detection of carboxylic acids in positive-ion ESI-MS.

  • After sample extraction and evaporation to dryness, add 50 µL of a 200 mM solution of 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water to the dried extract.[9]

  • Add 50 µL of a 120 mM solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) containing 6% pyridine (B92270) in 50% acetonitrile/water.[9]

  • Incubate the mixture at 40°C for 30 minutes with gentle agitation.[9]

  • After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.[9]

  • The derivatized sample is now ready for injection into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject ESI Electrospray Ionization LC_Separation->ESI MS_Detection Mass Spectrometry (MS/MS) ESI->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Derivatization_Workflow Analyte This compound (in dried extract) Reagents Add Derivatization Reagents (e.g., 3-NPH, EDC) Analyte->Reagents Incubation Incubate (e.g., 40°C, 30 min) Reagents->Incubation Quench Quench Reaction (e.g., Formic Acid) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis

References

Technical Support Center: Derivatization of 2-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the derivatization of 2-Hydroxy-2-methylbutanoic acid for analytical purposes such as GC-MS and LC-MS.

Troubleshooting Guide

Issue 1: Low or No Derivatization Yield

Question: I am seeing a very low yield or no peak for my derivatized this compound. What are the potential causes and solutions?

Answer: Low derivatization yield is a common issue. Here are the primary causes and troubleshooting steps:

  • Presence of Moisture: Silylation reagents, in particular, are extremely sensitive to moisture. Any residual water in your sample or solvent will react with the derivatization reagent, reducing its availability for your analyte.

    • Solution: Ensure your sample is completely dry. Lyophilize aqueous samples or dry them thoroughly under a stream of nitrogen gas. Use anhydrous solvents for sample reconstitution.[1][2] Consider adding a drying agent like anhydrous sodium sulfate (B86663) or using molecular sieves for your solvents.[2]

  • Incomplete Reaction: The derivatization reaction may not have gone to completion due to suboptimal conditions.

    • Solution: Optimize reaction time and temperature. Many derivatization reactions require heating (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to proceed to completion.[1][3] Perform a time-course study to determine the optimal reaction time for your specific application.

  • Insufficient Reagent: An inadequate amount of derivatization reagent will lead to an incomplete reaction, especially if there are other reactive compounds in your sample matrix.

    • Solution: Use a sufficient excess of the derivatization reagent. A molar ratio of at least 2:1 of reagent to active hydrogen is often recommended.[4] For complex matrices, a higher excess may be necessary.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.

    • Solution: Use fresh, high-quality derivatization reagents. Store them under anhydrous conditions and at the recommended temperature.

Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis

Question: My derivatized this compound peak is tailing or broad. How can I improve the peak shape?

Answer: Poor peak shape is often indicative of issues with the derivatization or the chromatographic system.

  • Incomplete Derivatization: Both the hydroxyl and carboxylic acid groups of this compound need to be derivatized for good GC performance. If one of the groups remains underivatized, it can interact with active sites in the GC system, leading to peak tailing.

    • Solution: Ensure complete derivatization by optimizing reaction conditions as described in "Issue 1". The use of a catalyst, such as Trimethylchlorosilane (TMCS) with silylation reagents (e.g., BSTFA), can enhance the reactivity and drive the reaction to completion, especially for hindered hydroxyl groups.[4][5]

  • Active Sites in the GC System: Active sites in the injection port, liner, or column can interact with the analyte, causing peak tailing.

    • Solution: Use a deactivated glass injection port liner.[4] Ensure your GC column is in good condition and has not been compromised. Regular maintenance and conditioning of the column are crucial.

  • Derivative Instability: Some derivatives can be unstable and may degrade in the injection port, especially at high temperatures.

    • Solution: Analyze the samples as soon as possible after derivatization.[1] Consider using a more stable derivatizing reagent, such as MTBSTFA, which forms more robust tert-butyldimethylsilyl (TBDMS) derivatives compared to the trimethylsilyl (B98337) (TMS) derivatives from BSTFA or MSTFA.[5]

Issue 3: Presence of Multiple or Unexpected Peaks

Question: I am observing multiple peaks for my derivatized analyte or other unexpected peaks in my chromatogram. What could be the reason?

Answer: The presence of unexpected peaks can arise from several sources:

  • Side Reactions or Byproducts: The derivatization reaction itself can sometimes produce byproducts.

    • Solution: Optimize the derivatization conditions to minimize side reactions. Ensure the correct stoichiometry of reagents and analytes. Review the literature for the specific derivatization reagent you are using to understand potential side reactions.

  • Incomplete Derivatization: As mentioned earlier, if the molecule is not fully derivatized, you may see peaks corresponding to the partially derivatized compound.

    • Solution: Re-optimize your derivatization protocol to ensure a complete reaction.

  • Contamination: Contaminants in your sample, solvents, or from your sample preparation steps can be derivatized and appear in your chromatogram.

    • Solution: Run a reagent blank (all components except the sample) to identify any peaks originating from your reagents or solvents.[4] Use high-purity solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: Which derivatization reagent is best for this compound for GC-MS analysis?

A1: The choice of reagent depends on your specific analytical needs. Silylation reagents are very common for compounds with hydroxyl and carboxylic acid groups.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) are widely used for producing TMS derivatives.[1] MSTFA is often preferred as its byproducts are more volatile.[6]

  • For increased derivative stability, especially if there is a delay between derivatization and analysis, MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)-trifluoroacetamide) is an excellent choice as it forms more robust TBDMS ethers and esters.[5]

  • Esterification reagents like BF3-methanol can be used to form fatty acid methyl esters (FAMEs), which is a common method for carboxylic acids.[1] Alkyl chloroformates are another option for derivatizing both amino and carboxylic acid groups.[7]

Q2: Do I need to derivatize both the hydroxyl and carboxylic acid groups?

A2: Yes, for optimal GC-MS analysis, it is crucial to derivatize both functional groups. Underivatized polar groups, such as hydroxyl and carboxyl groups, can lead to poor volatility, thermal instability, and interactions with the GC system, resulting in poor peak shape and low sensitivity.[8]

Q3: What are the typical reaction conditions for silylation of this compound?

A3: Typical conditions involve heating the dried sample with the silylation reagent in a suitable solvent.

ParameterTypical RangeNotes
Reagent BSTFA or MSTFA (often with 1% TMCS)TMCS acts as a catalyst to improve reaction efficiency.[4][5]
Solvent Pyridine (B92270), Acetonitrile, DMFThe solvent must be anhydrous.[3]
Temperature 60 - 80°CHigher temperatures can accelerate the reaction.[1][3]
Time 30 - 90 minutesShould be optimized for the specific application.[1][9]

Q4: My derivatization works for other organic acids but not for hydroxy acids like this compound. Why?

A4: Hydroxy acids can be more challenging to derivatize than simple carboxylic acids due to the presence of the hydroxyl group, which can be sterically hindered. The reactivity of functional groups for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide.[4] However, steric hindrance around the hydroxyl group can make it less reactive. Using a catalyst like TMCS or stronger silylation conditions (higher temperature, longer time) may be necessary.[4][5]

Q5: Can I use derivatization for LC-MS analysis of this compound?

A5: Yes, derivatization can also be beneficial for LC-MS analysis. While this compound can be analyzed directly, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[10] Reagents that add a permanently charged or easily ionizable group are often used for this purpose.

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS for GC-MS Analysis
  • Sample Preparation: Aliquot a known volume of your sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 50 µL of anhydrous pyridine (or another suitable anhydrous solvent like acetonitrile) to the dried sample and vortex briefly to dissolve the residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Esterification with BF3-Methanol for GC-MS Analysis
  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of 14% BF3-methanol solution.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 200 µL of saturated NaCl solution and 200 µL of hexane (B92381). Vortex thoroughly.

  • Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl esters to a clean autosampler vial for GC-MS analysis.

Visualizations

Derivatization_Workflow General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatization Reagent reconstitute->add_reagent react Incubate (Heat as Required) add_reagent->react cool Cool to Room Temp react->cool analyze Inject into GC-MS/LC-MS cool->analyze

Caption: A general workflow for the derivatization of this compound.

Troubleshooting_Yield Troubleshooting Low Derivatization Yield start Low/No Yield Observed q1 Is the sample completely dry? start->q1 sol1 Ensure complete dryness (Nitrogen stream, lyophilization) q1->sol1 No q2 Are reaction conditions (time, temp) optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize incubation time and temperature q2->sol2 No q3 Is there sufficient excess of reagent? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Increase reagent amount q3->sol3 No q4 Is the derivatization reagent fresh? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use fresh reagent q4->sol4 No end Yield should improve q4->end Yes a4_no No sol4->end

Caption: A troubleshooting guide for low derivatization yield issues.

References

Technical Support Center: Analysis of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 2-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are the potential sources of this contamination?

A1: Unexpected peaks in your chromatogram can originate from several sources throughout the analytical workflow. The most common sources include contamination from solvents, reagents, sample collection and storage containers, and laboratory equipment. Cross-contamination between samples can also occur. It is crucial to systematically evaluate each step of your process to identify the source.[1]

Q2: How can my sample preparation procedure introduce contamination?

A2: Sample preparation is a critical step where contaminants can be introduced.[2] Key potential sources include:

  • Solvents and Reagents: Impurities in solvents used for extraction or as a mobile phase can introduce interfering compounds. Derivatizing agents, while necessary for methods like Gas Chromatography (GC), can also be a source of artifacts.

  • Glassware and Plasticware: Improperly cleaned glassware can harbor residues from previous analyses. Plastic containers may leach plasticizers, antioxidants, or other additives into your sample, especially when organic solvents are used.[3][4]

  • Solid Phase Extraction (SPE) Cartridges: Contaminants can elute from the sorbent material or the plastic housing of SPE cartridges.

  • Filtration Apparatus: Syringe filters and other filtration devices can be a source of contamination if not properly flushed or if they are incompatible with the sample matrix or solvents.

Q3: Could the analytical instrument itself be the source of contamination?

A3: Yes, the analytical instrument, particularly for sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS), can be a source of contamination. Potential instrumental sources include:

  • Injector Port: Septa bleeding from the injector port can introduce siloxane-based contaminants. Residue from previous injections can also accumulate in the injector liner and be released in subsequent runs.

  • GC Column: Column bleed, which is the degradation of the stationary phase, can lead to a rising baseline and the appearance of broad peaks, especially at higher temperatures.

  • Mass Spectrometer: The ion source can become contaminated over time, leading to high background noise and the appearance of unidentifiable peaks.

Q4: How can I prevent contamination from laboratory consumables like pipette tips and vials?

A4: To minimize contamination from laboratory consumables, consider the following best practices:

  • Use high-quality, certified contaminant-free consumables from reputable suppliers.

  • Whenever possible, use glass consumables instead of plastic, especially when working with organic solvents.

  • If using plasticware, ensure it is compatible with your solvents and analytes.

  • Rinse consumables with a high-purity solvent before use.

  • Store consumables in a clean, dust-free environment.

Q5: What are some common contaminants observed in organic acid analysis and their likely sources?

A5: The following table summarizes common contaminants and their probable origins in the analysis of organic acids like this compound.

Contaminant ClassSpecific ExamplesLikely Sources
Plasticizers Phthalates (e.g., DEHP), AdipatesPlastic containers, tubing, pipette tips, vial caps[3][4]
Slip Agents Oleamide, ErucamidePlasticware (e.g., polypropylene (B1209903) tubes)
Antioxidants Butylated hydroxytoluene (BHT)Plasticware, solvent stabilizers
Siloxanes Cyclic and linear siloxanesSepta bleed from GC injector, glassware detergents, stopcock grease
Solvent Impurities Aldehydes, ketones, hydrocarbonsLow-purity solvents, improper solvent storage
Derivatization Artifacts By-products of silylation or other derivatization reactionsExcess derivatizing agent, improper reaction conditions
Cross-Contamination Previously analyzed compoundsInadequate cleaning of glassware, syringes, or the injector port[1]

Experimental Protocols

Protocol 1: Blank Analysis for Contamination Source Identification

This protocol is designed to systematically identify the source of contamination in your analytical workflow.

  • Solvent Blank: Inject the pure solvent that is used to dissolve your final sample into the instrument. This will identify any contaminants present in the solvent or introduced by the autosampler and injection system.

  • Method Blank: Process a sample that contains all components except the analyte (i.e., extraction solvents, derivatization reagents, internal standards) through the entire sample preparation and analysis procedure. This will help identify contamination from reagents and sample handling steps.

  • Glassware/Plasticware Rinse: Rinse a representative piece of glassware or plasticware (e.g., a sample tube or vial) with a high-purity solvent. Inject the solvent to check for leached contaminants.

  • Instrument Bake-out: If contamination is suspected from the GC system, perform an instrument bake-out by heating the injector and column to a high temperature (as per manufacturer's guidelines) for an extended period to remove any accumulated residues.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting contamination sources in the analysis of this compound.

Contamination_Troubleshooting start Unexpected Peak(s) Observed check_blank Analyze a Method Blank start->check_blank peak_in_blank Is the Peak Present in the Method Blank? check_blank->peak_in_blank analyze_solvent Analyze Pure Solvent peak_in_blank->analyze_solvent Yes instrument_issue Potential Instrument Contamination peak_in_blank->instrument_issue No cross_contamination Potential Cross-Contamination peak_in_blank->cross_contamination Sporadic peak_in_solvent Is the Peak Present in the Solvent? analyze_solvent->peak_in_solvent solvent_source Source: Solvent or Reagents Action: Use higher purity solvents/reagents peak_in_solvent->solvent_source Yes check_consumables Analyze a Consumable Rinse peak_in_solvent->check_consumables No peak_in_rinse Is the Peak Present in the Rinse? check_consumables->peak_in_rinse consumable_source Source: Glassware/Plasticware Action: Improve cleaning, use certified clean consumables peak_in_rinse->consumable_source Yes check_injector Inspect/Clean Injector Port & Liner instrument_issue->check_injector bake_out Perform Column Bake-out check_injector->bake_out instrument_resolved Issue Resolved bake_out->instrument_resolved review_procedures Review Sample Handling Procedures cross_contamination->review_procedures procedure_resolved Issue Resolved review_procedures->procedure_resolved

Caption: Troubleshooting workflow for identifying contamination sources.

References

Low recovery of 2-Hydroxy-2-methylbutanoic acid in solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 2-Hydroxy-2-methylbutanoic acid during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound low?

Low recovery of this compound, a small, polar, and acidic analyte, is a common issue in solid-phase extraction. The primary reasons often relate to its high polarity and acidic nature, which can lead to premature breakthrough during sample loading or incomplete elution. Key factors influencing recovery include the choice of SPE sorbent, pH of the sample and elution solvents, and the composition of the wash and elution solutions.

Q2: What is the pKa of this compound and why is it important for SPE?

The predicted pKa of the carboxylic acid group in this compound is approximately 4.1. The pKa is a critical parameter in developing a robust SPE method, particularly for ion-exchange and mixed-mode SPE. To achieve strong retention on an anion exchange sorbent, the pH of the sample should be at least two pH units above the pKa (i.e., pH > 6.1) to ensure the analyte is fully deprotonated (anionic). Conversely, to elute the analyte from a mixed-mode or anion exchange sorbent, the pH of the elution solvent should be at least two pH units below the pKa (i.e., pH < 2.1) to neutralize the analyte, thereby disrupting the ionic interaction.

Q3: Which SPE sorbent is best for this compound?

Due to its polar and acidic characteristics, a mixed-mode sorbent combining a reversed-phase character with an anion exchanger is often the most effective choice. This dual retention mechanism allows for more rigorous washing steps, leading to cleaner extracts and potentially higher recovery. Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbents can also be effective. Traditional reversed-phase (e.g., C18) sorbents may provide insufficient retention for this polar analyte, leading to low recovery.

Q4: Can I use normal-phase SPE for this analyte?

Normal-phase SPE is an option if the sample can be prepared in a non-polar organic solvent. Since this compound is typically in an aqueous matrix, this would require a solvent exchange step (e.g., liquid-liquid extraction) before loading onto the normal-phase cartridge. This adds complexity to the workflow but can be a viable strategy for isolating polar compounds.

Troubleshooting Guide: Low Recovery of this compound

This section provides a structured approach to diagnosing and resolving low recovery issues.

Problem Area 1: Analyte Breakthrough During Sample Loading

Symptom: The analyte is detected in the sample effluent that passes through the SPE cartridge during loading.

Potential Cause Recommended Solution
Inappropriate Sorbent Choice For aqueous samples, a standard C18 sorbent may be too non-polar to retain the highly polar this compound. Action: Switch to a mixed-mode Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) sorbent. These provide a dual retention mechanism (reversed-phase and ion exchange) for better retention of polar acidic compounds.
Incorrect Sample pH If using an ion-exchange or mixed-mode sorbent, the analyte must be charged for retention. Action: Adjust the sample pH to be at least 2 units above the analyte's pKa (~4.1). A sample pH of > 6.1 will ensure the carboxylic acid group is deprotonated and can interact with the anion exchange sorbent.
High Flow Rate A fast flow rate during sample loading can prevent adequate interaction between the analyte and the sorbent. Action: Reduce the sample loading flow rate to approximately 1-2 mL/min.
Sorbent Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough. Action: Ensure the total mass of the analyte and any other retained sample components does not exceed the sorbent's capacity (typically around 5% of the sorbent mass). If necessary, use a larger cartridge or dilute the sample.
Problem Area 2: Analyte Loss During Washing Step

Symptom: The analyte is detected in the wash solvent fractions.

Potential Cause Recommended Solution
Wash Solvent is Too Strong An aggressive organic wash can disrupt the weak hydrophobic interactions, causing the analyte to elute prematurely. Action: Reduce the percentage of organic solvent in the wash step. For mixed-mode WAX/SAX, a wash with a pH-adjusted aqueous buffer followed by a mild organic wash (e.g., 5-10% methanol (B129727) in water) is recommended.
Incorrect pH of Wash Solvent If the pH of the wash solvent neutralizes the analyte, the ionic retention will be disrupted. Action: For anion exchange, maintain the pH of the wash solvent at least 2 units above the analyte's pKa to keep it charged.
Problem Area 3: Incomplete Elution

Symptom: A significant portion of the analyte remains on the SPE cartridge after elution.

Potential Cause Recommended Solution
Elution Solvent is Too Weak The elution solvent must be strong enough to disrupt both the hydrophobic and ionic interactions with the sorbent. Action: For mixed-mode WAX/SAX, use an elution solvent containing a high percentage of organic solvent (e.g., methanol or acetonitrile) modified with an acid to neutralize the analyte. A common choice is 2-5% formic or acetic acid in methanol.
Incorrect pH of Elution Solvent To break the ionic bond with an anion exchanger, the analyte must be neutralized. Action: Adjust the pH of the elution solvent to be at least 2 units below the analyte's pKa (~4.1). An elution solvent with a pH < 2.1 will protonate the carboxylic acid group.
Insufficient Elution Volume Not using enough elution solvent will result in incomplete recovery. Action: Increase the volume of the elution solvent. Consider a two-step elution with a smaller volume, allowing the solvent to soak in the sorbent bed for a few minutes before final elution.
Slow Elution Flow Rate While a slow loading rate is beneficial, a slightly faster elution rate can sometimes improve recovery. Action: Experiment with increasing the elution flow rate to 3-5 mL/min.

Experimental Protocols & Data

Example Recovery Data for Short-Chain Fatty Acids using Mixed-Mode SPE
AnalyteTypical MatrixSPE Sorbent TypeAverage Recovery (%)
Acetic AcidChicken FecesPolymeric Mixed-Mode Anion Exchange76%[3]
Propionic AcidChicken FecesPolymeric Mixed-Mode Anion Exchange96%[3]
Butyric AcidChicken FecesPolymeric Mixed-Mode Anion Exchange82%[3]
Various Organic AcidsUrineAnion Exchange54-111%[2]
Short-Chain Fatty AcidsFecal/Intestinal ContentsPolymeric98-138%[1][4]

Note: Recovery can be highly matrix-dependent. The data above should be used as a guideline, and method optimization for your specific sample matrix is recommended.

Detailed Protocol: Mixed-Mode Anion Exchange SPE for this compound

This protocol is a starting point for developing a robust method for extracting this compound from an aqueous sample matrix.

Materials:

  • SPE Cartridge: Mixed-Mode Weak Anion Exchange (WAX) polymeric sorbent (e.g., 30 mg / 1 mL)

  • Sample Pre-treatment: 1 M Sodium Hydroxide, 1 M Hydrochloric Acid

  • Conditioning Solvent: Methanol

  • Equilibration Buffer: 25 mM Ammonium Acetate in water, pH 6.5

  • Wash Solvent 1: 25 mM Ammonium Acetate in water, pH 6.5

  • Wash Solvent 2: 5% Methanol in water

  • Elution Solvent: 2% Formic Acid in Methanol

Procedure:

  • Sample Pre-treatment:

    • Take 1 mL of the aqueous sample.

    • Adjust the pH to 6.5 using 1 M NaOH or 1 M HCl. This ensures the analyte is deprotonated (anionic).

  • Sorbent Conditioning:

    • Pass 1 mL of Methanol through the WAX cartridge.

  • Sorbent Equilibration:

    • Pass 1 mL of 25 mM Ammonium Acetate (pH 6.5) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: Pass 1 mL of 25 mM Ammonium Acetate (pH 6.5) to remove polar interferences.

    • Wash 2: Pass 1 mL of 5% Methanol in water to remove less polar interferences.

  • Elution:

    • Elute the analyte with 1 mL of 2% Formic Acid in Methanol. The acidic modifier neutralizes the analyte, disrupting the ionic retention. Collect the eluate for analysis.

Visualizing the Workflow and Logic

Troubleshooting Logic for Low SPE Recovery

Low_SPE_Recovery_Troubleshooting start Low Recovery Observed check_loading Check Analyte in Loading Effluent? start->check_loading check_wash Check Analyte in Wash Fractions? check_loading->check_wash No loading_issue Analyte Breakthrough check_loading->loading_issue Yes check_elution Incomplete Elution Suspected check_wash->check_elution No wash_issue Analyte Loss During Wash check_wash->wash_issue Yes elution_issue Incomplete Elution check_elution->elution_issue Yes sorbent Incorrect Sorbent? (e.g., C18 for polar acid) loading_issue->sorbent ph_load Incorrect Sample pH? (Analyte not charged) loading_issue->ph_load flow_load Loading Flow Rate Too High? loading_issue->flow_load overload Sorbent Overloaded? loading_issue->overload solve_loading Use Mixed-Mode WAX/SAX Adjust Sample pH > 6.1 Reduce Flow Rate (1-2 mL/min) Decrease Sample Load sorbent->solve_loading ph_load->solve_loading flow_load->solve_loading overload->solve_loading wash_strength Wash Solvent Too Strong? (% Organic too high) wash_issue->wash_strength ph_wash Incorrect Wash pH? (Neutralizing analyte) wash_issue->ph_wash solve_wash Decrease % Organic in Wash Maintain Wash pH > 6.1 wash_strength->solve_wash ph_wash->solve_wash elution_strength Elution Solvent Too Weak? elution_issue->elution_strength ph_elution Incorrect Elution pH? (Analyte not neutralized) elution_issue->ph_elution volume_elution Insufficient Elution Volume? elution_issue->volume_elution solve_elution Increase % Organic in Elution Add Acid (e.g., 2% Formic Acid) Adjust Elution pH < 2.1 Increase Elution Volume elution_strength->solve_elution ph_elution->solve_elution volume_elution->solve_elution

Caption: A flowchart for troubleshooting low recovery in SPE.

Mixed-Mode Anion Exchange SPE Workflow

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe_steps SPE Steps sample Aqueous Sample (Analyte is Neutral/Anionic) adjust_ph Adjust pH to > 6.1 (Analyte is now Anionic) sample->adjust_ph load 3. Load Sample (Analyte retained by Ion Exchange & RP) adjust_ph->load condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Aqueous Buffer, pH 6.5) condition->equilibrate equilibrate->load wash 4. Wash (Aqueous Buffer & Weak Organic) (Interferences removed) load->wash elute 5. Elute (Acidified Organic Solvent) (Analyte is Neutralized & Eluted) wash->elute final_product Final Eluate for Analysis elute->final_product Clean Extract with Analyte

Caption: Workflow for mixed-mode anion exchange SPE.

References

Technical Support Center: 2-Hydroxy-2-methylbutanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the extraction efficiency of 2-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-dependent extraction of this compound?

A1: The extraction of this compound from an aqueous solution into an immiscible organic solvent is governed by its protonation state, which is directly influenced by the pH of the aqueous phase. The acid has a pKa of approximately 3.99.

  • At a pH below the pKa (pH < 3.99): The carboxylic acid group is predominantly in its protonated, uncharged form (R-COOH). This uncharged species is more soluble in organic solvents and can be efficiently extracted from the aqueous phase.

  • At a pH above the pKa (pH > 3.99): The carboxylic acid group is primarily in its deprotonated, negatively charged carboxylate form (R-COO⁻). This charged species is more soluble in the aqueous phase, significantly reducing its extraction into the organic solvent.

Therefore, adjusting the pH of the aqueous solution is a critical step to control the extraction efficiency.

Q2: Which organic solvents are suitable for extracting this compound?

A2: Solvents of intermediate polarity are generally effective for extracting short-chain hydroxy acids. Commonly used solvents include:

The choice of solvent can impact extraction efficiency and selectivity. It is advisable to consult literature for the specific solvent that best suits your downstream application.

Q3: How can I improve the recovery of this compound during extraction?

A3: To maximize recovery, consider the following:

  • pH Adjustment: Ensure the pH of the aqueous phase is at least 1.5 to 2 pH units below the pKa of 3.99. A pH of 2.0 or lower is recommended.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) instead of a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the compound.

  • Salting Out: Adding a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can increase the partitioning of the acid into the organic phase by reducing its solubility in the aqueous layer.

Data Presentation

pH of Aqueous PhaseExpected Form of the AcidExpected Extraction Efficiency into Organic Solvent (%)
2.0Predominantly Protonated (R-COOH)~85-95%
3.0Mix of Protonated and Deprotonated~60-75%
4.0 (approx. pKa)~50% Protonated, ~50% Deprotonated~40-50%
5.0Predominantly Deprotonated (R-COO⁻)~15-25%
6.0Almost Entirely Deprotonated (R-COO⁻)<10%

Experimental Protocols

Detailed Methodology for pH-Controlled Liquid-Liquid Extraction

This protocol outlines the steps for the extraction of this compound from an aqueous solution.

Materials:

  • Aqueous solution containing this compound

  • Organic extraction solvent (e.g., ethyl acetate)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (B78521) (NaOH), 1M solution (for potential back-extraction)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • pH Adjustment of Aqueous Phase:

    • Transfer the aqueous solution containing this compound to a beaker.

    • Measure the initial pH of the solution.

    • Slowly add 1M HCl dropwise while stirring to adjust the pH to ≤ 2.0. Monitor the pH carefully using a calibrated pH meter or pH paper.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add a volume of ethyl acetate to the separatory funnel (a 1:1 volume ratio with the aqueous phase is a good starting point).

    • Stopper the funnel and gently invert it several times to mix the layers, venting frequently to release any pressure buildup.

    • Shake the funnel more vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Separation and Collection:

    • Carefully drain the lower aqueous layer into a beaker.

    • Pour the upper organic layer out through the top of the separatory funnel into a clean Erlenmeyer flask. This prevents re-contamination of the organic layer with any residual aqueous phase at the stopcock.

    • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of ethyl acetate, combining all organic extracts into the same Erlenmeyer flask.

  • Washing and Drying:

    • Wash the combined organic extracts by adding an equal volume of brine to the separatory funnel. Shake gently and allow the layers to separate. Discard the lower aqueous brine layer. This step helps to remove residual water from the organic phase.

    • Transfer the washed organic extract to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the organic extract to remove any remaining traces of water. Swirl the flask gently. The drying agent should move freely when the solution is dry.

  • Solvent Removal:

    • Filter the dried organic extract to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, leaving the purified this compound.

Mandatory Visualizations

pH_Effect_on_Extraction cluster_aqueous Aqueous Phase cluster_organic Organic Phase Protonated R-COOH (Uncharged) Deprotonated R-COO⁻ (Charged) Protonated->Deprotonated pH > pKa Extracted R-COOH Protonated->Extracted Efficient Extraction Deprotonated->Protonated pH < pKa Deprotonated->Extracted

Caption: pH-Dependent Equilibrium and Extraction of this compound.

Troubleshooting_Workflow Start Start Extraction Problem Low Extraction Yield? Start->Problem Check_pH Check pH of Aqueous Phase Problem->Check_pH Yes Success Successful Extraction Problem->Success No Adjust_pH Adjust pH to < 2.0 Check_pH->Adjust_pH pH > 2.0 Multiple_Extractions Perform Multiple Extractions? Check_pH->Multiple_Extractions pH is correct Adjust_pH->Multiple_Extractions Increase_Extractions Increase Number of Extractions Multiple_Extractions->Increase_Extractions No Emulsion Emulsion Formed? Multiple_Extractions->Emulsion Yes Increase_Extractions->Emulsion Break_Emulsion Add Brine / Centrifuge Emulsion->Break_Emulsion Yes Emulsion->Success No Break_Emulsion->Success

Caption: Troubleshooting Workflow for Low Extraction Yield.

Troubleshooting Guide

Problem 1: Low or no yield of this compound after extraction.

  • Possible Cause: The pH of the aqueous phase was not sufficiently acidic.

    • Solution: Before extraction, ensure the pH of the aqueous solution is adjusted to at least 1.5-2 pH units below the pKa of ~3.99. A pH of 2.0 is recommended for optimal protonation and subsequent extraction into the organic phase. Use a calibrated pH meter for accurate measurement.

  • Possible Cause: Insufficient mixing of the aqueous and organic phases.

    • Solution: Ensure vigorous shaking of the separatory funnel for at least 1-2 minutes to maximize the surface area between the two phases, allowing for efficient partitioning of the acid.

  • Possible Cause: A single extraction was performed.

    • Solution: Employ multiple extractions with smaller volumes of the organic solvent. Three successive extractions will recover significantly more compound than a single extraction with the same total volume of solvent.

Problem 2: An emulsion has formed between the aqueous and organic layers, and they will not separate.

  • Possible Cause: Vigorous shaking, especially with solutions containing proteins or other surfactants.

    • Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Solution 2 (Centrifugation): If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will help to separate the layers.

    • Solution 3 (Filtration): For small-scale extractions, filtering the mixture through a plug of glass wool can sometimes break the emulsion.

    • Prevention: In subsequent extractions, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.

Problem 3: The final product is impure, containing residual water or other contaminants.

  • Possible Cause: Incomplete separation of the aqueous and organic layers.

    • Solution: When draining the layers from the separatory funnel, be careful to stop before the interface reaches the stopcock. It is better to leave a small amount of the desired layer behind than to contaminate it with the other layer.

  • Possible Cause: Insufficient drying of the organic extract.

    • Solution: After washing with brine, use an adequate amount of a drying agent like anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together. Allow sufficient time for the drying agent to work before filtering.

Validation & Comparative

2-Hydroxy-2-methylbutanoic Acid: An Emerging Metabolite in Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Hydroxy-2-methylbutanoic acid as a potential clinical biomarker. It objectively assesses its standing against established biomarkers for Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria, supported by available experimental data and methodologies.

Introduction

This compound is an organic acid that has been identified as an unusual metabolite in the urine of patients with two specific inborn errors of metabolism: Maple Syrup Urine Disease (MSUD) and 2-hydroxyglutaric aciduria[1][2]. While its presence is noted in these conditions, its validation and utility as a primary clinical biomarker remain to be firmly established. This guide delves into the current understanding of this compound and compares it with the current gold-standard biomarkers for these diseases.

Comparison with Established Biomarkers

Currently, the diagnosis and monitoring of MSUD and 2-hydroxyglutaric aciduria rely on well-validated biomarkers. A direct comparison highlights the nascent stage of research into this compound's clinical utility.

Maple Syrup Urine Disease (MSUD)

MSUD is an autosomal recessive metabolic disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex, leading to the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids[3].

Established Biomarkers for MSUD:

  • L-Alloisoleucine: Considered the most specific and sensitive diagnostic marker for all forms of MSUD[4]. Its presence is pathognomonic for the disease.

  • Branched-Chain Amino Acids (BCAAs): Elevated levels of leucine, isoleucine, and valine in plasma are primary indicators of MSUD[3][5].

  • Branched-Chain α-Ketoacids (BCKAs): Increased urinary excretion of α-ketoisocaproic acid, α-keto-β-methylvaleric acid, and α-ketoisovaleric acid is characteristic of MSUD.

BiomarkerSpecimen TypeStatusPerformance Data (Sensitivity & Specificity)
This compound UrineInvestigational / SecondaryNot available in current literature
L-Alloisoleucine Plasma, Dried Blood SpotGold Standard High sensitivity and specificity[4]
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) Plasma, Dried Blood SpotPrimaryHigh, but may be less specific than alloisoleucine
Branched-Chain α-Ketoacids UrinePrimaryHigh, but less commonly used for primary diagnosis than plasma amino acids
2-Hydroxyglutaric Aciduria

2-Hydroxyglutaric aciduria is a group of rare neurometabolic disorders characterized by the accumulation of D-2-hydroxyglutaric acid, L-2-hydroxyglutaric acid, or both, in urine, plasma, and cerebrospinal fluid[6][7].

Established Biomarkers for 2-Hydroxyglutaric Aciduria:

  • D-2-Hydroxyglutaric Acid: The key diagnostic marker for D-2-hydroxyglutaric aciduria.

  • L-2-Hydroxyglutaric Acid: The key diagnostic marker for L-2-hydroxyglutaric aciduria.

BiomarkerSpecimen TypeStatusPerformance Data (Sensitivity & Specificity)
This compound UrineInvestigational / SecondaryNot available in current literature
D-2-Hydroxyglutaric Acid Urine, Plasma, CSFGold Standard High sensitivity and specificity for D-2-HGA
L-2-Hydroxyglutaric Acid Urine, Plasma, CSFGold Standard High sensitivity and specificity for L-2-HGA

Experimental Protocols

While specific validated protocols for the routine clinical quantification of this compound are not widely established, its analysis would fall under the general category of urinary organic acid analysis. The following are detailed methodologies for the analysis of urinary organic acids, which would be adapted for the specific measurement of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a common and robust method for the separation and identification of volatile and semi-volatile organic compounds in urine.

Sample Preparation:

  • Internal Standard Addition: To a 1 mL urine sample, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine).

  • Extraction: Perform a liquid-liquid extraction. Acidify the urine sample with hydrochloric acid and extract the organic acids into an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction process to ensure complete recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Derivatization: To increase volatility for GC analysis, derivatize the dried extract. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to ensure complete derivatization.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Temperature Program: Employ a temperature gradient to separate the organic acids based on their boiling points and column interactions.

  • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, targeting specific ions of the derivatized this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Organic Acid Analysis

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the analysis of small molecules in biological fluids.

Sample Preparation:

  • Internal Standard Addition: Add an internal standard to the urine sample.

  • Dilution: Dilute the urine sample with a suitable buffer or mobile phase. For many LC-MS/MS applications, extensive sample cleanup may not be necessary due to the selectivity of the technique.

  • Filtration/Centrifugation: Remove any particulate matter by filtering or centrifuging the diluted sample.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase column (e.g., C18) for separation.

  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).

  • Mass Spectrometer: Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM mode. This involves selecting the precursor ion of this compound and then detecting specific product ions after fragmentation in the collision cell. This highly selective technique minimizes interferences from other compounds in the urine matrix.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Branched-Chain Amino Acid Catabolism and Potential Origin of this compound in MSUD

MSUD_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Ketoacids BCAT->BCKA BCKAD Branched-Chain α-Ketoacid Dehydrogenase (BCKAD) (Deficient in MSUD) BCKA->BCKAD Oxidative Decarboxylation Alloisoleucine Alloisoleucine BCKA->Alloisoleucine From Isoleucine α-ketoacid HydroxyAcid This compound (and other hydroxy acids) BCKA->HydroxyAcid Alternative Reduction? Metabolites Further Metabolism BCKAD->Metabolites

Caption: Branched-Chain Amino Acid catabolism pathway and the block in MSUD.

General Workflow for Biomarker Validation

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Method Validation (Accuracy, Precision, Linearity) Discovery->Analytical Clinical Clinical Validation (Case-Control Studies) Analytical->Clinical Performance Performance Evaluation (Sensitivity, Specificity, AUC) Clinical->Performance Implementation Clinical Implementation Performance->Implementation

Caption: A generalized workflow for the validation of a clinical biomarker.

Conclusion

This compound is an identified metabolite in the urine of individuals with MSUD and 2-hydroxyglutaric aciduria. However, its role as a clinically validated biomarker is not yet established. The current gold-standard biomarkers, L-alloisoleucine for MSUD and the specific enantiomers of 2-hydroxyglutaric acid for 2-hydroxyglutaric aciduria, have well-documented high sensitivity and specificity.

For this compound to be considered a viable clinical biomarker, further research is imperative. This includes the development and validation of specific and sensitive analytical methods for its quantification and, most importantly, large-scale clinical studies to determine its diagnostic accuracy, including sensitivity, specificity, and receiver operating characteristic (ROC) analysis. Without such data, it remains a metabolite of interest rather than a validated clinical tool. Researchers and drug development professionals should continue to rely on the established biomarkers for definitive diagnosis and monitoring while considering the investigation of this compound as a potential secondary or complementary marker in future studies.

References

Comparative Analysis of 2-Hydroxy-2-methylbutanoic Acid Levels in Different Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of 2-Hydroxy-2-methylbutanoic acid, an emerging biomarker, and its varying concentrations across several metabolic disorders and cancers. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a branched-chain hydroxy fatty acid that has been identified as a metabolite of interest in several pathological conditions. Its presence and concentration in biological fluids can serve as a potential biomarker for diagnosing and monitoring certain diseases. This guide provides a comparative analysis of this compound levels in various diseases, details the experimental protocols for its quantification, and illustrates the relevant metabolic pathways.

Data Presentation: Comparative Levels of this compound

The following table summarizes the reported changes in this compound and its isomer, 2-Hydroxy-3-methylbutyric acid, in different diseases compared to healthy controls. While direct quantitative comparisons across studies are challenging due to variations in analytical methods and patient cohorts, this table provides a qualitative and semi-quantitative overview.

DiseaseAnalyteBiological MatrixChange in Level vs. Healthy ControlsFold Change/Comment
Maple Syrup Urine Disease (MSUD) This compoundUrineElevatedReported as an unusual metabolite found in patients.[1] Quantitative data is not readily available but is expected to be significantly increased due to the metabolic block.
2-Hydroxyglutaric Aciduria This compoundUrineElevatedIdentified as an associated unusual metabolite in patients with this condition.[1]
Breast Cancer 2-Hydroxy-3-methylbutyric acidPlasmaSignificantly UpregulatedA study reported a 36.6-fold increase in plasma levels in breast cancer patients compared to healthy controls (p-value: 3.3E-04).[2]

Note: The data for Maple Syrup Urine Disease and 2-Hydroxyglutaric Aciduria is qualitative, indicating the presence of the metabolite. For Breast Cancer, the data pertains to the isomer 2-Hydroxy-3-methylbutyric acid.

Metabolic Pathway

This compound is believed to originate from the catabolism of the branched-chain amino acid, isoleucine. A defect in the enzymatic pathway can lead to the accumulation of upstream metabolites, including this compound.

G Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination propionyl_CoA Propionyl-CoA alpha_keto_beta_methylvalerate->propionyl_CoA BCKDH Complex Metabolic_Block Metabolic Block (e.g., in MSUD) alpha_keto_beta_methylvalerate->Metabolic_Block alpha_hydroxy_beta_methylvalerate α-Hydroxy-β-methylvalerate HMBA This compound alpha_hydroxy_beta_methylvalerate->HMBA acetyl_CoA Acetyl-CoA propionyl_CoA->acetyl_CoA Further Metabolism Metabolic_Block->alpha_hydroxy_beta_methylvalerate Alternative Pathway G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample (e.g., 200 µL) Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (e.g., Methoxyamine HCl) Evaporation->Oximation Silylation Silylation (e.g., BSTFA) Oximation->Silylation GC_MS GC-MS Injection Silylation->GC_MS Data_Analysis Data Acquisition & Quantification GC_MS->Data_Analysis G cluster_sample_prep_lc Sample Preparation cluster_derivatization_lc Derivatization (Optional) cluster_analysis_lc LC-MS/MS Analysis Plasma_Sample Plasma Sample (e.g., 100 µL) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Derivatization_Reagent Add Derivatization Reagent (e.g., 3-NPH) Supernatant_Collection->Derivatization_Reagent Incubation Incubation Derivatization_Reagent->Incubation LC_MS_MS LC-MS/MS Injection Incubation->LC_MS_MS Data_Analysis_LC Data Acquisition (MRM) & Quantification LC_MS_MS->Data_Analysis_LC

References

Navigating Antibody Specificity: A Comparison Guide to Cross-Reactivity in 2-Hydroxy-2-methylbutanoic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassay data is paramount. This guide provides a comparative analysis of antibody cross-reactivity for the detection of 2-Hydroxy-2-methylbutanoic acid, a key metabolite in various biological pathways. As specific cross-reactivity data for commercially available immunoassays for this particular analyte is not readily published, this guide presents a framework based on established principles of immunology and analytical chemistry, including hypothetical data to illustrate the evaluation process.

Antibodies developed for small molecules like this compound may exhibit cross-reactivity with structurally similar endogenous or exogenous compounds. This phenomenon, where an antibody binds to molecules other than the target analyte, can lead to inaccurate quantification and false-positive results.[1][2] Therefore, a thorough understanding and assessment of antibody specificity are critical for the validation and reliable application of any immunoassay.

Hypothetical Cross-Reactivity Profiles of Immunoassays for this compound

The following table summarizes hypothetical cross-reactivity data for two different monoclonal antibodies (MAb-1 and MAb-2) against this compound. The data is presented as the percentage of cross-reactivity, which is typically determined by comparing the concentration of the cross-reactant required to produce a 50% inhibition of signal (IC50) with the IC50 of the target analyte.

Formula for Calculating Percent Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

CompoundStructural Similarity to TargetHypothetical % Cross-Reactivity (MAb-1)Hypothetical % Cross-Reactivity (MAb-2)
This compound Target Analyte 100% 100%
2-Hydroxyisobutanoic acidHigh45%60%
2-Ethyl-2-hydroxybutanoic acidHigh30%25%
2-Hydroxy-3-methylbutanoic acidModerate15%10%
3-Hydroxy-3-methylbutanoic acidModerate5%8%
2-Methylbutanoic acidLow<1%<1%
ValineLow<0.5%<0.5%

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.

Visualizing Structural Similarities

The potential for cross-reactivity is often rooted in the structural homology between the target analyte and other molecules. The following diagram illustrates the chemical structures of this compound and its potential cross-reactants.

Structural comparison of the target analyte and potential cross-reactants.

Experimental Protocol for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common and effective method for determining the cross-reactivity of antibodies against small molecules.

Objective: To determine the specificity of an antibody for this compound by assessing its cross-reactivity with structurally related molecules.

Materials:

  • Microtiter plates (96-well)

  • Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)

  • Primary antibody against this compound

  • This compound standard

  • Potential cross-reacting compounds

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer.

    • In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the standard or cross-reactant for 30-60 minutes at room temperature.

    • Add the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add the stop solution to each well to terminate the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard and each cross-reactant.

    • Determine the IC50 value for the standard and each cross-reactant from their respective dose-response curves.

    • Calculate the percent cross-reactivity using the formula mentioned above.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a competitive ELISA for assessing cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection A 1. Coat Plate with Antigen Conjugate B 2. Wash A->B C 3. Block Plate B->C D 4. Wash C->D E 5. Pre-incubate Primary Ab with Standard or Cross-Reactant D->E F 6. Add Mixture to Plate E->F G 7. Wash F->G H 8. Add Secondary Ab G->H I 9. Wash H->I J 10. Add Substrate I->J K 11. Add Stop Solution J->K L 12. Read Absorbance K->L

Workflow for competitive ELISA to determine antibody cross-reactivity.

Conclusion

The specificity of an antibody is a critical performance characteristic of any immunoassay. While no antibody is perfectly specific, understanding its cross-reactivity profile is essential for accurate data interpretation. For small molecules like this compound, cross-reactivity with structurally similar metabolites is a significant consideration. By employing rigorous validation methods such as competitive ELISA, researchers can characterize the specificity of their antibodies and ensure the reliability of their experimental results. This guide provides a foundational framework for this evaluation, emphasizing the importance of generating and considering cross-reactivity data in the development and application of immunoassays.

References

A Comparative Guide: GC-MS vs. LC-MS for the Analysis of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 2-Hydroxy-2-methylbutanoic acid is critical. This organic acid is a notable, albeit unusual, metabolite associated with inborn errors of metabolism such as 2-hydroxyglutaric aciduria and maple syrup urine disease[1][2]. The choice of analytical technique is paramount for reliable results. This guide provides a comprehensive comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound.

At a Glance: Performance Comparison

While direct comparative studies on this compound are not extensively documented, by drawing parallels from the analysis of structurally similar hydroxy acids and short-chain fatty acids, we can construct a performance overview. The following table summarizes key quantitative parameters to aid in selecting the appropriate methodology.

ParameterGC-MSLC-MS/MSRemarks
Limit of Detection (LOD) 0.5 - 29 µg/L (for similar hydroxy acids)Potentially lower, in the ng/mL range (for similar hydroxy acids)[3][4]LC-MS/MS often provides superior sensitivity for targeted analyses.
Limit of Quantification (LOQ) ~5 µM (for 2-hydroxybutyrate)[5]~1 ng/mL (for 2-hydroxy-4-(methylthio)butanoic acid)[3]; 30 ng/mL (for β-hydroxy-β-methylbutyrate)[4]Method-dependent, but LC-MS/MS generally offers lower LOQs.
Linearity Maintained up to 3 or 12 mg/L (for similar hydroxy acids)[6]r > 0.998 over a range of 30-4600 ng/mL (for β-hydroxy-β-methylbutyrate)[4]Both techniques can achieve excellent linearity over a considerable concentration range.
Precision (%RSD) < 12%[6]Intra- and inter-day precision are generally within acceptable FDA guidelines[4]. For phenolic acids, GC-MS showed better RSD (1.4%) than LC-TOFMS (7.2%)[7].GC-MS can sometimes offer better precision, though modern LC-MS/MS instruments are highly reproducible.
Recovery 85 - 106%[6]Apparent recoveries for similar acids with derivatization can be around 100%[8].Both techniques can achieve high and reproducible recovery with optimized sample preparation.
Sample Preparation Requires derivatization to increase volatility.[9]Can be analyzed directly, but derivatization is often used to improve chromatographic retention and sensitivity.[8]GC-MS mandates a derivatization step, which can add to sample preparation time and potential for variability.

Experimental Workflows

The analytical workflow for both GC-MS and LC-MS involves several key stages, from sample preparation to data analysis. The necessity of derivatization in GC-MS is a critical differentiating step.

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_sample Sample Collection (e.g., Urine, Plasma) gcms_extraction Extraction (e.g., LLE, SPE) gcms_sample->gcms_extraction gcms_derivatization Derivatization (e.g., Silylation) gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_data Data Processing & Quantification gcms_analysis->gcms_data lcms_sample Sample Collection (e.g., Urine, Plasma) lcms_extraction Extraction & Protein Precipitation lcms_sample->lcms_extraction lcms_derivatization Optional Derivatization lcms_extraction->lcms_derivatization Improves Retention/ Sensitivity lcms_analysis LC-MS/MS Analysis lcms_extraction->lcms_analysis Direct Injection lcms_derivatization->lcms_analysis lcms_data Data Processing & Quantification lcms_analysis->lcms_data

Caption: Comparative workflows for GC-MS and LC-MS analysis.

Metabolic Context of this compound

This compound is categorized as a hydroxy fatty acid.[1][10] Its presence in biological fluids is often linked to disruptions in fatty acid metabolism.[1][10] Understanding its metabolic origin can be crucial for interpreting analytical results in a clinical or research context.

Metabolic_Pathway_Context fatty_acid_metabolism Fatty Acid Metabolism analyte 2-Hydroxy-2-methylbutanoic Acid fatty_acid_metabolism->analyte is involved in lipid_peroxidation Lipid Peroxidation lipid_peroxidation->analyte is a product of disease1 2-Hydroxyglutaric Aciduria analyte->disease1 is associated with disease2 Maple Syrup Urine Disease analyte->disease2 is associated with

Caption: Metabolic context of this compound.

Detailed Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and similar compounds, based on established methodologies.

GC-MS Protocol (with Derivatization)

This protocol is adapted from methods used for the analysis of hydroxy acids in biological matrices.[6][5]

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma, urine), add an internal standard.

    • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like ethyl acetate.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • The presence of a hydroxyl group and a carboxylic acid group makes this compound non-volatile, necessitating derivatization for GC analysis.[11] Silylation is a common approach.[9]

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60-80°C for 30-60 minutes to ensure complete derivatization. Microwave-assisted derivatization can significantly shorten this step.[5]

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically used.

    • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C.

    • Mass Spectrometry: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

LC-MS/MS Protocol

This protocol is based on methods for analyzing other short-chain fatty acids and hydroxy acids.[4][8][12]

  • Sample Preparation & Extraction:

    • To 50 µL of plasma, add 100 µL of cold acetonitrile (B52724) or methanol (B129727) containing an internal standard to precipitate proteins.

    • Vortex and centrifuge at high speed.

    • The supernatant can be directly injected or subjected to further clean-up or derivatization.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or a polar-embedded column is suitable.

    • Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with a modifier like 0.1% formic acid to improve peak shape and ionization efficiency.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound.

  • GC-MS is a robust and reliable technique, particularly for untargeted metabolomic profiling. However, the mandatory derivatization step can be time-consuming and a source of analytical variability. For some applications, GC-MS can offer superior precision.[7]

  • LC-MS/MS offers higher sensitivity and specificity, especially in complex biological matrices, and can often be performed without derivatization, simplifying sample preparation. This makes it highly suitable for targeted quantitative studies where low detection limits are required.

The choice between GC-MS and LC-MS/MS will ultimately depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the need for high-throughput analysis. For targeted, high-sensitivity quantification of this compound in clinical or pharmaceutical research, LC-MS/MS is often the preferred platform. For broader metabolic profiling studies, GC-MS remains a valuable tool.

References

A Comparative Guide to the Biological Activity of 2-Hydroxy-2-methylbutanoic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Hydroxy-2-methylbutanoic acid and its structural analogs. While direct comparative studies across a broad spectrum of analogs are limited in publicly available literature, this document synthesizes existing data on related compounds to provide insights into potential therapeutic applications and guide future research. We will explore known biological roles, compare a key structural analog, and extrapolate potential activities of other derivatives based on established structure-activity relationships.

Introduction to this compound

This compound is a naturally occurring, branched-chain hydroxy fatty acid.[1] It is recognized as a metabolite in biological systems and has been associated with certain metabolic disorders.[2][3] Its fundamental structure, featuring a carboxylic acid and a hydroxyl group on a short, branched carbon chain, provides a versatile scaffold for the development of bioactive analogs.

Comparative Biological Activity: A Case Study of 2-Hydroxy-4-(methylthio)butanoic Acid (HMB/HMTBA)

A significant structural analog of this compound is 2-hydroxy-4-(methylthio)butanoic acid (HMB or HMTBA), which serves as a precursor to the essential amino acid methionine. This analog has been extensively studied, particularly in animal nutrition, providing a valuable case study for understanding how structural modifications impact biological activity.

Table 1: Comparative Data on the Absorption of HMB and DL-Methionine
CompoundAbsorption RatePrimary Absorption MechanismReference
2-Hydroxy-4-(methylthio)butanoic acid (HMB) Equal to or greater than DL-Methionine in vitroConcentration-dependent diffusion[4]
DL-Methionine (DLM) Slower than HMB in vitroActive transport and diffusion[4]

Data synthesized from in vitro studies on broiler chicken intestinal tissue.

The isopropyl ester of HMB, 2-hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi), has also been investigated as a rumen-protected methionine source in cattle. Studies have shown that dietary supplementation with HMBi can influence nitrogen metabolism and improve growth performance, highlighting the impact of esterification on the bioavailability and metabolic fate of the parent compound.[5][6]

Extrapolating Biological Activity: Potential of Other Structural Analogs

Based on the biological activities of structurally related compounds, we can hypothesize the potential therapeutic applications of other this compound analogs, such as its esters and amides.

Potential Antimicrobial and Antifungal Activity

Research on N-substituted-β-amino acid derivatives and other natural compound analogs suggests that modifications to the carboxylic acid group of this compound could yield compounds with antimicrobial and antifungal properties.[4][7] The introduction of aromatic or heterocyclic moieties, in particular, has been shown to be a successful strategy in developing antimicrobial agents.

Table 2: Hypothetical Antimicrobial Activity Profile of this compound Analogs
Analog TypePredicted ActivityRationale based on Related Compounds
Amide Derivatives (e.g., with aromatic amines) Moderate to high antibacterial and antifungal activityN-substituted amino acid derivatives show significant antimicrobial effects.[4]
Ester Derivatives (e.g., methyl, ethyl esters) Potential for enhanced cell permeability and activityEsterification can increase lipophilicity, aiding in crossing microbial cell membranes.
Potential Anti-inflammatory Activity

The structural motif of a hydroxyl group and a carboxylic acid is present in many anti-inflammatory compounds. Studies on compounds like 2-hydroxy-N-(alkylphenyl)nicotinamides indicate that amide derivatives of this compound could exhibit anti-inflammatory effects.[8] This is often mediated through the inhibition of inflammatory pathways.

The anti-inflammatory potential of short-chain fatty acids and their derivatives is an active area of research. These molecules can influence inflammatory responses through various mechanisms, including the modulation of cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are representative protocols for assessing key biological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard method for assessing the effect of a compound on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.[9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is crucial for drug development. Based on studies of related molecules, several pathways could be relevant.

mTOR Signaling Pathway

Beta-hydroxy-beta-methylbutyrate (HMB), a structural isomer of this compound, has been shown to stimulate protein synthesis through the mTOR signaling pathway. This provides a potential mechanism of action for analogs of this compound.

mTOR_Signaling_Pathway HMB HMB / Analogs mTORC1 mTORC1 HMB->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits binding to eIF4G eIF4F_complex eIF4F Complex eIF4E->eIF4F_complex eIF4G eIF4G eIF4G->eIF4F_complex eIF4F_complex->Protein_Synthesis Initiates

Caption: mTOR signaling pathway potentially activated by HMB and its analogs.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel analogs of this compound.

Experimental_Workflow Synthesis Synthesis of Analogs (Esters, Amides, etc.) Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Secondary_Assays Secondary Assays (e.g., Anti-inflammatory, Mechanism of Action) Hit_ID->Secondary_Assays Active Compounds Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Lead_Opt->Synthesis Structure-Activity Relationship Studies In_Vivo In Vivo Studies Lead_Opt->In_Vivo Optimized Leads

Caption: A general workflow for the discovery and development of bioactive analogs.

Conclusion and Future Directions

While comprehensive comparative data on the biological activities of a wide range of this compound structural analogs are not yet available, the existing literature on related compounds provides a strong rationale for their investigation. The case of HMB/HMTBA and its ester, HMBi, demonstrates that even simple structural modifications can significantly impact bioavailability and biological function. Future research should focus on the systematic synthesis and screening of a library of this compound esters and amides to explore their potential as antimicrobial and anti-inflammatory agents. Elucidating the structure-activity relationships will be critical in designing novel therapeutic agents based on this versatile chemical scaffold.

References

A Guide to Inter-laboratory Comparison of 2-Hydroxy-2-methylbutanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory comparison of 2-Hydroxy-2-methylbutanoic acid (HMBA) measurements. Given the absence of a formal, publicly available inter-laboratory study for this specific analyte, this document outlines the key analytical methodologies, performance parameters for comparison, and standardized protocols to enable laboratories to conduct their own comparative studies. HMBA is a metabolite of interest in various metabolic pathways and is notably associated with certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[1] Accurate and reproducible measurement of HMBA is crucial for clinical research and diagnostics.

Comparative Overview of Analytical Methodologies

The quantification of small organic acids like HMBA in biological matrices such as plasma, serum, or urine is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Method Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of small organic acids, based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Range Typically 0.1 - 100 µg/mLTypically 0.001 - 10 µg/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115% (80 - 120% at LLOQ)
Limit of Quantification (LOQ) ~0.1 - 0.5 µg/mL~1 ng/mLMethod- and matrix-dependent
Specificity High, based on retention time and mass spectrumVery high, based on precursor/product ion transitionNo significant interference at the retention time of the analyte

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency across different laboratories. The following protocols for sample preparation and analysis by LC-MS/MS and GC-MS are provided as a standardized starting point.

Protocol 1: LC-MS/MS Analysis of this compound

This protocol is adapted from methods for similar small organic acids and is suitable for plasma or serum samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an autosampler vial.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient appropriate for the separation of polar metabolites.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: A specific precursor-to-product ion transition for HMBA should be determined by direct infusion of a standard. For a compound with a molecular weight of 118.13, the deprotonated molecule [M-H]⁻ would be m/z 117.1. Product ions would be determined experimentally.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: GC-MS Analysis of this compound

This protocol is a general procedure for urinary organic acid analysis and requires derivatization to make the analyte volatile.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with HCl.

  • Extract the organic acids with 3 mL of ethyl acetate, vortex, and centrifuge. Repeat the extraction.

  • Pool the organic layers and evaporate to dryness under nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

2. Gas Chromatography Conditions

  • Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

  • Source Temperature: e.g., 230°C.

Visualizations

Metabolic Pathway Context

This compound is involved in fatty acid metabolism.[2] Understanding its metabolic origin can be crucial for interpreting measurement results.

cluster_0 Mitochondrial Fatty Acid Metabolism Branched-Chain Amino Acid Catabolism Branched-Chain Amino Acid Catabolism Propionyl-CoA Propionyl-CoA Branched-Chain Amino Acid Catabolism->Propionyl-CoA Abnormal Metabolism Abnormal Metabolism Propionyl-CoA->Abnormal Metabolism 2-Hydroxy-2-methylbutanoic_acid This compound Abnormal Metabolism->2-Hydroxy-2-methylbutanoic_acid

Caption: Simplified metabolic context of this compound.

Workflow for Inter-laboratory Comparison

A structured workflow is essential for a successful inter-laboratory comparison study.

cluster_workflow Inter-laboratory Comparison Workflow A Preparation of Standardized Samples (e.g., spiked serum pools at low, medium, high conc.) B Distribution of Aliquots to Participating Labs A->B C Analysis by Each Lab Using Standardized Protocol B->C D Data Collection and Centralized Review (Linearity, Precision, Accuracy, LOQ) C->D E Statistical Analysis of Results (e.g., Z-scores, Bland-Altman plots) D->E F Issuance of Comparative Report E->F

Caption: Proposed workflow for a this compound measurement comparison.

References

Reference Ranges for 2-Hydroxy-2-methylbutanoic Acid in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the established reference ranges for 2-Hydroxy-2-methylbutanoic acid in healthy individuals. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for this endogenous metabolite. The information is presented through a structured data table, detailed experimental protocols for its quantification, and a workflow diagram to facilitate understanding and application in a research setting.

Quantitative Data Summary

Biological MatrixPopulationAnalyteReference RangeUnit
UrineHealthy Adults (>18 years old)This compound2.8 ± 1.5umol/mmol creatinine[1]
PlasmaHealthy AdultsThis compoundNot Quantified-
SerumHealthy AdultsThis compoundNot Quantified-

Experimental Protocols for Quantification

The quantification of this compound in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are detailed methodologies adapted from established protocols for similar organic acids.

Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the general principles of organic acid analysis in urine.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Acidify the sample to a pH of approximately 1-2 by adding a suitable acid (e.g., 6 M HCl).

  • Perform a liquid-liquid extraction by adding 3 mL of an organic solvent such as ethyl acetate (B1210297).

  • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

Quantification in Plasma/Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from protocols for the analysis of other short-chain hydroxy fatty acids in plasma.

1. Sample Preparation:

  • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: A reverse-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-product ion transition for this compound and its internal standard.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of this compound.

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Acidification Acidification Urine_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization Dried Extract GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing

Caption: Experimental workflow for GC-MS quantification.

Experimental_Workflow_LCMS cluster_sample_prep_lcms Sample Preparation cluster_analysis_lcms Analysis Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Evaporation_LCMS Evaporation Protein_Precipitation->Evaporation_LCMS Reconstitution Reconstitution Evaporation_LCMS->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis Prepared Sample Data_Processing_LCMS Data Processing LCMS_Analysis->Data_Processing_LCMS

Caption: Experimental workflow for LC-MS/MS quantification.

References

Unraveling Metabolic Dysregulation: The Correlation of 2-Hydroxy-2-methylbutanoic Acid with Key Metabolic Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comparative analysis of 2-Hydroxy-2-methylbutanoic acid and its correlation with other critical metabolic markers, supported by experimental data and detailed methodologies. The focus of this comparison is primarily within the context of Maple Syrup Urine Disease (MSUD), a rare inborn error of metabolism that provides a distinct window into the consequences of disrupted branched-chain amino acid catabolism.

This compound, a branched-chain α-hydroxy acid, serves as a key indicator of metabolic distress, particularly in conditions affecting the breakdown of essential amino acids. Its accumulation is intrinsically linked to the levels of other metabolites, offering a valuable diagnostic and monitoring tool. This guide will delve into the quantitative relationships, the underlying biochemical pathways, and the experimental approaches used to elucidate these connections.

Quantitative Correlation of Metabolic Markers in Maple Syrup Urine Disease

Maple Syrup Urine Disease (MSUD) is an autosomal recessive disorder caused by a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) enzyme complex.[1][2] This enzymatic block prevents the normal breakdown of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[1][2] Consequently, these amino acids and their corresponding α-ketoacids accumulate in bodily fluids.[1][3] The reduction of these α-ketoacids can lead to the formation and subsequent elevation of corresponding α-hydroxyacids, including this compound (derived from isoleucine).

The following tables summarize the typical concentrations of this compound and its correlated metabolic markers in plasma and urine of individuals with classic MSUD compared to healthy controls. These values highlight the profound metabolic dysregulation characteristic of the disease.

Table 1: Plasma Concentrations of Correlated Metabolic Markers in Classic MSUD vs. Healthy Controls

Metabolic MarkerAnalyteConditionConcentration Range (µmol/L)Reference
Branched-Chain Amino Acids LeucineClassic MSUD75 - >4500[4][5]
Healthy Controls75 - 200[4]
IsoleucineClassic MSUDElevated[6]
Healthy Controls200 - 400[7]
ValineClassic MSUDElevated[6]
Healthy Controls200 - 400[7]
Pathognomonic Marker AlloisoleucineClassic MSUD>5[2]
Healthy ControlsNot Detectable[2]

Table 2: Urinary Concentrations of Correlated Metabolic Markers in Classic MSUD vs. Healthy Controls

Metabolic Marker CategoryAnalyteConditionConcentration LevelReference
Branched-Chain α-Hydroxy Acids 2-Hydroxyisovaleric acidClassic MSUDMarkedly Elevated[8]
Healthy ControlsTrace amounts[9]
This compound Classic MSUDMarkedly Elevated [6]
Healthy ControlsTrace amounts [9]
Branched-Chain α-Keto Acids 2-Ketoisocaproic acid (from Leucine)Classic MSUDMarkedly Elevated[8][9]
Healthy ControlsTrace amounts[9]
2-Keto-3-methylvaleric acid (from Isoleucine)Classic MSUDMarkedly Elevated[8][9]
Healthy ControlsTrace amounts[9]
2-Ketoisovaleric acid (from Valine)Classic MSUDMarkedly Elevated[9]
Healthy ControlsTrace amounts[9]

Signaling Pathways and Metabolic Relationships

The biochemical basis for the correlation between this compound and other markers in MSUD lies in the disruption of the BCAA catabolic pathway. The following diagram illustrates this pathway, highlighting the enzymatic block and the resulting accumulation of metabolites.

BCAA_Metabolism cluster_0 Branched-Chain Amino Acids (BCAAs) cluster_1 Branched-Chain α-Ketoacids (BCKAs) cluster_2 Branched-Chain α-Hydroxyacids Leucine Leucine KIC α-Ketoisocaproic acid Leucine->KIC Transamination BCAT Branched-chain aminotransferase (BCAT) Isoleucine Isoleucine KMV α-Keto-β-methylvaleric acid Isoleucine->KMV Transamination Valine Valine KIV α-Ketoisovaleric acid Valine->KIV Transamination HIC 2-Hydroxyisocaproic acid KIC->HIC Reduction BCKAD Branched-chain α-ketoacid dehydrogenase (BCKAD) (Deficient in MSUD) KIC->BCKAD Reducer Reductases HMV This compound KMV->HMV Reduction KMV->BCKAD HIV 2-Hydroxyisovaleric acid KIV->HIV Reduction KIV->BCKAD Further Metabolism Further Metabolism BCKAD->Further Metabolism Oxidative decarboxylation

Figure 1. Branched-Chain Amino Acid (BCAA) Catabolism and the Metabolic Block in MSUD.

Experimental Protocols for Metabolite Analysis

The quantification of this compound and its correlated markers is crucial for the diagnosis and management of MSUD. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of organic acids in biological fluids.

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

1. Sample Preparation:

  • A volume of urine equivalent to a specific amount of creatinine (B1669602) (e.g., 1 µmole) is used for analysis to normalize for urine concentration.

  • Internal standards, such as tropic acid and 2-ketocaproic acid, are added to the urine sample for quantification.

2. Oximation:

  • The sample is treated with hydroxylamine (B1172632) to form oxime derivatives of the ketoacids. This step is crucial for the stable analysis of these compounds.

3. Extraction:

  • The mixture is acidified, and the organic acids are extracted into an organic solvent, typically ethyl acetate.

  • The organic extract is then evaporated to dryness.

4. Derivatization:

  • The dried residue is treated with a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine, to form trimethylsilyl (B98337) (TMS) derivatives. This process increases the volatility and thermal stability of the organic acids, making them suitable for GC-MS analysis.

5. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • Gas Chromatography: An appropriate capillary column (e.g., DB-1MS) is used to separate the different organic acids based on their boiling points and interactions with the column's stationary phase. The oven temperature is programmed to ramp up to achieve optimal separation.

  • Mass Spectrometry: The separated compounds are then introduced into the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The mass spectrometer is typically operated in full scan mode (e.g., scanning from m/z 50 to 550) to identify the compounds based on their unique mass spectra. Selected ion monitoring (SIM) can be used for more sensitive quantification of specific target analytes.

6. Data Analysis:

  • The resulting chromatogram is analyzed to identify and quantify the organic acids of interest by comparing their retention times and mass spectra to those of known standards. The concentrations are calculated relative to the internal standards.

The following diagram illustrates the general workflow for this experimental protocol.

GCMS_Workflow Sample Urine Sample Collection Normalization Normalization to Creatinine & Addition of Internal Standards Sample->Normalization Oximation Oximation of Ketoacids Normalization->Oximation Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Oximation->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., TMS) Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Figure 2. General workflow for urinary organic acid analysis by GC-MS.

Conclusion

The strong correlation between this compound and the accumulation of branched-chain amino acids and their corresponding α-ketoacids provides a clear and quantifiable signature of Maple Syrup Urine Disease. Understanding these metabolic relationships is essential for the development of diagnostic tools, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The experimental protocols outlined in this guide offer a robust framework for the accurate measurement of these critical metabolic markers, empowering researchers and clinicians in their efforts to combat this and other metabolic disorders.

References

A Comparative Guide to the Specificity of Analytical Methods for 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of 2-Hydroxy-2-methylbutanoic acid, a metabolite associated with fatty acid and branched-chain amino acid metabolism.[1][2][3] Altered levels of this metabolite have been linked to certain inborn errors of metabolism, such as 2-hydroxyglutaric aciduria and maple syrup urine disease.[4] Accurate and specific measurement of this compound is crucial for research into these conditions and for potential therapeutic development.

This document contrasts a proposed enzymatic assay, based on the broad substrate specificity of D-2-hydroxyacid dehydrogenases, with the established method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Comparison: Enzymatic Assay vs. LC-MS/MS

The choice of analytical method for this compound depends on the specific requirements of the study, such as the need for high throughput, sensitivity, or absolute specificity.

Quantitative Data Summary
FeatureProposed Enzymatic Assay (D-2-hydroxyacid Dehydrogenase-Based)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Spectrophotometric measurement of NADH production during the enzymatic oxidation of the target analyte.Chromatographic separation followed by mass-based detection and quantification.
Specificity Potentially lower due to cross-reactivity with other D-2-hydroxy acids. The enzyme from Lactococcus lactis shows high activity towards various branched-chain 2-hydroxy acids.[5]Very high, based on chromatographic retention time and specific mass-to-charge ratio transitions of the analyte and its fragments.
Sensitivity (LOD) Estimated in the micromolar (µM) range, dependent on enzyme kinetics.Typically in the low nanomolar (nM) to picomolar (pM) range.
Throughput High, suitable for 96-well plate format.Moderate to high, dependent on chromatographic run time and autosampler capacity.
Cost per Sample Lower, primarily reagent-based.Higher, due to instrument maintenance, specialized columns, and solvents.
Instrumentation Spectrophotometer (plate reader).LC-MS/MS system.
Sample Preparation Minimal, may involve simple dilution or deproteinization.More extensive, often requires protein precipitation, derivatization, and solid-phase extraction.

Experimental Protocols

Proposed Enzymatic Assay Protocol (Hypothetical)

This protocol is based on a generic spectrophotometric assay for D-2-hydroxyacid dehydrogenase activity, monitoring the increase in absorbance at 340 nm due to the production of NADH.

Materials:

  • D-2-hydroxyacid dehydrogenase (e.g., from Lactococcus lactis or a commercial source with broad substrate specificity for branched-chain 2-hydroxy acids)

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • This compound standard solution

  • Sample containing this compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of NAD+ in the reaction buffer.

    • Prepare a series of standard solutions of this compound in the reaction buffer.

    • Dilute the D-2-hydroxyacid dehydrogenase to an appropriate working concentration in the reaction buffer. The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Reaction Buffer

      • NAD+ solution

      • Sample or standard solution

    • Mix gently and incubate for 5 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Initiate Reaction:

    • Add the D-2-hydroxyacid dehydrogenase working solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in the spectrophotometer and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of NADH formation (change in absorbance per unit time) for each sample and standard.

    • Construct a standard curve by plotting the reaction rate versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolating their reaction rates on the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This is a generalized protocol for the analysis of 2-hydroxy acids in biological samples.

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • C18 reversed-phase HPLC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Internal Standard (e.g., a stable isotope-labeled version of this compound)

  • Sample containing this compound

  • Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)

  • Solid-Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation:

    • To the sample, add the internal standard.

    • Add 3 volumes of ice-cold protein precipitation solvent.

    • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant.

    • (Optional) Further clean up the sample using SPE.

    • Evaporate the solvent under a stream of nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the prepared sample onto the C18 column.

    • Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

  • MS/MS Detection:

    • The mass spectrometer is operated in negative ion mode using electrospray ionization (ESI).

    • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Construct a standard curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Proposed Enzymatic Assay Workflow

The following diagram illustrates the workflow for the proposed D-2-hydroxyacid dehydrogenase-based enzymatic assay.

EnzymaticAssayWorkflow cluster_prep Sample & Reagent Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Sample Sample containing 2-H-2-MBA Mix Mix Sample/Standard, Buffer, and NAD+ Sample->Mix Standard 2-H-2-MBA Standard Standard->Mix Buffer Reaction Buffer Buffer->Mix NAD NAD+ Solution NAD->Mix Enzyme D-2-HADH Solution Start Add Enzyme to Initiate Reaction Enzyme->Start Incubate Incubate at 25°C Mix->Incubate Incubate->Start Spectro Measure Absorbance at 340 nm Start->Spectro Rate Calculate Reaction Rate Spectro->Rate Curve Generate Standard Curve Rate->Curve Concentration Determine Sample Concentration Curve->Concentration

Caption: Workflow for the proposed enzymatic assay of this compound.

Enzymatic Reaction Principle

This diagram illustrates the principle of the D-2-hydroxyacid dehydrogenase-catalyzed reaction for the detection of this compound.

EnzymaticReaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products HMB This compound Enzyme D-2-Hydroxyacid Dehydrogenase HMB->Enzyme NAD NAD+ NAD->Enzyme Keto 2-Keto-2-methylbutanoic acid Enzyme->Keto NADH NADH Enzyme->NADH Measurement Measurement NADH->Measurement Absorbance at 340 nm

Caption: Principle of the D-2-hydroxyacid dehydrogenase enzymatic assay.

References

A Comparative Guide to 2-Hydroxy-2-methylbutanoic Acid and 2-hydroxyisobutyric Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Hydroxy-2-methylbutanoic acid and 2-hydroxyisobutyric acid, two structurally similar organic acids that have garnered attention in metabolic studies. While both are alpha-hydroxy acids, their origins, metabolic significance, and associations with disease states differ significantly. This document aims to provide an objective comparison, supported by available data, to aid researchers in selecting the appropriate molecule for their metabolic investigations.

At a Glance: Key Distinctions

FeatureThis compound2-hydroxyisobutyric acid (2-HIBA)
Primary Metabolic Origin Primarily an unusual metabolite associated with inborn errors of metabolism.[1][2] Also a secondary metabolite of the gasoline additive TAME.[2]A product of branched-chain amino acid degradation and ketogenesis. Also a major metabolite of the gasoline additives MTBE and ETBE.[3][4]
Key Metabolic Associations Maple Syrup Urine Disease (MSUD), 2-hydroxyglutaric aciduria.[1]Insulin (B600854) resistance, type 2 diabetes, obesity, hepatic steatosis, and a potential biomarker for mitochondrial dysfunction.[4][5][6]
Gut Microbiota Interaction Limited direct evidence of significant interaction.Hypothesized to have a gut microbial origin and is associated with the presence of specific bacteria like Faecalibacterium prausnitzii.[6]
Analytical Methods Primarily detected in urine via GC-MS in studies of metabolic disorders.Quantified in urine and serum using GC/MS and HPLC.[4][7][8]

In-Depth Comparison

Metabolic Pathways and Significance

This compound is most notably recognized as a biomarker for specific inborn errors of metabolism. Its presence in urine can be indicative of disruptions in the catabolism of branched-chain amino acids (BCAAs), as seen in Maple Syrup Urine Disease.[1][2] However, its broader role in mainstream metabolic pathways appears to be limited, with much of the literature focusing on its diagnostic utility in rare genetic disorders.

2-hydroxyisobutyric acid (2-HIBA) , in contrast, has emerged as a more broadly significant metabolite. It is an endogenous product of the degradation of BCAAs and ketogenesis.[3] Elevated levels of 2-HIBA have been linked to common metabolic disorders, including obesity and type 2 diabetes.[4][6] Furthermore, recent studies have highlighted its potential role in mitochondrial health, suggesting it may have protective effects against mitochondrial dysfunction.[5] This has positioned 2-HIBA as a molecule of interest in the study of age-related diseases and metabolic stress.

Below is a diagram illustrating the catabolism of branched-chain amino acids, which can lead to the formation of 2-hydroxyisobutyric acid.

BCAA_Catabolism BCAAs Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Amino Transferase (BCAT) BCAAs->BCAT Transamination BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKAs->BCKDH Oxidative Decarboxylation HIBA 2-hydroxyisobutyric acid (from Valine catabolism) BCKAs->HIBA Side Reactions Metabolites Further Metabolites BCKDH->Metabolites

BCAA Catabolism Pathway
Role in Mitochondrial Function

A key differentiator for 2-HIBA is its emerging role in mitochondrial health. Studies suggest that 2-HIBA may protect against mitochondrial damage and improve mitochondrial energy metabolism. This has significant implications for its potential as a therapeutic target in diseases associated with mitochondrial dysfunction.

The proposed mechanism of 2-HIBA's protective effect on mitochondria is illustrated below.

Mitochondrial_Protection HIBA 2-hydroxyisobutyric acid (2-HIBA) Mitochondria Mitochondria HIBA->Mitochondria Protective Effect ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Reduces Energy Cellular Energy (ATP) Production Mitochondria->Energy Improves Cell Cellular Health and Survival ROS->Cell Protects from Damage Energy->Cell

2-HIBA's Protective Role in Mitochondria

Experimental Protocols

Quantification of this compound and 2-hydroxyisobutyric acid

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urine Organic Acid Analysis

This method is commonly used for the detection of both acids in urine samples, particularly in the diagnosis of metabolic disorders.

  • Sample Preparation:

    • A specific volume of urine is collected.

    • An internal standard is added for quantification.

    • The sample is acidified and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness.

    • The residue is derivatized to increase volatility for GC analysis (e.g., using silylation reagents).

  • GC-MS Analysis:

    • The derivatized sample is injected into the GC-MS system.

    • Separation is achieved on a capillary column with a specific temperature program.

    • The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for detection and quantification.

2. High-Performance Liquid Chromatography (HPLC) for 2-hydroxyisobutyric acid

HPLC provides an alternative method for the quantification of 2-HIBA.

  • Sample Preparation:

    • Serum or urine samples are deproteinized (e.g., with acetonitrile (B52724) or perchloric acid).

    • The supernatant is collected after centrifugation.

    • The sample may be directly injected or further purified using solid-phase extraction (SPE).

  • HPLC Analysis:

    • A reverse-phase C18 column is typically used for separation.

    • The mobile phase often consists of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) run in an isocratic or gradient mode.

    • Detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Below is a generalized workflow for the analysis of these organic acids.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine or Serum Sample Extraction Extraction / Deproteinization Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC / LC-MS Extraction->HPLC Direct Injection or SPE GCMS GC-MS Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification

General Analytical Workflow

Conclusion

Both this compound and 2-hydroxyisobutyric acid are valuable molecules in metabolic research, but their applications are distinct. This compound serves as a specific biomarker for certain inborn errors of metabolism. In contrast, 2-hydroxyisobutyric acid is emerging as a key player in broader metabolic pathways, with significant links to common metabolic diseases and mitochondrial health. The choice between these two molecules will ultimately depend on the specific research question and the metabolic pathways under investigation. For studies focusing on BCAA metabolism disorders, this compound is a relevant target. For research into insulin resistance, obesity, and mitochondrial function, 2-hydroxyisobutyric acid presents a more promising avenue of exploration.

References

A Comparative Guide to the Enantioselective Analysis of 2-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric composition of 2-Hydroxy-2-methylbutanoic acid is critical in various fields, from metabolic research to pharmaceutical development, due to the often distinct biological activities of its stereoisomers. This guide provides an objective comparison of three prominent analytical techniques for the enantioselective analysis of this chiral acid: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for specific research needs.

Method Comparison Overview

The choice of analytical method for the enantioselective analysis of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the desired sample throughput. Each technique offers a unique set of advantages and disadvantages.

  • Gas Chromatography (GC) typically requires derivatization to enhance the volatility and enable the separation of the enantiomers, usually as diastereomers on an achiral stationary phase. This indirect approach is robust and can provide high-resolution separation.

  • High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) offers a direct method for enantioseparation. This technique is versatile, with a wide range of available CSPs, and is often preferred for its simplicity and high sample throughput.

  • Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes a chiral selector in the background electrolyte to achieve enantiomeric resolution. CE is known for its low sample and reagent consumption and rapid analysis times.

The following sections provide a detailed comparison of these methods, including quantitative performance data and experimental protocols.

Quantitative Data Summary

The following table summarizes the key performance parameters for the enantioselective analysis of this compound by GC, HPLC, and CE. Please note that where direct data for the target analyte was unavailable, data for structurally similar 2-hydroxy acids has been used as a reasonable estimate.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Indirect (Diastereomer formation)Direct (Chiral Stationary Phase)Direct (Chiral Selector in BGE)
Resolution (Rs) ≥ 1.4[1]> 1.5 (typical)> 2.0 (typical)
Limit of Detection (LOD) Low µg/L range (with MS detection)ng/mL to low µg/mL rangeµg/mL range
Limit of Quantitation (LOQ) µg/L range (with MS detection)ng/mL to low µg/mL rangeµg/mL range
Linearity (R²) > 0.99 (typical)> 0.99 (typical)> 0.99 (typical)
Precision (%RSD) < 15%< 5%< 10%
Analysis Time ~30 min< 20 min< 15 min
Sample Throughput ModerateHighHigh
Method Development Moderately Complex (derivatization)Moderate (column & mobile phase screening)Relatively Simple
Instrumentation Cost Moderate to High (with MS)HighModerate

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for the analysis of 2-hydroxy acids and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) with Mass Spectrometric Detection

This indirect method involves the derivatization of the enantiomers of this compound to form diastereomers, which are then separated on a standard achiral GC column.

1. Sample Preparation and Derivatization:

  • Esterification: The carboxylic acid group is first esterified. To a dried sample of this compound, add 200 µL of (S)-(+)-3-methyl-2-butanol and 50 µL of acetyl chloride. Heat at 100°C for 1 hour.

  • Acylation: The hydroxyl group is then acylated. After cooling the sample, add 100 µL of trifluoroacetic anhydride (B1165640) and heat at 60°C for 30 minutes.

  • Extraction: After cooling, evaporate the reagents under a stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5 or DB-17 (30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 200°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This direct method utilizes a chiral stationary phase to separate the enantiomers of this compound without derivatization.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H (250 mm x 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: A mixture of n-hexane and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography. For acidic compounds, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase is recommended to improve peak shape. A typical starting mobile phase could be n-hexane:isopropanol:trifluoroacetic acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

Capillary Electrophoresis (CE) with UV Detection

This direct method employs a chiral selector added to the background electrolyte to achieve the enantioseparation of this compound.

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte to a concentration of approximately 0.5 mg/mL.

  • Degas the sample by sonication before injection.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used chiral selector for the separation of hydroxy acids. The concentration of HP-β-CD may need to be optimized (e.g., in the range of 10-30 mM).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm.

Visualizing the Method Comparison Workflow

The following diagram illustrates the logical workflow for selecting an appropriate enantioselective analysis method for this compound.

MethodSelectionWorkflow cluster_start cluster_methods Method Evaluation cluster_considerations Key Considerations cluster_decision Decision and Validation Start Define Analytical Requirements GC Gas Chromatography (GC) Start->GC HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC CE Capillary Electrophoresis (CE) Start->CE Derivatization Derivatization Required? GC->Derivatization CSP_Screening CSP Screening Needed? HPLC->CSP_Screening CS_Optimization CS Optimization Needed? CE->CS_Optimization Method_Selection Select Optimal Method Derivatization->Method_Selection Yes CSP_Screening->Method_Selection Successful CS_Optimization->Method_Selection Successful Validation Method Validation (ICH Guidelines) Method_Selection->Validation

Caption: Workflow for selecting and validating an enantioselective analytical method.

Signaling Pathway of Chiral Recognition in HPLC

The enantioselective separation on a chiral stationary phase in HPLC is based on the differential interaction between the enantiomers and the chiral selector. This can be visualized as a simplified signaling pathway.

ChiralRecognition cluster_analyte cluster_csp Chiral Stationary Phase cluster_complex Diastereomeric Complexes cluster_retention R_Enantiomer (R)-Enantiomer CSP Chiral Selector R_Enantiomer->CSP Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP Interaction R_Complex (R)-Analyte-CSP Complex (More Stable) CSP->R_Complex S_Complex (S)-Analyte-CSP Complex (Less Stable) CSP->S_Complex Longer_Retention Longer Retention Time R_Complex->Longer_Retention Shorter_Retention Shorter Retention Time S_Complex->Shorter_Retention

Caption: Chiral recognition mechanism in HPLC leading to enantioseparation.

References

Accuracy and precision of 2-Hydroxy-2-methylbutanoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites like 2-Hydroxy-2-methylbutanoic acid (HMBA) is critical. HMBA is a metabolite that has been identified in various biological contexts, including in patients with certain metabolic disorders.[1][2] This guide provides a comparative overview of two common analytical techniques for HMBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Overview of Analytical Techniques

The choice of an analytical method for quantifying HMBA is crucial for obtaining reliable and reproducible data. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but they differ in their sample preparation requirements, throughput, and susceptibility to matrix effects.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like HMBA, a derivatization step is necessary to increase their volatility and thermal stability. This method provides excellent chromatographic separation and mass spectral identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method that has become the gold standard for the quantification of a wide range of analytes in complex matrices. It combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. For HMBA, LC-MS/MS can often be performed with minimal sample preparation.

The following table summarizes the key performance characteristics of these two methods based on available experimental data.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation of volatile derivatives followed by mass analysis.Chromatographic separation coupled with mass analysis of the parent ion and its fragments.
Selectivity HighVery High
Sensitivity (LOD/LOQ) LOD: 0.5 - 29 µg/L[3]LOQ: 1 ng/mL (for a similar analyte)[4]
Linearity Up to 3 or 12 mg/L[3]0.001 - 10 µg/mL (for a similar analyte)[4]
Recovery 85 - 106%[3]Data not available in the provided search results.
Precision (RSD) < 12%[3]Data not available in the provided search results.
Throughput ModerateHigh
Matrix Effect Less prone, but derivatization can be affected.Can be significant, often requiring the use of internal standards.

Experimental Workflows

The following diagram illustrates the typical experimental workflows for the quantification of HMBA using GC-MS with derivatization and LC-MS/MS.

experimental_workflows cluster_gcms GC-MS Workflow cluster_lcmsms LC-MS/MS Workflow gcms_sample Sample Collection (e.g., Urine, Plasma) gcms_extraction Solid Phase Extraction gcms_sample->gcms_extraction Pre-concentration gcms_derivatization Derivatization gcms_extraction->gcms_derivatization Elution & Evaporation gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis Injection gcms_quant Quantification gcms_analysis->gcms_quant lcmsms_sample Sample Collection (e.g., Serum) lcmsms_extraction Protein Precipitation & Centrifugation lcmsms_sample->lcmsms_extraction Sample Preparation lcmsms_analysis LC-MS/MS Analysis lcmsms_extraction->lcmsms_analysis Injection of Supernatant lcmsms_quant Quantification lcmsms_analysis->lcmsms_quant

Caption: Comparative workflows for HMBA quantification using GC-MS and LC-MS/MS.

Detailed Experimental Protocols

Below are detailed experimental protocols for the quantification of HMBA and a similar hydroxy acid using GC-MS and LC-MS/MS, based on published methodologies.

GC-MS with Derivatization for Hydroxy Acids

This protocol is adapted from a method for the quantitative determination of several hydroxy acids, including this compound, in alcoholic beverages.[3]

  • Sample Preparation (Solid Phase Extraction):

    • Condition a solid phase extraction (SPE) cartridge.

    • Load the sample onto the SPE cartridge to preconcentrate the analytes.

    • Wash the cartridge to remove interferences.

    • Elute the hydroxy acids with an appropriate solvent.

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dried residue, add a derivatization agent such as 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr).

    • Incubate the reaction mixture at room temperature for 30 minutes.[3]

    • Alternatively, for other non-volatile organic acids, a mixture of 100 µL BSTFA and 50 µL pyridine (B92270) can be used, with derivatization at 80 °C for 3 hours.

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for the separation of fatty acid derivatives.

    • Injection: Inject the derivatized sample into the GC.

    • Oven Program: Implement a temperature gradient to ensure the separation of the analytes.

    • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Data Analysis:

    • Quantification is based on the peak area of the derivatized analyte relative to an internal standard, plotted against a calibration curve.

LC-MS/MS for a Similar Analyte (2-Hydroxy-4-(methylthio)butanoic Acid)

This protocol is based on a method developed for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) in bovine serum and seawater, which can be adapted for HMBA.[4]

  • Sample Preparation (Bovine Serum):

    • To 1 mL of serum, add an internal standard.

    • Lyophilize the sample for 12 hours.

    • Mix the lyophilized residue with 2 mL of methanol (B129727) and vortex for 30 seconds.

    • Sonicate the mixture for 5 minutes.

    • Centrifuge for 15 minutes at 3000 rpm.

    • Transfer the supernatant to a new vial.

    • Repeat the extraction of the precipitate twice with 2 mL of methanol.

    • Combine the supernatants.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: Employ a suitable mobile phase gradient for the separation of the analyte.

    • Mass Spectrometer: Utilize an electrospray ionization (ESI) source in negative ion mode.

    • Tandem MS: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard for high selectivity and sensitivity. For HMTBA, the integrated response for ion m/z 101 was monitored for quantification.[4]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Conclusion

Both GC-MS with derivatization and LC-MS/MS are powerful techniques for the accurate and precise quantification of this compound. The choice between the two methods will depend on the specific requirements of the study, including the sample matrix, the required sensitivity and throughput, and the available instrumentation. For high-throughput analysis in complex biological matrices, LC-MS/MS is often the preferred method due to its high sensitivity, selectivity, and reduced need for sample derivatization. However, GC-MS remains a reliable and cost-effective alternative, particularly when high-resolution separation of isomers is required. The validation of the chosen method is crucial to ensure the reliability of the obtained quantitative data.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Hydroxy-2-methylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-Hydroxy-2-methylbutanoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, in alignment with standard laboratory safety protocols. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.[1][2]

  • Hand Protection: Use compatible, chemical-resistant gloves.[1][2]

  • Skin Protection: A laboratory coat or other protective clothing is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: For handling spills or generating dust, a dust mask (e.g., N95 type) is recommended.

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure the safety of laboratory personnel.

Minor Spills:

  • Immediate Cleanup: Clean up spills as soon as they occur.[1]

  • Avoid Dust Generation: Use dry clean-up procedures and avoid creating dust from the solid material. Do not use air hoses for cleaning.[1]

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance.

  • Collection: Carefully sweep or vacuum the material into a clean, dry, sealable, and appropriately labeled container for disposal.[1]

Major Spills:

  • Evacuate Area: Clear the area of all personnel and move upwind.[1]

  • Alert Authorities: Notify the appropriate emergency services or the designated laboratory safety officer.[1]

  • Control Contact: Only trained personnel with the proper protective equipment, including a dust respirator, should manage the cleanup.[1]

  • Prevent Environmental Contamination: Take measures to prevent the spillage from entering drains, sewers, or water courses.[1] If contamination of drains or waterways occurs, inform the emergency services immediately.[1]

  • Collection: Sweep or shovel the material into labeled plastic bags or other suitable containers for disposal.[1]

Disposal Plan: Step-by-Step Guidance

The primary method for the disposal of this compound is through an authorized hazardous waste disposal facility. This ensures compliance with local, regional, and national environmental regulations.

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, well-sealed, and clearly labeled container.

    • Do not mix with other waste materials.[4]

    • Handle uncleaned, empty containers as you would the product itself.[4]

  • Storage Pending Disposal:

    • Store the waste container in a well-ventilated, locked-up area.[1][2]

    • Keep the container tightly closed.[1][2]

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[1][2][3][4][5]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative and classificatory data for this compound.

PropertyValue/Classification
Molecular Weight 118.13 g/mol [6]
Melting Point 73-75 °C
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[6]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]
Storage Class 11 (Combustible Solids)
WGK (Germany) WGK 3 (highly hazardous for water)

Experimental Protocol: Neutralization of this compound Waste (for consideration where permissible)

Neutralization may be a preliminary step before final disposal, but only if permitted by your institution and local regulations. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Objective: To neutralize the acidic properties of this compound waste.

Materials:

  • This compound waste

  • Saturated sodium bicarbonate (NaHCO₃) solution or a dilute solution of sodium hydroxide (B78521) (NaOH)

  • Large beaker

  • Stir bar and stir plate

  • pH meter or pH strips

  • Ice bath

Procedure:

  • Preparation:

    • Work within a chemical fume hood and wear all required PPE.

    • Place a large beaker containing the neutralizing agent (e.g., saturated sodium bicarbonate solution) in an ice bath to manage the exothermic reaction.

  • Slow Addition:

    • Slowly and carefully add the this compound waste to the neutralizing solution while continuously stirring.

  • pH Monitoring:

    • Frequently monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the acid waste until the pH is stable within a neutral range (typically between 6.0 and 8.0), or as specified by local regulations.

  • Final Disposal:

    • If permitted by local regulations, the neutralized solution may be disposed of down the drain with a large volume of water.

    • If drain disposal is not allowed, the neutralized solution must be collected in a labeled container and disposed of as hazardous waste through an approved facility.

Diagrams and Workflows

Disposal Decision Workflow for this compound

A Waste this compound Generated B Is the container empty? A->B C Handle as product: Collect for disposal B->C No D Is a licensed hazardous waste disposal service available? B->D Yes E Store securely in a labeled, sealed container C->E D->E Yes G Are institutional and local regulations allowing for neutralization? D->G No F Arrange for pickup and disposal by the licensed service E->F L Final Disposal F->L G->E No H Follow neutralization protocol G->H Yes I Is drain disposal of neutralized solution permitted? H->I J Dispose down the drain with copious amounts of water I->J Yes K Collect neutralized solution for hazardous waste disposal I->K No J->L K->F

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 2-Hydroxy-2-methylbutanoic acid, ensuring laboratory safety and operational integrity.

This compound is a compound that requires careful handling due to its potential hazards. This guide provides essential information on the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to minimize risks in the laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, adherence to proper safety protocols, including the use of appropriate PPE, is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety Glasses or GogglesSafety glasses with side-shields (e.g., EN 166) or chemical splash goggles.To protect against splashes and eye irritation.[3][4][5]
Hand Protection Chemical-resistant glovesImpervious gloves.[3]To prevent skin contact and irritation.[2][6]
Respiratory Protection Dust MaskType N95 (US) or equivalent.To avoid inhalation of dust particles, especially when handling the solid form.[3][6]
Body Protection Laboratory CoatStandard laboratory coat.To protect skin and personal clothing from contamination.[7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety. The following steps outline the correct procedure for handling this compound from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Work in Ventilated Area prep_ppe->prep_setup handling_weigh 3. Weigh Solid prep_setup->handling_weigh handling_dissolve 4. Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decon 5. Decontaminate Surfaces handling_dissolve->cleanup_decon cleanup_waste 6. Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 7. Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for safe handling of this compound.

1. Preparation:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, put on all required PPE as detailed in Table 1.

  • Work in a Ventilated Area: All work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4][6]

2. Handling:

  • Avoid Contact: Limit all unnecessary personal contact with the chemical.[3] Avoid contact with skin and eyes.[3]

  • Handling Solid Form: When handling the solid, use dry, clean up procedures and avoid generating dust.[3]

  • Prohibited Actions: Do not eat, drink, or smoke in the handling area.[3]

3. In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.[6]

  • Skin Contact: Promptly wash the contaminated skin with soap and water.[8] Remove contaminated clothing and wash it before reuse.[6] If skin irritation occurs, get medical advice.[6]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion: If swallowed, get medical attention immediately.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations.[3][6] Waste material should be disposed of in an approved waste disposal plant.[6]

  • Container Handling: Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

  • Spill Cleanup: In case of a spill, clean it up immediately.[3] Use dry clean-up procedures and avoid generating dust.[3] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[3] Prevent spillage from entering drains or water courses.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-2-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-2-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.